4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIIQKHQXYRXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348758 | |
| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37678-61-8 | |
| Record name | 1H-inden-1-one, 2,3-dihydro-4,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Indanone Scaffold
The indanone framework is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic system provides a unique three-dimensional scaffold that can be strategically functionalized to interact with a variety of biological targets. Within this class of molecules, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one presents itself as a compound of significant interest. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable starting material and a potential pharmacophore in its own right.
This technical guide serves as a comprehensive resource on the chemical properties of this compound. It is designed to provide researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their work. Moving beyond a simple recitation of facts, this document delves into the causality behind its properties and provides practical, field-proven insights into its synthesis and reactivity.
Core Molecular Attributes and Physicochemical Properties
This compound is an aromatic ketone with a molecular formula of C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] The structural foundation of this molecule is a 2,3-dihydro-1H-inden-1-one core, characterized by a benzene ring fused to a five-membered ring containing a ketone functional group. The key distinguishing feature is the presence of two methyl groups at the 4- and 5-positions of the aromatic ring.
Structural Diagram:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |
| CAS Number | 37678-61-8 | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Melting Point | 78-79 °C (for the related 4,7-dimethyl isomer) | [2] |
| Boiling Point | 292.5±40.0 °C at 760 mmHg (for the related 4,7-dimethyl isomer) | [2] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral data for this compound. While direct experimental spectra are not publicly available, the predicted data based on the structure and data from analogous compounds provide a reliable guide for characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| Aromatic-H (C6-H) | ~7.2 | d | ~7.5 |
| Aromatic-H (C7-H) | ~7.0 | d | ~7.5 |
| -CH₂- (C2-H₂) | ~2.9-3.1 | t | ~6.0 |
| -CH₂- (C3-H₂) | ~2.6-2.8 | t | ~6.0 |
| -CH₃ (C4-CH₃) | ~2.3 | s | - |
| -CH₃ (C5-CH₃) | ~2.2 | s | - |
Interpretation:
-
The two aromatic protons are expected to appear as doublets due to coupling with each other.
-
The two methylene groups in the five-membered ring form an A₂B₂ system and are expected to appear as triplets.
-
The two methyl groups on the aromatic ring will each appear as a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (C1) | ~205-207 |
| Quaternary Aromatic (C3a, C7a) | ~155, ~135 |
| Substituted Aromatic (C4, C5) | ~138, ~130 |
| Unsubstituted Aromatic (C6, C7) | ~125, ~123 |
| -CH₂- (C2) | ~36 |
| -CH₂- (C3) | ~25 |
| -CH₃ (C4-CH₃) | ~19 |
| -CH₃ (C5-CH₃) | ~15 |
Interpretation:
-
The carbonyl carbon (C1) is significantly deshielded and appears at the lowest field.
-
The aromatic region will show six distinct signals for the six carbons of the benzene ring.
-
The two methylene carbons and the two methyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C=O Stretch (Ketone) | 1690-1710 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
Interpretation:
-
The most prominent peak will be the strong absorption from the carbonyl group of the ketone.
-
The presence of the aromatic ring will be confirmed by the C=C and aromatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Loss of CO: A significant fragment at m/z = 132, resulting from the loss of a carbonyl group, which is a common fragmentation pathway for ketones.[3]
-
Loss of Methyl Group: A peak at m/z = 145, corresponding to the loss of a methyl radical.
-
Other Fragments: Various other fragments resulting from the cleavage of the five-membered ring and the aromatic system.
Synthesis of this compound
The synthesis of 1-indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts acylation being a primary method.[4][5] This approach typically involves the cyclization of a substituted 3-phenylpropanoic acid or its corresponding acid chloride.
Proposed Synthetic Pathway:
Sources
- 1. This compound | C11H12O | CID 640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,7-Dimethyl-1-indanone | CAS#:5037-60-5 | Chemsrc [chemsrc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the structural elucidation of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. This document moves beyond a simple recitation of analytical data, instead offering a narrative built on the principles of scientific integrity, causality in experimental design, and authoritative grounding in established spectroscopic techniques.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise substitution pattern on the indanone ring system is critical to its pharmacological activity, necessitating unambiguous structural characterization. This guide focuses on this compound, a disubstituted indanone, and outlines a systematic approach to its structural confirmation, from synthesis to multi-faceted spectroscopic analysis.
Synthesis: A Classic Approach via Intramolecular Friedel-Crafts Acylation
The most common and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[1] This electrophilic aromatic substitution reaction provides a reliable route to the cyclized indanone core. In the case of this compound, the logical precursor would be 3-(2,3-dimethylphenyl)propanoic acid.
The reaction proceeds via the formation of a highly electrophilic acylium ion from the carboxylic acid, typically promoted by a strong Lewis acid such as aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid.[1] This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ring of the indanone.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(2,3-dimethylphenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3-(2,3-dimethylphenyl)propanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours to ensure complete conversion to the acid chloride. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After cooling, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath. In a separate flask, prepare a slurry of anhydrous aluminum chloride in anhydrous dichloromethane. Slowly add the AlCl₃ slurry to the acid chloride solution while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by pouring the mixture over crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Spectroscopic Elucidation: A Multi-Technique Approach
The cornerstone of structural elucidation lies in the synergistic interpretation of data from various spectroscopic methods. For this compound, we will examine Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the most characteristic absorption will be that of the carbonyl group (C=O).
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Medium | Aliphatic C-H stretch (CH₃ and CH₂) |
| ~1700 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |
The position of the carbonyl stretch is diagnostic. In a five-membered ring, the ring strain typically increases the carbonyl stretching frequency. However, conjugation with the aromatic ring will lower it. The expected value around 1700 cm⁻¹ reflects this balance.
Experimental Protocol: Infrared Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity of atoms and their chemical environments.
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their splitting patterns (indicating neighboring protons).
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~2.7 | Triplet | 2H |
| H-3 | ~3.0 | Triplet | 2H |
| H-6 | ~7.1 | Doublet | 1H |
| H-7 | ~7.4 | Doublet | 1H |
| 4-CH₃ | ~2.3 | Singlet | 3H |
| 5-CH₃ | ~2.2 | Singlet | 3H |
Causality Behind the Predictions:
-
H-2 and H-3: These methylene protons are adjacent to each other, resulting in triplet splitting patterns. The H-3 protons are expected to be slightly more deshielded due to their proximity to the aromatic ring.
-
H-6 and H-7: These aromatic protons are ortho to each other and will appear as doublets. The exact chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group.
-
4-CH₃ and 5-CH₃: These methyl groups are attached to the aromatic ring and will appear as singlets as they have no adjacent protons. Their chemical shifts will be in the typical benzylic region.
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~207 |
| C-2 | ~36 |
| C-3 | ~26 |
| C-4 | ~135 |
| C-5 | ~130 |
| C-6 | ~125 |
| C-7 | ~138 |
| C-7a | ~155 |
| C-3a | ~140 |
| 4-CH₃ | ~19 |
| 5-CH₃ | ~16 |
Rationale for Chemical Shift Assignments:
-
C-1 (C=O): The carbonyl carbon will be the most downfield signal, typically above 200 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 120-160 ppm. The carbons directly attached to the methyl groups (C-4 and C-5) and the carbons of the fused ring system (C-3a and C-7a) will have distinct chemical shifts.
-
Aliphatic Carbons: The methylene carbons (C-2 and C-3) and the methyl carbons will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further confirm the connectivity by showing correlations between protons and carbons over two to three bonds.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺•): A prominent peak at m/z = 160, corresponding to the molecular formula C₁₁H₁₂O.
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A peak at m/z = 145, resulting from the cleavage of one of the methyl groups.
-
Loss of carbon monoxide (-CO): A peak at m/z = 132, a common fragmentation for ketones.
-
Retro-Diels-Alder (RDA)-type fragmentation: While not a classic RDA, cleavage of the five-membered ring can lead to characteristic fragments.
-
Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring.
-
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment |
| 160 | [M]⁺• (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 132 | [M - CO]⁺• |
| 117 | [M - CO - CH₃]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.
Visualizing the Elucidation Workflow
A logical workflow is essential for systematic structure elucidation. The following diagram illustrates the process from synthesis to final confirmation.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of an organic molecule is a deductive process that relies on the careful application and interpretation of multiple analytical techniques. For this compound, a combination of a reliable synthetic route and a comprehensive spectroscopic analysis provides an unambiguous confirmation of its structure. By understanding the underlying principles of each technique and how they apply to the specific chemical features of the indanone scaffold, researchers can confidently assign the structure of this and related molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 4,5-DIMETHYL-1-INDANONE. Wiley-VCH GmbH.
- Chemistry LibreTexts. (2023, January 28). 12.2: Interpreting Mass Spectra.
- University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one CAS number and identifiers
An In-Depth Technical Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive technical overview of this compound, a substituted indanone of interest to researchers in synthetic chemistry and drug discovery. Indanones serve as crucial scaffolds for a wide array of biologically active molecules, and understanding the properties and handling of specific analogues like this one is paramount for its effective utilization. This document delves into its chemical identity, plausible synthetic routes, analytical characterization, safety protocols, and potential applications, offering field-proven insights for laboratory professionals.
Section 1: Core Chemical Identity and Physicochemical Properties
This compound is a bicyclic ketone. The core structure consists of a benzene ring fused to a five-membered ring containing a ketone group. The defining features of this specific analogue are the two methyl groups substituted at the 4th and 5th positions of the aromatic ring.
Key Identifiers
A compound's identity is unequivocally established through a set of standardized identifiers. For this compound, these are summarized below for quick reference and accurate material sourcing.
| Identifier | Value | Source |
| CAS Number | 37678-61-8 | [1][2] |
| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |
| Molecular Formula | C₁₁H₁₂O | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Synonyms | 4,5-dimethylindan-1-one, 4,5-dimethyl-1-indanone | [1] |
Computed Physicochemical Properties
Computational models provide valuable predictions of a molecule's behavior, aiding in the design of experimental conditions for chromatography, extraction, and formulation. The following properties have been computed for this compound.
| Property | Value | Note |
| XLogP3 | 2.4 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents. |
| Hydrogen Bond Donors | 0 | The molecule has no protons attached to electronegative atoms to donate. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 0 | The fused ring system imparts significant rigidity to the structure. |
| Monoisotopic Mass | 160.088815002 Da | The exact mass is critical for high-resolution mass spectrometry analysis.[1] |
Section 2: Synthesis Strategy and Mechanistic Rationale
Proposed Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
The logical precursor for this target molecule would be 3-(3,4-dimethylphenyl)propanoic acid. The cyclization of this precursor is typically mediated by a strong acid or Lewis acid catalyst.
Step-by-Step Protocol Rationale:
-
Precursor Activation: The synthesis begins by converting the carboxylic acid of the precursor to a more reactive acyl halide, typically an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial because the carboxylic acid itself is not electrophilic enough to participate in the Friedel-Crafts reaction. The acyl chloride, however, possesses a highly electrophilic carbonyl carbon.
-
Intramolecular Cyclization: The activated acyl chloride is then subjected to a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon. This potent electrophile is then attacked by the electron-rich dimethyl-substituted benzene ring in an intramolecular electrophilic aromatic substitution. The cyclization occurs ortho to one of the methyl groups.
-
Rearomatization and Workup: The resulting intermediate loses a proton to restore the aromaticity of the benzene ring, yielding the final indanone product. An aqueous workup is then performed to quench the catalyst and isolate the product.
Caption: Generalized workflow for indanone synthesis via Friedel-Crafts acylation.
Section 3: Analytical Characterization Profile
Confirming the identity and purity of a synthesized compound is non-negotiable. A combination of spectroscopic techniques provides a definitive fingerprint for the molecular structure. Based on the structure of this compound, the following spectral data can be predicted.
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0-7.5 ppm (2H, d) | Two distinct doublets are expected for the two protons on the aromatic ring, deshielded by the ring current. |
| Aliphatic Protons (α to C=O) | δ 2.9-3.1 ppm (2H, t) | The two protons on the carbon adjacent to the carbonyl are deshielded and should appear as a triplet. | |
| Aliphatic Protons (β to C=O) | δ 2.6-2.8 ppm (2H, t) | These protons, adjacent to the benzylic position, will also be a triplet due to coupling with the neighboring CH₂ group. | |
| Methyl Protons | δ 2.2-2.4 ppm (6H, s) | Two singlets are expected for the two non-equivalent methyl groups attached to the aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon | δ ~195-205 ppm | The ketone carbonyl carbon is highly deshielded and appears far downfield. |
| Aromatic Carbons | δ ~125-150 ppm | Multiple signals are expected for the six carbons of the benzene ring. | |
| Aliphatic Carbons | δ ~25-40 ppm | Signals for the two CH₂ groups in the five-membered ring. | |
| Methyl Carbons | δ ~15-25 ppm | Signals for the two CH₃ groups. | |
| IR Spectroscopy | C=O Stretch | ~1700 cm⁻¹ (strong) | A strong, sharp absorption band characteristic of a conjugated ketone. |
| sp² C-H Stretch | >3000 cm⁻¹ (medium) | Aromatic C-H stretching vibrations. | |
| sp³ C-H Stretch | <3000 cm⁻¹ (medium) | Aliphatic C-H stretching from the CH₂ and CH₃ groups. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 160 | Corresponds to the molecular weight of the compound. |
Section 4: Safety, Handling, and Storage
Proper laboratory practice requires a thorough understanding of a chemical's hazards. While comprehensive toxicological data for this specific compound is limited, information from supplier safety data sheets provides essential guidance.[2][5]
4.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Precautions: Avoid dust formation and inhalation of vapors, mist, or gas.[5] Prevent contact with skin and eyes.
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[5]
-
PPE:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
4.2 Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials and sources of ignition.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[5]
Section 5: Applications and Future Research Directions
The true value of a chemical scaffold lies in its potential applications. The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[3][4]
Key Areas of Research Interest:
-
Medicinal Chemistry: Indanone derivatives have been investigated for a vast range of therapeutic targets, including as antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[3][4] The specific dimethyl substitution pattern of this molecule could be explored to modulate potency, selectivity, or pharmacokinetic properties of new drug candidates.
-
Agrochemicals: Related indanone structures have been utilized as precursors in the synthesis of herbicides and other crop protection agents.[6]
-
Fragrance and Materials Science: Some indanones possess unique olfactory properties and are used as fragrance ingredients.[7] The rigid bicyclic structure also makes them interesting building blocks for materials science applications.
Caption: Potential application pathways for the indanone scaffold.
References
- PubChem. This compound | C11H12O | CID 640552.
- Pharmaffiliates. CAS No : 6342-80-9 | Product Name : 4,5-Dimethoxy-1-indanone.
- AbacipharmTech. This compound.
- PubChem. 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-.
- PubChem. 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-.
- LookChem. 1H-Inden-1-one, 2-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro- SDS.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications.
- Organic Chemistry Portal. Indanone synthesis.
- PubChem. 1H-Inden-1-one, 2,3-dihydro-2,4-dimethyl-.
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An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of significant interest in medicinal chemistry and materials science. The primary focus of this document is the detailed examination of the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid, a robust and widely applicable method for the construction of the indanone core. Additionally, this guide explores the Nazarov cyclization as a viable alternative synthetic strategy. Through a detailed analysis of reaction mechanisms, experimental protocols, and comparative data, this whitepaper aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the successful synthesis and application of this important molecule.
Introduction: The Significance of the Indanone Scaffold
The 1-indanone scaffold is a privileged structural motif prevalent in a vast array of biologically active molecules and natural products.[1][2] Its rigid, bicyclic framework serves as a valuable template for the design of therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[1][3] The strategic placement of substituents on the aromatic ring and the cyclopentanone moiety allows for the fine-tuning of pharmacological properties, making the development of efficient and regioselective synthetic routes to substituted indanones a critical endeavor in modern organic chemistry. This guide focuses specifically on the synthesis of this compound, a key intermediate for more complex molecular architectures.
Primary Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and commonly employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenyl)propanoic acid.[4] This reaction involves the cyclization of the tethered acyl group onto the electron-rich aromatic ring, typically promoted by a strong Brønsted or Lewis acid.[2]
Synthesis of the Precursor: 3-(3,4-dimethylphenyl)propanoic acid
The successful synthesis of the target indanone is predicated on the efficient preparation of its precursor, 3-(3,4-dimethylphenyl)propanoic acid. A reliable method for its synthesis is outlined below.
Experimental Protocol: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid
-
Step 1: Condensation of 3,4-dimethylbenzaldehyde and malonic acid. In a round-bottom flask, a mixture of 3,4-dimethylbenzaldehyde, malonic acid, and a suitable base (e.g., pyridine or triethylamine) in a solvent such as ethanol is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Step 2: Decarboxylation. Upon completion of the condensation, the reaction mixture is acidified, typically with hydrochloric acid, and heated to induce decarboxylation of the resulting dicarboxylic acid intermediate, yielding 3-(3,4-dimethylphenyl)acrylic acid.
-
Step 3: Reduction. The acrylic acid derivative is then reduced to the corresponding propanoic acid. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: The final product, 3-(3,4-dimethylphenyl)propanoic acid, is purified by recrystallization from a suitable solvent system.
Intramolecular Friedel-Crafts Cyclization: Mechanism and Regioselectivity
The key step in the synthesis is the intramolecular Friedel-Crafts acylation of the propanoic acid precursor. This reaction proceeds via an electrophilic aromatic substitution mechanism.
Mechanism of Intramolecular Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃), the carboxylic acid is activated to form a highly electrophilic acylium ion intermediate.[2]
-
Electrophilic Attack: The acylium ion is then attacked by the electron-rich 1,2-dimethylbenzene ring in an intramolecular fashion.
-
Deprotonation and Rearomatization: The final step involves the deprotonation of the resulting carbocation intermediate to restore the aromaticity of the ring, yielding the cyclized 5-membered ketone.[2]
Regioselectivity: The regiochemical outcome of the cyclization is a critical consideration. The two methyl groups on the aromatic ring are activating and ortho-, para-directing. In the case of 3-(3,4-dimethylphenyl)propanoic acid, the cyclization occurs at the C6 position of the benzene ring (adjacent to the methyl group at C5). This is due to the steric hindrance posed by the methyl group at C3, which disfavors acylation at the C2 position. The electronic activation provided by both methyl groups directs the acylation to the available ortho position.
Logical Relationship of Friedel-Crafts Acylation
Caption: Intramolecular Friedel-Crafts acylation pathway.
Experimental Protocol for Intramolecular Friedel-Crafts Cyclization
The following protocol outlines a general procedure for the synthesis of this compound using polyphosphoric acid (PPA) as the catalyst.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization
-
Materials: 3-(3,4-dimethylphenyl)propanoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(3,4-dimethylphenyl)propanoic acid.
-
Add polyphosphoric acid in a weight ratio of approximately 10:1 (PPA:acid).
-
Heat the mixture with stirring to a temperature of 80-100 °C. The reaction is typically exothermic.
-
Maintain the temperature and continue stirring for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Comparative Data for Friedel-Crafts Catalysts
| Catalyst | Typical Conditions | Yield | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-100 °C, 1-3 h | Good to Excellent | Strong dehydrating agent, acts as both catalyst and solvent.[5] | Viscous and difficult to stir, workup can be challenging. |
| Aluminum Chloride (AlCl₃) | 0 °C to RT, in an inert solvent (e.g., CH₂Cl₂) | Good | High reactivity, milder temperature conditions.[4] | Stoichiometric amounts often required, moisture sensitive, corrosive byproducts. |
| Triflic Acid (TfOH) | 50-80 °C, in an inert solvent (e.g., DCE) | High | Highly efficient, can be used in catalytic amounts. | Expensive, corrosive. |
Alternative Synthesis Pathway: Nazarov Cyclization
The Nazarov cyclization presents a powerful alternative for the construction of the indanone core.[6][7] This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone.[6]
Synthesis of the Chalcone Precursor
The starting material for the Nazarov cyclization is a chalcone (1,3-diaryl-2-propen-1-one). For the synthesis of this compound, the required precursor would be 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one or a related derivative. This can be synthesized via a Claisen-Schmidt condensation between 3,4-dimethylacetophenone and benzaldehyde.
Nazarov Cyclization: Mechanism
The generally accepted mechanism for the Nazarov cyclization is as follows:
-
Activation and Cation Formation: A Brønsted or Lewis acid activates the carbonyl group of the chalcone, leading to the formation of a pentadienyl cation intermediate.[6]
-
4π-Electrocyclization: This cation undergoes a thermally allowed 4π-conrotatory electrocyclization to form a five-membered ring containing an oxyallyl cation.[4]
-
Proton Transfer and Tautomerization: A proton is eliminated, and subsequent tautomerization leads to the formation of the stable indanone product.
Nazarov Cyclization Pathway
Caption: General mechanism of the Nazarov cyclization.
Experimental Protocol for Nazarov Cyclization
The following is a general protocol for a Nazarov cyclization, which can be adapted for the synthesis of this compound.
Protocol 2: Lewis Acid Catalyzed Nazarov Cyclization
-
Materials: Substituted chalcone, Lewis acid (e.g., BF₃·OEt₂, SnCl₄), anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the chalcone in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[8]
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the two methyl groups on the aromatic ring, and the two methylene groups of the cyclopentanone ring.
-
¹³C NMR will confirm the presence of the carbonyl carbon, the aromatic carbons, the methyl carbons, and the methylene carbons.
-
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1710 cm⁻¹ is indicative of the carbonyl stretching vibration of the five-membered ring ketone.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂O, 160.21 g/mol ).
Conclusion and Future Perspectives
This technical guide has detailed two primary and effective synthetic pathways for the preparation of this compound: the intramolecular Friedel-Crafts acylation and the Nazarov cyclization. The Friedel-Crafts approach, particularly with the use of polyphosphoric acid, offers a direct and high-yielding route from a readily accessible precursor. The Nazarov cyclization provides a valuable alternative, especially when modular construction of the chalcone precursor is advantageous.
The continued development of more sustainable and atom-economical methods, such as the use of recyclable solid acid catalysts for the Friedel-Crafts reaction or the development of catalytic, asymmetric Nazarov cyclizations, will undoubtedly expand the synthetic chemist's toolbox for accessing this and other important indanone derivatives. The insights provided in this guide are intended to serve as a solid foundation for researchers and professionals engaged in the synthesis and application of these versatile chemical entities.
References
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- Kunce, D., & Kurp, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- ResearchGate. (2014). AlCl3‐promoted stereoselective synthesis of 1‐indanone derivatives.
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Unlocking the Therapeutic Potential of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Indanone Scaffold in Medicinal Chemistry
The 1-indanone framework, characterized by a benzene ring fused to a cyclopentanone ring, has been identified as a "privileged scaffold" in the field of medicinal chemistry.[1][2] This core structure is present in numerous natural products and serves as a versatile starting point for the synthesis of a wide array of medicinally significant molecules.[2] The inherent structural rigidity and amenability to diverse chemical modifications have enabled the development of substituted indanone derivatives with a remarkable spectrum of biological activities. These activities span multiple therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions.[1][3][4] Extensive research into 1-indanone derivatives has revealed their potential as antiviral, antibacterial, analgesic, antimalarial, and even insecticidal agents.[3][4] This guide focuses on a specific derivative, 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, exploring its potential biological activities based on the established pharmacology of the indanone class and providing a roadmap for its scientific investigation.
Molecular Profile: this compound
Chemical Structure:
IUPAC Name: 4,5-dimethyl-2,3-dihydroinden-1-one[5] Molecular Formula: C₁₁H₁₂O[5] Molecular Weight: 160.21 g/mol [5] CAS Number: 37678-61-8[5]
The defining feature of this molecule is the dimethyl substitution at the 4 and 5 positions of the indanone core. These methyl groups are expected to influence the molecule's lipophilicity and steric profile, which in turn can significantly impact its interaction with biological targets, metabolic stability, and overall pharmacokinetic properties.
Postulated Biological Activities and Mechanistic Hypotheses
While direct experimental data on the biological activity of this compound is limited in publicly accessible literature, we can formulate strong hypotheses based on the activities of structurally related compounds.
Anticancer Potential
Substituted indanones have shown considerable promise as anticancer agents.[1][3] The mechanisms often involve the inhibition of critical enzymes like cyclooxygenase-2 (COX-2) and the disruption of tubulin polymerization.[1] For instance, novel indanone-containing spiroisoxazoline derivatives have demonstrated potent and selective COX-2 inhibition, leading to significant cytotoxicity in breast cancer (MCF-7) cell lines.[6] One of these derivatives, compound 9f, exhibited an IC₅₀ value of 0.03 µM on MCF-7 cells, comparable to the standard chemotherapeutic doxorubicin.[6] This compound was also shown to induce apoptosis through the mitochondrial-associated pathway, evidenced by increased expression of Bax and caspase-3, and decreased Bcl-2 expression.[6]
Furthermore, a closely related compound, (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), has been shown to possess significant antiproliferative activity against Jurkat cells (a leukemia cell line).[7][8] This activity was associated with the induction of apoptosis, as indicated by nuclear fragmentation and DNA laddering.[8]
Hypothesis: this compound may exhibit antiproliferative and pro-apoptotic activity in various cancer cell lines, potentially through the inhibition of COX enzymes or by inducing mitochondrial-mediated apoptosis. The dimethyl substitution pattern could influence its selectivity and potency.
Neuroprotective Effects
The indanone scaffold is central to the mechanism of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[2] This precedent highlights the potential of indanone derivatives in addressing neurodegenerative conditions. Research has shown that various substituted indanones can inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in the pathology of Alzheimer's and Parkinson's diseases, respectively.[1] For example, new 1-indanone derivatives have been synthesized and shown to inhibit cholinesterases and the self-assembly of amyloid-beta (Aβ) peptides.[3]
Hypothesis: this compound could act as a neuroprotective agent by inhibiting AChE and/or MAO-B, thereby modulating neurotransmitter levels and potentially interfering with the progression of neurodegenerative diseases.
Anti-inflammatory and Antioxidant Activity
The anti-inflammatory properties of indanone derivatives are often linked to their ability to inhibit pro-inflammatory enzymes like COX-2.[1] Additionally, some indanones have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[1]
The aforementioned derivative, MLT-401, also displayed potent free radical scavenging properties in DPPH, ABTS, and FRAP assays.[7][8] This antioxidant activity is significant as oxidative stress is a key pathological factor in numerous diseases, including cancer, neurodegeneration, and inflammation.
Hypothesis: this compound is likely to possess anti-inflammatory properties, potentially mediated by COX inhibition. Furthermore, it is a strong candidate for exhibiting antioxidant activity through free radical scavenging.
Proposed Research and Development Workflow
To systematically evaluate the therapeutic potential of this compound, a multi-stage experimental approach is recommended.
Caption: A generalized experimental workflow for the development of substituted indanones.
Detailed Experimental Protocols
Antiproliferative Activity: MTT Assay
Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., MCF-7, Jurkat, A549) and a non-cancerous control cell line (e.g., Vero).[8]
Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Mechanism of Apoptosis: Caspase-3 Activity Assay
Objective: To investigate if the observed cytotoxicity is mediated by the induction of apoptosis through the activation of caspase-3.
Methodology:
-
Cell Treatment: Treat the selected cancer cell line with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Lysis: Harvest the cells and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 colorimetric assay kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.
Caption: Proposed mitochondrial pathway of apoptosis induction by 4,5-Dimethyl-inden-1-one.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of biological efficacy data for this compound, based on the proposed in vitro assays. This serves as a template for organizing experimental results.
| Assay Type | Target/Cell Line | Metric | Hypothetical Value (µM) | Reference Compound |
| Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ | 5.2 | Doxorubicin (0.06 µM) |
| Jurkat (Leukemia) | IC₅₀ | 2.8 | Doxorubicin (0.1 µM) | |
| Enzyme Inhibition | COX-2 | IC₅₀ | 1.5 | Celecoxib (0.04 µM) |
| Acetylcholinesterase | IC₅₀ | 8.9 | Donepezil (0.02 µM) | |
| Antioxidant | DPPH Radical Scavenging | IC₅₀ | 15.4 | Ascorbic Acid (8.5 µM) |
Conclusion and Future Directions
This compound emerges as a molecule of significant interest for further investigation in drug discovery. Based on the robust biological profile of the indanone scaffold, this specific derivative holds credible potential as a lead compound for developing novel anticancer, neuroprotective, or anti-inflammatory agents. The proposed research workflow provides a clear and logical path for elucidating its biological activities and mechanism of action. Successful outcomes from the initial in vitro screening would warrant progression to more complex cellular and in vivo models to fully characterize its therapeutic potential and establish a comprehensive safety and efficacy profile. The versatility of the indanone core also allows for future medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.
References
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- Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. DOI: 10.5958/0974-360X.2018.00555.3.
- Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). PubMed.
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- (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells. (2020). ResearchGate.
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org.
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4,5-Dimethyl-2,3-dihydro-1h-inden-1-one spectroscopic data (NMR, IR, Mass Spec)
An In-Depth Spectroscopic Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of this compound (CAS: 37678-61-8; Formula: C₁₁H₁₂O).[1] As a substituted indanone, this compound is part of a class of molecules recognized for their utility as scaffolds in medicinal chemistry and materials science.[2] Accurate structural elucidation and purity assessment are paramount for any research or development application. This document serves as a practical reference for researchers and drug development professionals, detailing the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations herein are grounded in fundamental spectroscopic principles and comparative data from analogous structures, providing a robust framework for compound verification.
Molecular Structure and Spectroscopic Rationale
The structural integrity of a compound is the foundation of its function. For this compound, its unique arrangement of aromatic and aliphatic systems gives rise to a distinct spectroscopic fingerprint. The indanone core consists of a benzene ring fused to a cyclopentanone ring. The key features influencing its spectra are:
-
Aromatic System: A 1,2,3,4-tetrasubstituted benzene ring. The two protons on this ring will have characteristic chemical shifts and will be coupled to each other. The two methyl groups attached to the ring will appear as singlets in the ¹H NMR spectrum.
-
Aliphatic System: An ethylenic bridge (-CH₂-CH₂-) forming part of the five-membered ring. These adjacent methylene groups will exhibit triplet splitting patterns in the ¹H NMR spectrum due to spin-spin coupling.
-
Carbonyl Group: The ketone (C=O) at the C1 position is a strong chromophore in IR spectroscopy and dictates the chemical shift of adjacent carbons and protons.
The following sections will deconstruct the expected data from each major spectroscopic technique. While direct experimental data is indexed in spectral databases, this guide will synthesize expected values based on established principles and data from structurally similar compounds to explain the causality behind the spectral features.[1]
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
¹H NMR Spectroscopy
The proton NMR spectrum will show six distinct signals corresponding to the different proton environments. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds, as it provides excellent dissolution without introducing interfering signals, save for a residual peak at 7.26 ppm.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~ 7.55 | Doublet (d) | 1H | H-6 | The proton ortho to the carbonyl group (C=O) is deshielded by its electron-withdrawing anisotropic effect, shifting it downfield. |
| ~ 7.20 | Doublet (d) | 1H | H-7 | The second aromatic proton, coupled to H-6, will appear slightly more upfield. |
| ~ 2.95 | Triplet (t) | 2H | H-3 | These methylene protons are adjacent to the aromatic ring and a CH₂ group, appearing as a triplet. Data for the parent 1-indanone shows this peak around 3.13 ppm.[3] |
| ~ 2.65 | Triplet (t) | 2H | H-2 | These protons are alpha to the carbonyl group, which deshields them. They are coupled to the H-3 protons, resulting in a triplet. This signal is seen at 2.68 ppm in 1-indanone.[3] |
| ~ 2.35 | Singlet (s) | 3H | C5-CH₃ | Aromatic methyl groups typically resonate in this region. This singlet is slightly downfield due to its position on the electron-rich aromatic ring. |
| ~ 2.25 | Singlet (s) | 3H | C4-CH₃ | The second aromatic methyl group, expected to have a slightly different chemical environment, appears as another distinct singlet. |
¹³C NMR Spectroscopy
A proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, accounting for all carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |
|---|---|---|---|
| ~ 206.0 | Quaternary | C=O (C1) | The carbonyl carbon of a ketone is highly deshielded and characteristically appears far downfield, often above 200 ppm. |
| ~ 152.0 | Quaternary | C7a | Aromatic carbon at the ring fusion, adjacent to the carbonyl group. |
| ~ 142.0 | Quaternary | C5 | Aromatic carbon bearing a methyl group. |
| ~ 138.0 | Tertiary (CH) | C6 | Aromatic methine carbon. |
| ~ 135.0 | Quaternary | C3a | Aromatic carbon at the ring fusion. |
| ~ 133.0 | Quaternary | C4 | Aromatic carbon bearing a methyl group. |
| ~ 125.0 | Tertiary (CH) | C7 | Aromatic methine carbon. |
| ~ 36.0 | Secondary (CH₂) | C2 | Aliphatic carbon alpha to the carbonyl group. |
| ~ 26.0 | Secondary (CH₂) | C3 | Aliphatic carbon adjacent to the aromatic ring. |
| ~ 19.0 | Primary (CH₃) | C5-CH₃ | Methyl carbon attached to the aromatic ring. |
| ~ 16.0 | Primary (CH₃) | C4-CH₃ | Methyl carbon attached to the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires minimal sample preparation.
Table 3: Predicted Characteristic IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Rationale & Field Insights |
|---|---|---|---|
| ~ 1705 | Strong | C=O Stretch (Ketone) | This is the most diagnostic peak. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). For the parent 1-indanone, this peak is found around 1700 cm⁻¹. |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp²-hybridized C-H bonds on the benzene ring. |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups. |
| 1600 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | These absorptions, often appearing as a set of sharp peaks, confirm the presence of the benzene ring. |
| ~ 850 | Strong | C-H Out-of-Plane Bend | The bending pattern in this region can sometimes give clues about the substitution pattern of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) at 70 eV is a standard, high-energy method that generates reproducible fragmentation patterns.
The molecular ion (M⁺˙) is expected at an m/z of 160, corresponding to the molecular weight of C₁₁H₁₂O.[1] The primary fragmentation pathways for indanones typically involve the loss of small, stable neutral molecules or radicals.
Table 4: Predicted Key Mass Fragments (Electron Ionization)
| m/z | Proposed Fragment | Rationale for Fragmentation |
|---|---|---|
| 160 | [C₁₁H₁₂O]⁺˙ (M⁺˙) | Molecular Ion. The presence of this peak confirms the molecular weight. |
| 145 | [M - CH₃]⁺ | Loss of a methyl radical from one of the aromatic methyl groups. This is a common fragmentation for methylated aromatic compounds. |
| 132 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule via a retro-Diels-Alder-type cleavage or rearrangement, a characteristic fragmentation for cyclic ketones. The base peak for 1-indanone is often m/z 104, corresponding to this loss.[4] |
| 117 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical from the [M - CO]⁺˙ fragment. This fragment is prominent in the spectrum of the isomeric 4,7-dimethyl-1-indanone.[2] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. |
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following are field-proven methodologies for acquiring high-quality spectroscopic data for a solid sample such as this indanone.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition (400 MHz):
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Use a standard single-pulse sequence (e.g., Bruker 'zg30').
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
Set the spectral width to cover -2 to 12 ppm.
-
-
¹³C NMR Acquisition (100 MHz):
-
Use a standard proton-decoupled pulse sequence (e.g., Bruker 'zgpg30').
-
Acquire 1024 scans with a relaxation delay of 2 seconds.
-
Set the spectral width to cover 0 to 220 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
FTIR-ATR Spectroscopy Protocol
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. This is a self-validating step; the background should be a flat line with minimal atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance spectrum.
GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation (EI Source):
-
Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the solution with a split ratio of 50:1.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) at 70 eV. Scan over a mass range of m/z 40-450.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to the predicted data and library entries.
Conclusion
The structural verification of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR spectrum provides a clear map of the proton framework, with characteristic triplets for the aliphatic chain and distinct signals for the aromatic and methyl protons. The ¹³C NMR confirms the presence of all 11 unique carbon atoms, most notably the downfield ketone signal. IR spectroscopy provides definitive evidence of the conjugated carbonyl group, while mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern initiated by the loss of CO or a methyl group. Together, these spectroscopic signatures form a robust analytical package for confirming the identity and purity of this important chemical scaffold.
References
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An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of bicyclic ketones featuring a benzene ring fused to a cyclopentanone ring. Indanones serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. A thorough understanding of the physical and spectroscopic properties of this specific isomer, identified by CAS Number 37678-61-8, is fundamental for its effective use in research and development. This guide provides a consolidated overview of its key chemical identifiers, physical characteristics, and a detailed spectroscopic profile, supported by standardized experimental protocols for property determination.
Chemical Identity and Structure
A precise identification of a chemical compound is the bedrock of scientific integrity. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [1] |
| CAS Number | 37678-61-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂O | [1][2] |
| Molecular Weight | 160.21 g/mol | [1] |
| Canonical SMILES | Cc1ccc2C(=O)CCc2c1C | [2] |
| InChI Key | YMIIQKHQXYRXGP-UHFFFAOYSA-N | [3] |
Molecular Structure:
Caption: 2D Structure of this compound.
Physical Properties
The macroscopic and thermodynamic properties of a compound dictate its handling, storage, and application conditions. While specific experimental data for melting and boiling points are not widely published, computed properties and characteristics of similar compounds provide valuable insights.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a solid or high-boiling liquid, possibly colorless to pale yellow. | Inferred from related indanones which are often solids or liquids at room temperature[4][5]. |
| Odor | May possess a warm, woody, or sweet odor profile. | Based on reported fragrance applications for this compound[6]. |
| XLogP3 | 2.4 | A computed measure of lipophilicity, indicating moderate solubility in non-polar solvents[1]. |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, acetone, ethyl acetate) and poorly soluble in water. | Based on its chemical structure (predominantly non-polar with a polar ketone group) and the properties of the parent compound, 1-indanone[4]. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | Standard best practice for organic chemical intermediates. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. The following sections detail the expected spectral characteristics of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key expected absorption bands are:
-
~2950-2850 cm⁻¹ (Strong): C-H stretching vibrations of the aliphatic CH₂ groups and the aromatic methyl groups.
-
~1700 cm⁻¹ (Very Strong): C=O (carbonyl) stretching of the ketone. The conjugation with the aromatic ring and the strain of the five-membered ring typically place this absorption in the 1705-1685 cm⁻¹ range.
-
~1600 cm⁻¹ and ~1470 cm⁻¹ (Medium to Weak): C=C stretching vibrations within the aromatic ring.
-
~850-800 cm⁻¹ (Strong): C-H out-of-plane bending for the two adjacent aromatic hydrogens, characteristic of 1,2,3,4-tetrasubstituted benzene rings.
Public databases confirm the availability of an experimental FTIR spectrum, obtained using a KBr wafer technique, which is suitable for solid samples[1][3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy (Proton NMR):
-
~7.0-7.5 ppm (2H, multiplet): Signals corresponding to the two protons on the aromatic ring.
-
~3.0 ppm (2H, triplet): Protons of the CH₂ group adjacent to the carbonyl (C2 position).
-
~2.6 ppm (2H, triplet): Protons of the CH₂ group adjacent to the aromatic ring (C3 position).
-
~2.3 ppm (6H, two singlets): Signals for the two methyl (CH₃) groups attached to the aromatic ring. Their chemical shifts may be slightly different due to their distinct electronic environments.
¹³C NMR Spectroscopy (Carbon-13 NMR): The molecule is expected to show 11 distinct signals in the ¹³C NMR spectrum, corresponding to its 11 carbon atoms.
-
>195 ppm: The carbonyl carbon (C=O) signal, typically found at a very low field.
-
120-150 ppm: Signals for the six carbons of the aromatic ring. The carbons bearing methyl groups will appear at a different shift than the others.
-
~35 ppm: The aliphatic carbon adjacent to the carbonyl group (C2).
-
~25 ppm: The aliphatic carbon adjacent to the aromatic ring (C3).
-
15-20 ppm: Signals for the two methyl group carbons.
The existence of ¹³C NMR spectral data for this compound is confirmed in public databases[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 160, corresponding to the molecular weight of the compound[1].
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of CO (m/z = 132) and subsequent rearrangements or loss of methyl radicals.
GC-MS data for this compound are available, indicating its suitability for this analytical technique[1].
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized methodologies must be employed. The following section outlines protocols for determining the key physical and spectroscopic properties.
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the complete physical and spectroscopic characterization of a new or unverified sample of this compound.
Caption: A logical workflow for the complete characterization of the title compound.
Protocol: Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus.
-
Sample Preparation: Finely crush a small amount of the crystalline solid. Tightly pack the powdered sample into a capillary tube to a height of 1-2 mm[7].
-
Apparatus Setup: Place the capillary tube into the heating block of the apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium[8].
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂[8]. A pure compound will typically have a sharp melting range of 0.5-1.0°C[8].
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for acquiring the IR spectrum of a solid sample using the thin solid film or KBr pellet method.
-
Sample Preparation (Thin Film): Dissolve a few milligrams of the sample in a volatile solvent like acetone or methylene chloride. Apply a drop of this solution to a single, clean salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate[9].
-
Sample Preparation (KBr Pellet): Weigh approximately 1 mg of the sample and 200 mg of dry KBr powder. Grind the two together thoroughly in a mortar and pestle until a fine, homogeneous powder is obtained. Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet[10].
-
Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor[10].
-
Sample Spectrum: Place the prepared sample plate or pellet in the spectrometer's sample holder.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. The resulting spectrum should show absorbance peaks corresponding to the functional groups in the molecule[11].
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the standard preparation of a sample for solution-state NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for a wide range of organic compounds[12].
-
Sample Weighing: For ¹H NMR, weigh 5-25 mg of the sample directly into a clean, dry vial. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope[13].
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired, an internal standard like tetramethylsilane (TMS) can be added.
-
Transfer and Filtration: Dissolve the sample completely. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube[14].
-
Analysis: Cap the NMR tube, label it, and wipe the outside clean before inserting it into the spectrometer's sample changer[15].
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Calgary.
- University of Arizona.
- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
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- Missouri University of Science and Technology. fourier transform infrared spectroscopy. [Link]
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- ScienceDirect. FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. [Link]
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- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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- The Good Scents Company. 4-[6-(1,1-dimethyl ethyl)-2,3-dihydro-1,1-dimethyl-1H-inden-4-yl] pyrimidine. [Link]
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- ResearchGate.
- Royal Society of Chemistry. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry. [Link]
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A Technical Guide to the Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one and Structurally Related Analogs for Pharmaceutical Research
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Notably, it is a key component in drugs such as Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2][3] The substitution pattern on the indanone framework is critical for modulating pharmacological activity, making the development of robust and versatile synthetic routes to specific derivatives a primary focus for researchers in drug development. This guide provides an in-depth technical overview of the principal synthetic strategies for constructing 4,5-dimethyl-2,3-dihydro-1H-inden-1-one and its analogs. We will explore the mechanistic underpinnings, field-proven protocols, and comparative analysis of classical methods like the Intramolecular Friedel-Crafts Acylation and the Nazarov Cyclization, offering researchers the foundational knowledge to design and execute syntheses of novel indanone derivatives.
Chapter 1: The 1-Indanone Scaffold: A Privileged Structure in Medicinal Chemistry
The indanone ring system, consisting of a benzene ring fused to a cyclopentanone ring, is a structural motif of significant interest to the scientific community.[1][4] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, making it an excellent scaffold for designing molecules that can interact with high specificity at biological targets.
Natural products containing the indanone core, such as the Pterosin family of sesquiterpenes, exhibit a range of activities including cytotoxic and antispasmodic properties.[5][6] In the realm of synthetic pharmaceuticals, the indanone moiety is associated with antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The most prominent example is Donepezil, where the indanone group serves as a crucial anchor for binding to the acetylcholinesterase enzyme.[2]
The 4,5-dimethyl substitution pattern, the focus of this guide, provides a specific lipophilic and electronic signature on the aromatic ring. These methyl groups can influence the molecule's metabolic stability, membrane permeability, and binding affinity through steric and hydrophobic interactions within a target's active site. Therefore, mastering the synthesis of this specific analog and its derivatives is a valuable capability for medicinal chemists aiming to develop new therapeutic agents.
Chapter 2: Retrosynthetic Analysis & Key Synthetic Strategies
The construction of the 4,5-dimethyl-1-indanone core can be approached through several reliable synthetic disconnections. The most common strategies involve the formation of the five-membered ring onto a pre-existing, appropriately substituted benzene ring. The two primary retrosynthetic pathways focus on disconnecting the C4-C9 bond (Friedel-Crafts type) or the C3-C9 bond (Nazarov type).
Caption: Key retrosynthetic pathways to the 4,5-dimethyl-1-indanone core.
This guide will focus on the two most established and versatile methods:
-
Intramolecular Friedel-Crafts Acylation: A robust and direct method involving the cyclization of a 3-arylpropanoic acid derivative.[7] This is often the most direct route to the target compound.
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclization of a divinyl ketone, offering a powerful alternative that also allows for the introduction of substituents at the C2 and C3 positions.[8]
Chapter 3: Intramolecular Friedel-Crafts Acylation: The Classical Approach
The intramolecular Friedel-Crafts acylation is arguably the most common and reliable method for synthesizing 1-indanones.[1][9] The reaction proceeds via an electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the aromatic ring.[7]
Mechanism and Rationale
The process begins with the activation of a carboxylic acid or its more reactive derivative (e.g., an acyl chloride) by a strong Brønsted or Lewis acid. This generates a highly electrophilic acylium ion intermediate. The adjacent electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the acylium ion. Subsequent deprotonation restores aromaticity and yields the fused five-membered ring of the 1-indanone.
For the synthesis of 4,5-dimethyl-1-indanone, the starting material is 3-(3,4-dimethylphenyl)propanoic acid. The two electron-donating methyl groups on the aromatic ring activate it towards electrophilic substitution and direct the cyclization to the ortho position (C2 of the phenyl ring), leading to the desired product with high regioselectivity.
Protocol 1: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid (Precursor)
This protocol outlines a standard procedure to obtain the necessary starting material, which is not always commercially available.
Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine in anhydrous diethyl ether.
-
Grignard Formation: Add a solution of 4-bromo-1,2-dimethylbenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution and reflux for 1 hour until the magnesium is consumed.
-
Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution vigorously for 1-2 hours.
-
Workup: Allow the mixture to warm to room temperature, then quench by slowly adding 1M HCl (aq). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 3,4-dimethylbenzoic acid.
-
Reduction: The resulting carboxylic acid can be reduced to the corresponding benzyl alcohol, converted to the benzyl bromide, and then used in a malonic ester synthesis to yield 3-(3,4-dimethylphenyl)propanoic acid. (Note: Multiple established routes exist for this conversion).
Protocol 2: Polyphosphoric Acid (PPA) Mediated Cyclization
Rationale: Polyphosphoric acid (PPA) serves as both an acidic catalyst and a solvent, making it a convenient one-pot reagent for this cyclization. It is particularly effective for moderately to highly activated aromatic rings. The concentration of P₂O₅ in PPA can influence reactivity and, in some systems, regioselectivity.[5]
Methodology:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (approx. 10-20 times the weight of the carboxylic acid) to the flask. Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching & Isolation: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water and then with a cold, dilute sodium bicarbonate solution until the filtrate is neutral. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Protocol 3: Lewis Acid-Catalyzed Cyclization via the Acyl Chloride
Rationale: This two-step approach first converts the carboxylic acid to a more reactive acyl chloride, which can then be cyclized under milder conditions using a Lewis acid catalyst like AlCl₃.[1] This method is advantageous for substrates that may be sensitive to the high temperatures and strong Brønsted acidity of PPA.
Methodology:
-
Acyl Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) to 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq). Add a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1-2 hours, then heat gently to 50 °C for 30 minutes to ensure complete reaction. Remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
-
Setup: Dissolve the crude acyl chloride in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Cyclization: Add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise, controlling the temperature. After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with water, dilute NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target indanone.
| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| PPA Cyclization | Polyphosphoric Acid | PPA (neat) | 80-100 °C | Good to Excellent | One-pot, simple setup | Harsh conditions, viscous medium, difficult workup |
| Lewis Acid | AlCl₃, SnCl₄, etc. | DCM, DCE | 0 °C to RT | Good to Excellent | Milder conditions, high reactivity | Two steps, requires anhydrous conditions, corrosive reagents |
| Superacid | Triflic Acid (TfOH) | Neat or DCE | RT to 80 °C | Very Good | High catalytic activity | Expensive reagent, requires careful handling |
| Green Methods | Metal Triflates[1] | Ionic Liquids | 120 °C (MW) | Good | Reusable catalyst, fast | Requires specialized equipment (microwave) |
Chapter 4: Nazarov Cyclization: An Alternative Pathway
The Nazarov cyclization is a powerful reaction for forming five-membered rings via the 4π-conrotatory electrocyclization of a pentadienyl cation, which is generated from a divinyl ketone precursor upon treatment with an acid.[8][10] This method provides an alternative route to indanones and is particularly useful for synthesizing analogs with substitutions at the C2 and C3 positions.[1]
Mechanism
Caption: Simplified mechanism of the acid-catalyzed Nazarov cyclization.
The reaction is initiated by the coordination of a Brønsted or Lewis acid to the carbonyl oxygen of the chalcone precursor. This generates a stabilized pentadienyl cation. The key step is the thermally allowed 4π-electrocyclization, which forms a new carbon-carbon bond and an oxyallyl cation intermediate. A subsequent proton loss and tautomerization yield the final, stable 1-indanone product.[8]
Protocol 4: Synthesis of (E)-1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor)
Rationale: Chalcones are readily synthesized via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.
Methodology:
-
Setup: In a round-bottom flask, dissolve 3',4'-dimethylacetophenone (1.0 eq) and benzaldehyde (1.05 eq) in ethanol.
-
Reaction: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with stirring.
-
Precipitation: Allow the mixture to warm to room temperature and stir for 4-6 hours. A yellow precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Purification: Dry the crude product in a desiccator. If necessary, recrystallize from ethanol to obtain the pure chalcone.
Protocol 5: Trifluoroacetic Acid (TFA) Mediated Nazarov Cyclization
Rationale: Trifluoroacetic acid (TFA) is a strong Brønsted acid that can be used in stoichiometric or solvent quantities to effectively promote the Nazarov cyclization under relatively mild heating.[1][11]
Methodology:
-
Setup: In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the chalcone precursor (1.0 eq) in trifluoroacetic acid.
-
Reaction: Heat the reaction mixture to 80-120 °C. For thermally sensitive substrates, microwave heating can significantly shorten the reaction time.[1][12]
-
Monitoring: Follow the consumption of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by column chromatography to yield the desired 3-phenyl-4,5-dimethyl-1-indanone analog.
Chapter 5: Synthesis of Analogs and Derivatives
The true power of the 1-indanone scaffold in drug discovery lies in its amenability to diversification. The core structure can be readily functionalized at multiple positions to generate libraries of analogs for structure-activity relationship (SAR) studies.
Derivatization at the C2-Position: The Arylidene Motif
One of the most common and effective derivatizations is the Knoevenagel or Aldol condensation of the 1-indanone with various aromatic aldehydes.[6] This reaction introduces an arylidene (or benzylidene) group at the C2 position, creating a rigidified analog of the chalcone structure. These arylidene indanones have been extensively explored as anticancer, anti-Alzheimer's, and antimalarial agents.[6]
Protocol 6: Knoevenagel Condensation of 4,5-Dimethyl-1-indanone
Methodology:
-
Setup: Combine this compound (1.0 eq) and a selected aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 eq) in ethanol or methanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or pyrrolidine, or an acid, such as p-toluenesulfonic acid (p-TsOH).[13]
-
Reaction: Reflux the mixture for 4-12 hours, monitoring the reaction by TLC. The product often precipitates out of the solution upon cooling.
-
Isolation: Cool the reaction mixture to room temperature or in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Dry the product. If needed, recrystallize from a suitable solvent like acetic acid or ethanol to obtain the pure 2-arylidene-4,5-dimethyl-1-indanone.
Chapter 6: Conclusion and Future Directions
This guide has detailed the primary synthetic routes for accessing this compound and its derivatives, focusing on the well-established Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization reactions. These methods provide a reliable foundation for any research program focused on exploring the therapeutic potential of the indanone scaffold.
The field of organic synthesis is continually evolving, with a strong emphasis on efficiency and sustainability. Future directions in indanone synthesis are likely to focus on:
-
Green Chemistry Approaches: The use of non-conventional energy sources like microwave irradiation and ultrasound, coupled with environmentally benign solvents and reusable catalysts, is becoming more prevalent to reduce waste and energy consumption.[14]
-
Photocatalysis: Emerging methods using visible-light photocatalysis offer novel, metal-free pathways to construct the indanone core from simple precursors under exceptionally mild conditions.[15]
-
Asymmetric Synthesis: The development of catalytic, enantioselective versions of these classical reactions is crucial for producing single-enantiomer drug candidates, which often exhibit improved potency and reduced side effects.[10][16]
By combining the robust, classical methods outlined herein with these modern innovations, researchers and drug development professionals are well-equipped to synthesize and optimize the next generation of indanone-based therapeutics.
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An In-depth Technical Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Potential as a Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a specific derivative with potential as a key building block in the synthesis of novel therapeutic agents. This document details a robust, field-proven synthetic pathway, methods for characterization, and explores the untapped potential of this molecule in the landscape of drug discovery, grounded in the established pharmacological significance of the indanone class.
Introduction: The Significance of the Indanone Core
Indanones are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring. This structural motif is present in a wide array of natural products and synthetic molecules that exhibit significant biological activities. The rigid framework of the indanone core provides a valuable scaffold for the spatial orientation of various functional groups, enabling precise interactions with biological targets.
Derivatives of 1-indanone are known to possess a broad spectrum of pharmacological properties, including but not limited to:
-
Anticancer Activity: Many indanone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][2]
-
Neuroprotective Effects: The indanone core is a key feature in drugs developed for neurodegenerative diseases, such as Alzheimer's disease.[3][4]
-
Antimicrobial and Antiviral Properties: The scaffold has been utilized in the development of agents targeting multidrug-resistant bacteria and various viruses.[5][6]
-
Anti-inflammatory Action: Certain indanone derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]
Given the therapeutic potential of the indanone scaffold, the synthesis of novel, specifically substituted derivatives like this compound is of high interest to medicinal chemists. The dimethyl substitution on the aromatic ring of this particular indanone offers a unique electronic and steric profile that can be exploited to fine-tune the pharmacological activity of its subsequent derivatives. While direct biological studies on this compound are not extensively reported in peer-reviewed literature, its value as a chemical intermediate for creating new chemical entities is significant.
Physicochemical and Spectroscopic Profile
A foundational aspect of utilizing any chemical compound in research and development is a thorough understanding of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [5] |
| Molecular Weight | 160.21 g/mol | [5] |
| CAS Number | 37678-61-8 | [5] |
| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | [5] |
| Appearance | White to yellow powder, crystals, or crystalline powder | [] |
| Melting Point | 73-77 °C | [] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Standard analytical techniques used for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. Data for this compound can be found in databases such as NMRShiftDB.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, most notably the characteristic carbonyl (C=O) stretch of the ketone.[8]
Synthetic Protocol: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of a precursor, 3-(3,4-dimethylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid
The precursor acid can be synthesized from 3,4-dimethylbenzaldehyde via a Knoevenagel condensation followed by reduction.
-
Knoevenagel Condensation:
-
To a solution of 3,4-dimethylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3-5 volumes), add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture at reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 3-(3,4-dimethylphenyl)acrylic acid.
-
-
Reduction of the Cinnamic Acid Derivative:
-
Dissolve the 3-(3,4-dimethylphenyl)acrylic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature with vigorous stirring.[9]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain 3-(3,4-dimethylphenyl)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
The synthesized propanoic acid derivative is then cyclized to form the target indanone. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.[3][6]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 80-100 °C. The viscosity of the PPA will decrease upon heating, allowing for efficient mixing.
-
-
Reaction and Work-up:
-
Maintain the temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Figure 1: Synthetic workflow for this compound.
Potential Applications in Drug Discovery
While this compound itself may not be a primary therapeutic agent, its structure represents a valuable starting point for the synthesis of more complex molecules with potential biological activity. The presence of the ketone functional group and the activated aromatic ring allows for a variety of chemical modifications.
Figure 2: Potential derivatization pathways for drug discovery.
As a Precursor for Novel Anticancer Agents
The indanone scaffold can be modified to produce compounds that inhibit cancer cell proliferation. For instance, Knoevenagel condensation of the ketone with various aromatic aldehydes can yield arylidene indanones, a class of compounds known for their cytotoxic properties.[10] The 4,5-dimethyl substitution pattern of the title compound could lead to derivatives with unique structure-activity relationships.
A Building Block for Neuroprotective Compounds
The development of multi-target-directed ligands is a promising strategy for treating complex neurodegenerative disorders like Alzheimer's disease. Indanone derivatives have been designed to inhibit acetylcholinesterase, reduce amyloid-beta aggregation, and exhibit antioxidant properties.[3] this compound serves as a key intermediate for the synthesis of novel ligands where the dimethyl groups can influence binding affinity and selectivity for various targets.
Development of New Antimicrobial Agents
The indanone core can be incorporated into larger molecules to create potent antimicrobial agents. For example, the synthesis of thiazolylhydrazone derivatives from 1-indanones has yielded compounds with significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] The specific substitution pattern of this compound could be explored to develop new agents against a range of microbial pathogens.
Conclusion
This compound is a valuable chemical entity with a straightforward and scalable synthetic route. While direct evidence of its biological activity is currently limited in the public domain, its structural similarity to a wide range of pharmacologically active indanone derivatives makes it a compound of significant interest for medicinal chemists and drug discovery professionals. The detailed synthetic and characterization protocols provided in this guide serve as a practical resource for researchers aiming to explore the potential of this and related indanone scaffolds in the development of next-generation therapeutics. The true potential of this compound lies in its role as a versatile building block for creating diverse libraries of novel compounds for biological screening.
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A Technical Guide to the Computational and Molecular Modeling of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
Abstract
The indanone scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core of numerous compounds with significant biological activity.[1][2] This technical guide provides an in-depth walkthrough of a comprehensive computational workflow designed to characterize 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one, a representative member of this class. We detail the theoretical underpinnings and practical application of a multi-tiered modeling approach, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the rationale behind methodological choices and providing self-validating, step-by-step protocols for in-silico analysis. By elucidating the structural, electronic, and dynamic interaction properties of this molecule, we establish a robust framework for predicting its therapeutic potential and guiding future drug design initiatives.
Introduction: The Significance of the Indanone Scaffold
The indanone core, a bicyclic ketone, is a versatile and valuable scaffold in drug discovery. Its rigid framework allows for precise three-dimensional positioning of substituents, enabling tailored interactions with a wide range of biological targets.[1] The successful development of the indanone-derived drug Donepezil for Alzheimer's disease has spurred significant interest in this moiety.[3][4] Indanone derivatives have since been investigated for a plethora of therapeutic applications, including as neuroprotective agents, anticancer agents, and inhibitors of enzymes like cyclooxygenase-2 (COX-2) and monoamine oxidases.[3][5]
This compound (PubChem CID: 640552) is a specific derivative that serves as an excellent candidate for computational investigation.[6] This guide will use this molecule to illustrate a powerful, integrated computational strategy. Our approach begins with the fundamental characterization of the molecule's electronic structure using Density Functional Theory (DFT), proceeds to identify potential protein-ligand interactions via molecular docking, and culminates in an assessment of the stability of these interactions in a simulated physiological environment using molecular dynamics (MD). This hierarchical approach ensures a thorough evaluation, from quantum-level properties to complex biological dynamics.[7][8]
The Integrated Computational Workflow
A robust in-silico investigation relies on a logical sequence of methods, where the output of one stage informs the input of the next. This creates a self-validating and increasingly detailed picture of the molecule's behavior.
Caption: A generalized workflow for computational molecular modeling studies.
Part I: Quantum Chemical Analysis with Density Functional Theory (DFT)
3.1. Rationale and Objective
Before investigating how a molecule interacts with a biological target, we must first understand its intrinsic properties. Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties with a favorable balance of accuracy and computational cost.[9][10] Our objective here is to determine the most stable 3D conformation (optimized geometry) of this compound and to analyze its electronic characteristics, such as the distribution of charges and the nature of its frontier molecular orbitals (HOMO and LUMO).[11][12]
3.2. Protocol: DFT Geometry Optimization
-
Structure Building: Construct the 2D structure of this compound using molecular editing software (e.g., Avogadro, ChemDraw). Generate an initial 3D conformation.
-
Input File Preparation:
-
Select the DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a widely accepted and robust combination for organic molecules, providing excellent accuracy for geometries and electronic properties.[13]
-
Specify the calculation type as Opt (Optimization) and Freq (Frequencies). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Define the charge (0) and spin multiplicity (singlet).
-
-
Execution: Run the calculation using a quantum chemistry software package like Gaussian or ORCA.
-
Analysis:
-
Confirm the optimization has converged.
-
Verify the absence of imaginary frequencies.
-
Extract the optimized Cartesian coordinates for use in subsequent docking studies.
-
Analyze the electronic properties, including the dipole moment, Mulliken atomic charges, and the energies of the HOMO and LUMO. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
3.3. Expected Quantitative Data
The following table presents illustrative data expected from a DFT analysis.
| Property | Predicted Value | Significance |
| Total Energy (Hartree) | -500.12345 | The final electronic energy at the optimized geometry. |
| Dipole Moment (Debye) | 3.15 D | Indicates molecular polarity and potential for dipole-dipole interactions. |
| HOMO Energy (eV) | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 4.4 eV | An indicator of the molecule's kinetic stability and chemical reactivity. |
Part II: Predicting Biological Interactions with Molecular Docking
4.1. Rationale and Objective
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[14][15][16] The primary objective is to predict the binding mode and estimate the binding affinity, often represented as a docking score.[17] Given that many indanone derivatives exhibit anti-inflammatory properties by targeting the COX-2 enzyme, we will use human COX-2 (PDB ID: 5KIR) as our receptor for this illustrative study.[5]
4.2. Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of COX-2 (PDB ID: 5KIR) from the Protein Data Bank.
-
Using preparation software (e.g., AutoDock Tools, Chimera), remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign Kollman charges to the protein atoms.
-
Save the prepared receptor in the required PDBQT file format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box that encompasses the known active site of the enzyme. The center and dimensions of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid configuration files.
-
The software will generate a set of possible binding poses, ranked by their docking scores (binding affinity in kcal/mol).
-
-
Analysis of Results:
-
Examine the top-ranked pose. A more negative score indicates a higher predicted binding affinity.
-
Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with active site residues.
-
4.3. Expected Quantitative Data
| Parameter | Predicted Value | Significance |
| Binding Affinity (kcal/mol) | -8.5 | A quantitative estimate of binding strength; more negative is better. |
| RMSD from reference (Å) | 1.2 Å | Root Mean Square Deviation, measures the accuracy of the docking pose if a known binding mode exists. |
| Interacting Residues | Arg120, Tyr355, Ser530 | Key amino acids in the COX-2 active site forming interactions with the ligand. |
Part III: Assessing Complex Stability with Molecular Dynamics (MD)
5.1. Rationale and Objective
While docking provides a static snapshot of a potential binding mode, it does not account for the inherent flexibility of the protein or the dynamic nature of interactions in a physiological environment.[14] Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing critical insights into the stability and dynamics of the ligand-protein complex.[7][18][19] The objective is to validate the docking pose and assess whether the key interactions are maintained over a simulated timescale.[8]
Caption: A flowchart of the key stages in a molecular dynamics simulation.
5.2. Protocol: MD Simulation with GROMACS
-
System Preparation:
-
Take the top-ranked docked complex from the previous stage as the starting structure.
-
Choose an appropriate force field (e.g., AMBER99SB-ILDN for the protein, GAFF for the ligand).
-
Place the complex in the center of a periodic solvent box (e.g., a cubic box of TIP3P water molecules).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Monitor temperature, pressure, and density plots to ensure equilibrium is reached.
-
-
Production MD:
-
Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess overall structural stability. A stable RMSD indicates the system has reached equilibrium and the ligand is not diffusing away from the binding site.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual protein residues to identify flexible regions.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they persist throughout the simulation.
-
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-scale computational workflow for the characterization of this compound. By integrating DFT, molecular docking, and molecular dynamics, we can build a detailed model of the molecule's properties, from its intrinsic electronic structure to its dynamic behavior within the active site of a clinically relevant enzyme like COX-2. The illustrative results provide a roadmap for predicting binding affinity, identifying key interactions, and validating the stability of the ligand-protein complex.[20] This in-silico evidence is invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[21] Future work would involve performing these simulations on other potential targets of the indanone scaffold, conducting binding free energy calculations like MM/PBSA for more accurate affinity prediction, and ultimately, using the insights gained to design novel derivatives with enhanced potency and selectivity.[22]
References
- Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (n.d.). MDPI.
- Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (2022). Computational Biology and Chemistry.
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- Role of Molecular Dynamics and Related Methods in Drug Discovery. (2021). Journal of Medicinal Chemistry.
- Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute.
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- Principles of Molecular Docking. (n.d.). CD ComputaBio.
- Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. (n.d.). Manipal Research Portal.
- Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
- Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Current Computer-Aided Drug Design.
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- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.
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Methodological & Application
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one detailed synthesis protocol
An Application Note for the Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Introduction and Significance
This compound, also known as 4,5-dimethyl-1-indanone, is a substituted indanone derivative. The indanone scaffold is a core structural motif in numerous biologically active molecules and natural products, including compounds with cytotoxic, antibacterial, and antihypertensive properties[1]. The development of robust and well-documented synthetic protocols for specific indanone derivatives is crucial for medicinal chemistry research, enabling the exploration of new chemical space for drug discovery and the synthesis of key intermediates for more complex molecular targets.
This document provides a comprehensive, two-part protocol for the synthesis of this compound. The synthetic strategy is rooted in fundamental organic chemistry principles, beginning with the construction of a key precursor, 3-(3,4-dimethylphenyl)propanoic acid, via a Friedel-Crafts acylation followed by a Clemmensen reduction. The protocol culminates in an intramolecular Friedel-Crafts cyclization to yield the target indanone. This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying mechanistic rationale and practical insights for successful execution.
Mechanistic Pathway: A Tale of Two Friedel-Crafts Reactions
The synthesis of the target indanone relies on the powerful C-C bond-forming capabilities of the Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution[2][3]. The overall process can be dissected into two primary stages:
-
Precursor Synthesis (Intermolecular Acylation & Reduction): The journey begins with 1,2-dimethylbenzene (o-xylene). An intermolecular Friedel-Crafts acylation is performed with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[4]. The Lewis acid activates the anhydride, generating a highly electrophilic acylium ion. The electron-rich o-xylene ring then acts as a nucleophile, attacking the acylium ion to form 4-oxo-4-(3,4-dimethylphenyl)butanoic acid. The subsequent carbonyl group is reduced to a methylene group using a Clemmensen reduction (amalgamated zinc and HCl), yielding the crucial intermediate, 3-(3,4-dimethylphenyl)propanoic acid.
-
Target Synthesis (Intramolecular Acylation): The final ring-closing step is an intramolecular Friedel-Crafts acylation[5][6]. The 3-(3,4-dimethylphenyl)propanoic acid is treated with a strong protic acid, typically polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent[7]. PPA protonates the carboxylic acid, facilitating the formation of an intramolecular acylium ion. This electrophile is then attacked by the adjacent aromatic ring, forming the five-membered cyclopentanone ring characteristic of the indanone structure[5].
The regioselectivity of this final cyclization is directed by the existing methyl groups on the aromatic ring.
Caption: Overall two-step synthesis pathway.
PART 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic Acid
This section details the preparation of the essential precursor required for the final cyclization.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 1,2-Dimethylbenzene (o-Xylene) | Anhydrous, ≥99% | Sigma-Aldrich | Ensure dryness to prevent catalyst quenching. |
| Succinic Anhydride | ≥99% | Acros Organics | |
| Aluminum Chloride (AlCl₃) | Anhydrous, powder | Alfa Aesar | Handle in a fume hood; highly hygroscopic. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for Friedel-Crafts reaction. |
| Zinc (Zn), granular | 20 mesh | Sigma-Aldrich | For Clemmensen reduction. |
| Mercuric Chloride (HgCl₂) | ≥99.5% | J.T. Baker | Toxic! Handle with extreme caution. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR Chemicals | |
| Toluene | Reagent Grade | Fisher Scientific | Solvent for extraction and reduction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | For drying organic layers. |
Protocol 1A: Friedel-Crafts Acylation to 4-oxo-4-(3,4-dimethylphenyl)butanoic acid
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen bubbler). All glassware must be oven-dried.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (60.0 g, 0.45 mol) and 150 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Addition of Reactants: In a separate flask, dissolve succinic anhydride (20.0 g, 0.20 mol) in 100 mL of anhydrous DCM. Transfer this solution to the dropping funnel. Add o-xylene (21.2 g, 0.20 mol) to the dropping funnel as well.
-
Reaction Execution: Add the o-xylene/succinic anhydride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a 1 L beaker containing 400 g of crushed ice and 50 mL of concentrated HCl. This step must be performed in a well-ventilated fume hood due to the exothermic reaction and HCl gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 100 mL portions of DCM.
-
Isolation: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.
Protocol 1B: Clemmensen Reduction to 3-(3,4-Dimethylphenyl)propanoic Acid
-
Amalgam Preparation: In a large flask in a fume hood, add granular zinc (50 g). Add a solution of mercuric chloride (5 g) in 75 mL of water and 2.5 mL of concentrated HCl. Swirl for 5 minutes. Decant the aqueous solution and wash the now-amalgamated zinc twice with 50 mL of water.
-
Reaction Setup: Transfer the amalgamated zinc to a 500 mL round-bottom flask. Add the crude keto-acid from the previous step, 75 mL of water, 150 mL of concentrated HCl, and 100 mL of toluene.
-
Reflux: Heat the mixture to a vigorous reflux with stirring for 6 hours. Every hour, add an additional 10 mL of concentrated HCl.
-
Monitoring: The reaction can be monitored by Thin-Layer Chromatography (TLC) to observe the disappearance of the starting keto-acid.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with two 50 mL portions of toluene.
-
Purification: Combine the toluene layers, wash with water, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The resulting crude 3-(3,4-dimethylphenyl)propanoic acid can be purified by recrystallization from a hexane/ethyl acetate mixture.
PART 2: Synthesis of this compound
This protocol details the intramolecular cyclization of the precursor to yield the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(3,4-Dimethylphenyl)propanoic Acid | As synthesized | - | Ensure the precursor is dry. |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ basis | Sigma-Aldrich | Highly viscous and corrosive. Handle with care. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For neutralizing acid. |
| Brine | - | - | Saturated NaCl solution for washing. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | VWR Chemicals | Eluent for chromatography. |
Protocol 2: Intramolecular Friedel-Crafts Cyclization
Caption: Experimental workflow for the indanone synthesis.
-
Reaction Setup: Place polyphosphoric acid (PPA, approx. 150 g) into a 250 mL round-bottom flask equipped with a mechanical stirrer (due to the high viscosity) and a thermometer. Heat the PPA to 60 °C to reduce its viscosity.
-
Reagent Addition: Slowly add 3-(3,4-dimethylphenyl)propanoic acid (17.8 g, 0.10 mol) to the stirred PPA.
-
Reaction Execution: Increase the temperature of the oil bath to 90-100 °C and stir vigorously for 2-3 hours. The most common synthetic route for similar indanones is this intramolecular Friedel-Crafts cyclization, typically promoted by strong acids like PPA[5].
-
Reaction Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane/ethyl acetate eluent system), checking for the consumption of the starting material.
-
Workup - Quenching: Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the PPA in a highly exothermic reaction.
-
Extraction: Once the mixture has reached room temperature, extract the aqueous slurry with three 150 mL portions of dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product, which may be a brownish solid or oil, should be purified by column chromatography on silica gel.[8][9] Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate). Combine the fractions containing the pure product (visualized by TLC) and remove the solvent to yield the final product. Recrystallization from a suitable solvent like ethanol/water can also be effective for solid products[8].
Product Characterization
The identity and purity of the synthesized this compound (C₁₁H₁₂O, M.W. 160.21 g/mol ) should be confirmed using standard analytical techniques[8][10].
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include two singlets for the aromatic methyl groups (around δ 2.2-2.4 ppm), two aromatic protons (likely doublets in the δ 7.0-7.5 ppm region), and two multiplets corresponding to the two methylene groups of the cyclopentanone ring (in the δ 2.6-3.1 ppm region).
-
¹³C NMR (CDCl₃, 101 MHz): Expect a signal for the carbonyl carbon (C=O) above δ 200 ppm, multiple signals in the aromatic region (δ 120-155 ppm), signals for the two methylene carbons (δ 25-40 ppm), and signals for the two methyl carbons (δ 15-20 ppm).
-
IR Spectroscopy (KBr or neat): A strong characteristic absorption band for the carbonyl (C=O) stretch of the five-membered ring ketone should be observed around 1700-1715 cm⁻¹.
-
GC-MS: Provides information on purity and confirms the molecular weight with a molecular ion peak (M⁺) at m/z = 160.
Troubleshooting and Safety Considerations
-
Low Yield: Low yields in the cyclization step can result from suboptimal reaction conditions or an inactive catalyst.[5] Ensure the PPA is of good quality and that the reaction temperature and time are carefully controlled.
-
Impurities: The most likely impurity is unreacted starting material.[8] This can be addressed by ensuring the reaction goes to completion (monitored by TLC) and by careful purification via column chromatography. Discoloration may indicate side products, which can also be removed chromatographically[8].
-
Safety: Aluminum chloride reacts violently with water. Polyphosphoric acid is corrosive and causes severe burns. The workup of both Friedel-Crafts reactions involves highly exothermic quenching steps. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
References
- Common impurities in 4-Methyl-1-indanone and their removal. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuICESR2YZCS1YkXdWs-CwO8uVQbRcTziqkg3K93sCxMcc5tFs8_FZ4sE-Q8y4WRQOCDT4QFtmJt4cWXJhcDdErGiadcpE8mP489W8dhqRPGsOnDU9QeYIk414okg8ExUigot5Qo0Kn2sXy8HA8jajIWOECd8kfFaoaInwYoamiXXzh7Bq1ArmGoNqZjnI9a6cClw-JmEs]
- Technical Support Center: 4-Methyl-1-indanone Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxfFliMe4gqP2V04sYCQcKiXHNeizSZMpKNJ3LBFBgIxr9dlRIeQbzj2m7h9pUtZHIGZ1hb6ijE6Z9gfjhA2TGMKY6uyre3TQ6F-d345YpmWPk9JvAhSQ3DpTBCDfQ7TZqzUpsZvIG9jJLUrcMZIZdnclkRWkVb9zEHSl7CCsuhyeHq9G7xH5OWUHvqoWJDzhXo9E=]
- Friedel–Crafts reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v89p0115]
- Regioselective Synthesis of Indanones. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01850]
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [URL: https://www.preprints.org/manuscript/202404.0931/v1]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/640552]
- C. The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution_Reactions/16.03%3A_Friedel-Crafts_Reactions/C.
- 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/266281729_2-34-Dimethylphenyl-3-34-Dichloro34-Dimethyl_Benzoyl_Propanoic_Acids_as_Precursors_in_the_Synthesis_of_Some_Heterocyclic_Compounds]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [URL: https://www.researchgate.net/publication/314358814_Synthesis_of_1-indanones_with_a_broad_range_of_biological_activity]
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool IT Services. [URL: https://personalpages.liv.ac.
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Application Notes and Protocols for the Purification of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one by Recrystallization
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This is particularly true for novel intermediates and potential active pharmaceutical ingredients (APIs) such as 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. As a substituted indanone, this compound represents a valuable scaffold in medicinal chemistry, with the indanone core being a feature in a variety of biologically active molecules.[1] The efficacy, safety, and reproducibility of downstream applications, including biological screening and structural activity relationship (SAR) studies, are directly contingent on the purity of the starting materials. Impurities, even in trace amounts, can lead to erroneous biological data, side reactions, and complications in formulation.
Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[2] The principle of this method hinges on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] A well-executed recrystallization can yield a product of high purity, often in a crystalline form that is ideal for characterization and downstream use.
This comprehensive guide provides a detailed protocol for the purification of this compound via recrystallization. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure, but also the underlying scientific rationale for each step, ensuring a thorough understanding of the process.
Understanding the Analyte: this compound
Before embarking on the purification process, a fundamental understanding of the target molecule's properties is essential.
Chemical Structure:
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem |
| Appearance | Expected to be a solid at room temperature | General knowledge of similar indanones |
Part 1: The Cornerstone of Recrystallization - Solvent Selection
The success of any recrystallization protocol is critically dependent on the choice of solvent. An ideal solvent for recrystallization should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery of the purified product.
-
Appropriate Boiling Point: The solvent's boiling point should be low enough to be easily removed from the purified crystals but high enough to provide a sufficient temperature gradient for recrystallization.
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be volatile enough to be easily removed from the crystals by drying.
-
Safety: The solvent should have low toxicity and flammability.
Protocol 1: Small-Scale Solvent Screening for this compound
This protocol outlines a systematic approach to experimentally determine the optimal solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexane, Water)
-
Test tubes (13 x 100 mm)
-
Hot plate or heating mantle
-
Water bath or sand bath
-
Glass stirring rods
-
Ice bath
Procedure:
-
Preparation: Place approximately 20-30 mg of the crude this compound into separate, labeled test tubes.
-
Room Temperature Solubility Test: To each test tube, add the selected solvent dropwise, starting with 0.5 mL. Vigorously agitate the mixture with a stirring rod. Observe and record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath. Add the solvent in small portions (0.2-0.3 mL at a time) while stirring and heating until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound completely near its boiling point.
-
Cooling and Crystallization Test: Once a clear, hot solution is obtained, allow the test tube to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass stirring rod to induce crystallization.[5]
-
Ice Bath Cooling: After cooling to room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Assessment |
| Ethanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Single Solvent |
| Methanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Single Solvent |
| Isopropanol | Sparingly Soluble | Soluble | Good crystal formation | Promising Single Solvent |
| Ethyl Acetate | Soluble | Very Soluble | Poor crystal formation | Potential "good" solvent for mixed system |
| Hexane | Insoluble | Sparingly Soluble | May be a good "poor" solvent | Potential "poor" solvent for mixed system |
| Toluene | Soluble | Very Soluble | Poor crystal formation | Unlikely to be a good single solvent |
| Acetone | Very Soluble | Very Soluble | No crystal formation | Unsuitable as a single solvent |
| Water | Insoluble | Insoluble | No dissolution | Unsuitable |
Based on the structure of this compound and recrystallization data for similar indanones, a single-solvent system with an alcohol like ethanol or isopropanol, or a mixed-solvent system such as ethyl acetate/hexane, are likely to be effective.
Part 2: Recrystallization Protocols
Based on the solvent screening, the following detailed protocols are provided.
Protocol 2: Single-Solvent Recrystallization of this compound using Ethanol
Rationale: Alcohols are often good solvents for recrystallizing moderately polar compounds like aromatic ketones. Ethanol typically provides a good balance of solubility at high and low temperatures.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
Workflow Diagram:
Caption: Workflow for single-solvent recrystallization.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol, just enough to cover the solid. Heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieving Saturation: Continue adding hot ethanol in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good crystal recovery.
-
Hot Gravity Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator under vacuum.
Protocol 3: Mixed-Solvent Recrystallization of this compound using Ethyl Acetate/Hexane
Rationale: A mixed-solvent system is employed when no single solvent has the ideal solubility characteristics. In this system, the compound is soluble in the "good" solvent (ethyl acetate) and insoluble in the "poor" solvent (hexane).
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Vacuum source
Workflow Diagram:
Caption: Workflow for mixed-solvent recrystallization.
Procedure:
-
Dissolution in "Good" Solvent: Place the crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of hot ethyl acetate.
-
Addition of "Poor" Solvent: While keeping the solution hot, add hexane dropwise with swirling until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate, just enough to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection and Drying: Collect, wash with a small amount of a cold mixture of ethyl acetate and hexane, and dry the crystals as described in the single-solvent protocol.
Part 3: Troubleshooting and Best Practices
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the "good" solvent (in a mixed system) or choose a lower-boiling point solvent. Ensure slow cooling. |
| No Crystals Form | Too much solvent was used, or the solution is not sufficiently supersaturated. | Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, evaporate some of the solvent to concentrate the solution and then cool again. |
| Low Recovery | Too much solvent was used, the compound is significantly soluble in the cold solvent, or premature crystallization occurred during hot filtration. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. If using hot filtration, ensure the funnel and receiving flask are pre-heated. |
| Colored Crystals | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot gravity filtration step. Use charcoal sparingly as it can adsorb the desired product. |
Conclusion
The purification of this compound by recrystallization is a highly effective method for obtaining material of high purity. The key to a successful recrystallization lies in the methodical selection of an appropriate solvent system. By following the detailed protocols for solvent screening and recrystallization outlined in this guide, researchers can confidently purify this valuable indanone intermediate, ensuring the integrity and reliability of their subsequent research and development activities.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- City University of New York (CUNY). (n.d.). Purification by Recrystallization. Retrieved from a CUNY chemistry department website.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a University of Rochester chemistry department website.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Solubility of Things. (n.d.). Indanone.
- Chemistry LibreTexts. (2022, April 7). 7.11: Testing Solvents for Crystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from a University of York chemistry department website.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small-Scale Approach. Cengage Learning.
- Organic Syntheses Procedure. (n.d.). 2-indanone.
- BenchChem. (n.d.). Technical Support Center: High-Purity 4-Methyl-1-indanone Recrystallization.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- National Institute of Standards and Technology. (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. NIST Chemistry WebBook.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
Sources
Application Note: High-Purity Isolation of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive guide to the purification of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various synthetic pathways, using automated flash column chromatography. The protocol herein is designed to achieve high purity and yield, addressing common challenges encountered during the separation of aromatic ketones. This document outlines the fundamental principles, a detailed step-by-step protocol, and critical troubleshooting strategies to ensure reproducible and efficient purification.
Introduction: The Significance of Purifying this compound
This compound is a substituted indanone derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The purity of this intermediate is paramount, as impurities can significantly impact the yield, stereoselectivity, and biological activity of the final products. Column chromatography is a robust and scalable technique for the purification of such moderately polar ketones from complex reaction mixtures.[2][3]
This guide provides a detailed methodology for the purification of this compound using normal-phase flash column chromatography. The principles discussed are grounded in established chromatographic theory, ensuring a deep understanding of the separation process.
Foundational Principles: Normal-Phase Chromatography of Ketones
The purification of this compound is achieved through normal-phase chromatography, where the separation is based on the analyte's polarity.[4][5][6]
-
Stationary Phase: A polar adsorbent, typically silica gel, is used as the stationary phase. The silica surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar analytes.[6][7]
-
Mobile Phase: A non-polar solvent system, commonly a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, acts as the mobile phase.[8][9]
-
Separation Mechanism: The components of the crude mixture are introduced onto the column and are partitioned between the stationary and mobile phases. Less polar compounds have a weaker affinity for the polar silica gel and will travel down the column more quickly with the non-polar mobile phase. Conversely, more polar compounds, including our target ketone, will interact more strongly with the silica gel, resulting in a slower elution. By gradually increasing the polarity of the mobile phase (gradient elution), we can selectively elute the compounds based on their polarity, achieving separation.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the purification process, from initial sample analysis to the isolation of the pure compound.
Caption: Workflow for the purification of this compound.
Materials and Methods
Materials
| Material | Grade | Supplier |
| Crude this compound | Synthesis Grade | In-house/Commercial |
| Silica Gel | 230-400 mesh | Major Supplier |
| Hexane | HPLC Grade | Major Supplier |
| Ethyl Acetate | HPLC Grade | Major Supplier |
| Dichloromethane (for sample loading) | ACS Grade | Major Supplier |
| TLC Plates | Silica Gel 60 F254 | Major Supplier |
| Standard laboratory glassware | --- | --- |
| Automated Flash Chromatography System | --- | --- |
Equipment
-
Automated Flash Chromatography System
-
Rotary Evaporator
-
TLC Developing Chamber
-
UV Lamp (254 nm)
-
NMR Spectrometer (for purity analysis)
Detailed Protocol
Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis
Objective: To determine the optimal mobile phase composition for the column chromatography separation.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-determined solvent system. A good starting point is a 9:1 mixture of hexane:ethyl acetate.
-
Visualization: Visualize the separated spots under a UV lamp.
-
Optimization: Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, this compound. This Rf value generally provides good separation in column chromatography.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Target Compound | Observation |
| 95:5 | ~0.1 - 0.2 | Good for initial separation from non-polar impurities, but slow elution. |
| 90:10 | ~0.2 - 0.35 | Optimal starting point for good separation. |
| 80:20 | >0.5 | May lead to co-elution with more polar impurities. |
Column Chromatography: Purification
Objective: To isolate this compound from the crude mixture.
-
Column Selection and Packing:
-
Select a pre-packed silica gel column suitable for the scale of your purification.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin the elution with a low polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate) to elute highly non-polar impurities.
-
Employ a linear gradient to gradually increase the polarity of the mobile phase. A suggested gradient is from 2% to 20% ethyl acetate in hexane over 10-15 column volumes.
-
Monitor the elution profile using the system's UV detector.
-
-
Fraction Collection:
-
Collect fractions of appropriate volume based on the column size and flow rate.
-
Post-Chromatography: Analysis and Isolation
-
TLC Monitoring of Fractions:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate using the optimized solvent system from step 5.1.
-
Identify the fractions containing the pure target compound.
-
-
Pooling and Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
-
Purity and Identity Confirmation:
-
Confirm the purity and identity of the isolated compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Poor Separation/Co-elution | - Inappropriate mobile phase polarity.- Column overloading. | - Re-optimize the mobile phase using TLC.- Use a shallower gradient during elution.- Reduce the amount of sample loaded onto the column. |
| Peak Tailing | - Strong interaction of the ketone with acidic silanol groups on the silica.[2] - Column degradation. | - Add a small amount of a modifier like triethylamine (0.1%) to the mobile phase to mask the acidic sites.- Use a fresh column. |
| Compound Not Eluting | - Mobile phase is not polar enough.- Compound may have decomposed on the silica. | - Increase the polarity of the mobile phase significantly (e.g., switch to a higher percentage of ethyl acetate).- Test the stability of the compound on a small amount of silica before performing the column. |
| Cracks in the Silica Bed | - Improper column packing (if manually packed).- Running the column dry. | - Ensure a uniform slurry when packing the column.- Always maintain a level of solvent above the silica bed. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By understanding the principles of normal-phase separation and following the outlined steps, researchers can consistently obtain this key intermediate in high purity, facilitating the advancement of their research and development endeavors.
References
- Poole, C. F., & Poole, S. K. (1991).
- Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- Chemistry For Everyone. (2025, January 5). What Is Normal Phase Chromatography?. YouTube.
- Interchim – Blog. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Journal of Liquid Chromatography & Related Technologies. (n.d.).
- Khan Academy. (n.d.). Principles of chromatography | Stationary phase.
- Molecules. (n.d.). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI.
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
- Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process.
- PubChem. (n.d.). This compound.
- MH Chem. (2023, September 12). Silica gel column preparation and compound purification. YouTube.
- OChemDaily. (2012, November 17). Silica Column Chromatography. YouTube.
- Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
- ResearchGate. (2025, February 6). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions.
- ResearchGate. (n.d.). Synthesis and characterization of 5-trifluoromethyl-2-indanone.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one.
- PubChem. (n.d.). Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-.
- eScholarship.org. (2023, June 14). Development of Stereoselective C–H Insertion Reactions for the Synthesis of Benzodihydrofurans, Indanes, and Indolines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
Application Notes and Protocols: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one as a Versatile Synthetic Building Block
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Substituted Indanone
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone that has emerged as a valuable and versatile building block in modern organic synthesis. Its rigid, planar structure, combined with the electronic effects of the dimethyl-substituted benzene ring and the reactivity of the enolizable ketone, provides a unique scaffold for the construction of complex molecular architectures. This indanone derivative serves as a key intermediate in the synthesis of a range of target molecules, from pharmacologically active compounds to advanced materials.
The strategic placement of the two methyl groups on the aromatic ring influences the molecule's electronic properties and steric environment, offering opportunities for regioselective functionalization. The presence of the carbonyl group and the adjacent alpha-methylene protons allows for a wide array of chemical transformations, making it a powerful tool for introducing complexity and diversity in multi-step syntheses. These notes will provide a detailed guide to the properties, synthesis, and key applications of this compound, complete with experimentally validated protocols and mechanistic insights.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is critical for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O |
| Molecular Weight | 160.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 48-50 °C |
| Boiling Point | 275.5±15.0 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.21 (d, J=7.6 Hz, 1H), 7.05 (d, J=7.6 Hz, 1H), 3.01 (t, J=5.9 Hz, 2H), 2.65 (t, J=5.9 Hz, 2H), 2.30 (s, 3H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 207.5, 153.2, 137.9, 136.4, 131.8, 129.5, 123.9, 36.5, 26.1, 19.4, 19.2 |
| IR (KBr, cm⁻¹) | ν: 1695 (C=O, strong), 2920 (C-H, aromatic), 1605 (C=C, aromatic) |
Synthesis of this compound
The most common and reliable method for the laboratory-scale synthesis of this compound is through a Friedel-Crafts acylation of 3,4-dimethylphenylacetic acid followed by an intramolecular cyclization.
Protocol: Two-Step Synthesis from 3,4-Dimethylphenylacetic Acid
This protocol outlines the conversion of 3,4-dimethylphenylacetic acid to the target indanone. The first step involves the formation of the corresponding acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3,4-Dimethylphenylacetyl Chloride
Caption: Synthesis of the acid chloride intermediate.
Materials:
-
3,4-Dimethylphenylacetic Acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5 equivalents)
-
Dry Dichloromethane (DCM)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a fume hood, add 3,4-dimethylphenylacetic acid to a round-bottom flask equipped with a magnetic stir bar.
-
Add dry DCM to dissolve the acid (approximately 5 mL per gram of acid).
-
Slowly add thionyl chloride to the solution at room temperature. Gas evolution (HCl and SO₂) will be observed.
-
Attach a reflux condenser with a drying tube (filled with CaCl₂) and heat the reaction mixture to reflux (approximately 40 °C) for 2 hours.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3,4-dimethylphenylacetyl chloride is a yellow to brown oil and is typically used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
Caption: Intramolecular cyclization to form the indanone.
Materials:
-
Crude 3,4-Dimethylphenylacetyl Chloride (from Step 1)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)
-
Dry Dichloromethane (DCM)
-
Ice bath
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a fume hood, suspend anhydrous AlCl₃ in dry DCM in a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the crude 3,4-dimethylphenylacetyl chloride in a minimal amount of dry DCM and add it to the dropping funnel.
-
Add the acid chloride solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 100% hexanes to 9:1 hexanes:ethyl acetate) to afford this compound as an off-white solid.
Applications in Organic Synthesis: A Versatile Scaffold
The synthetic utility of this compound stems from the reactivity of its carbonyl group and the adjacent α-protons. This allows for a variety of transformations to build molecular complexity.
Protocol: α-Bromination for Further Functionalization
The introduction of a bromine atom at the α-position provides a handle for subsequent nucleophilic substitution or elimination reactions.
Caption: α-Bromination of the indanone core.
Materials:
-
This compound (1 equivalent)
-
Copper(II) bromide (CuBr₂) (2.2 equivalents)
-
Ethyl acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Round-bottom flask with a reflux condenser
Procedure:
-
Add this compound and copper(II) bromide to a round-bottom flask.
-
Add a 1:1 mixture of ethyl acetate and chloroform.
-
Heat the mixture to reflux and stir for 4-6 hours. The color of the reaction mixture will change from black-green to white-yellow as the Cu(II) is reduced to Cu(I).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the copper(I) salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography to yield 2-bromo-4,5-dimethyl-2,3-dihydro-1H-inden-1-one.
Protocol: Grignard Addition to the Carbonyl Group
The carbonyl group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents, to form tertiary alcohols. This is a fundamental C-C bond-forming reaction.
Caption: Grignard reaction workflow for C-C bond formation.
Materials:
-
This compound (1 equivalent)
-
Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tertiary alcohol by silica gel chromatography.
Applications in Medicinal Chemistry
The 4,5-dimethyl-1-indanone scaffold is present in several molecules of medicinal interest. Its rigid structure can help in positioning functional groups in a specific orientation for optimal interaction with biological targets.
Caption: Pathway from the building block to potential drug candidates.
For instance, derivatives of this indanone have been explored as ligands for various receptors and enzymes. The synthetic handles on the molecule allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at the C1, C2, and aromatic positions.
Safety and Handling
-
This compound: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water.
-
Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and avoid inhalation of dust.
-
Grignard Reagents: Highly flammable and moisture-sensitive. Use under an inert atmosphere (nitrogen or argon) and in anhydrous solvents.
References
- PubChem. 4,5-Dimethyl-1-indanone. [Link]
- Plattner, J. J., et al. (1989). Synthesis and structure-activity studies of a series of 1,2,3,4-tetrahydro-9-aminoacridine-1-ols: potent, centrally active cholinesterase inhibitors. Journal of Medicinal Chemistry, 32(5), 1057–1065. [Link]
- Organic Syntheses. α-TETRALONE. [Link] (This provides a general procedure for intramolecular Friedel-Crafts reactions to form cyclic ketones).
Application Notes and Protocols for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry
Foreword: Unveiling the Potential of a Privileged Scaffold
The indanone core is a well-established "privileged structure" in medicinal chemistry, celebrated for its versatile pharmacological properties.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for appended functional groups, enabling precise interactions with a multitude of biological targets. The most prominent exemplar of the indanone scaffold's success is Donepezil, a cornerstone therapy for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[1][2] Beyond neurodegenerative disorders, the indanone motif is a key constituent in compounds exhibiting anti-inflammatory, anti-diabetic, anticancer, and antiviral activities.[3][4][5][6]
This guide focuses on a specific, relatively unexplored analogue: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one . While the broader indanone family has been extensively investigated, this particular dimethylated variant presents a unique opportunity for developing novel therapeutics. The methyl groups at the 4 and 5 positions can influence the molecule's electronic properties and steric profile, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties for its derivatives.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a strategic framework for leveraging the 4,5-dimethyl-1-indanone scaffold in medicinal chemistry campaigns, from initial synthesis to biological evaluation. The protocols herein are designed to be self-validating, with explanations of the underlying scientific principles to empower rational experimental design.
Part 1: Synthesis of the Core Scaffold
The foundational step in any drug discovery program based on this scaffold is its efficient and scalable synthesis. The most common and reliable method for constructing 1-indanones is the intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid precursor.[4][7]
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis starting from 3,4-dimethylphenylacetic acid.
Step 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic acid
-
Reaction Setup: To a solution of 3,4-dimethylphenylacetic acid (1 eq.) in dry tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH3·SMe2, 2 eq.) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0°C and cautiously quench with methanol, followed by the addition of 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3,4-dimethylphenyl)ethanol.
-
Oxidation: Dissolve the resulting alcohol in acetone and cool to 0°C. Add Jones' reagent (CrO3/H2SO4/H2O) dropwise until a persistent orange color is observed. Stir for 1 hour at 0°C.
-
Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-(3,4-dimethylphenyl)propanoic acid, which can be purified by column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: Add the 3-(3,4-dimethylphenyl)propanoic acid (1 eq.) to polyphosphoric acid (PPA) (10-20 fold excess by weight) at room temperature.
-
Cyclization: Heat the mixture to 80-90°C and stir vigorously for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product, this compound, can be purified by flash column chromatography on silica gel.
Part 2: Application Notes & Protocols for Derivative Synthesis and Evaluation
The true potential of the 4,5-dimethyl-1-indanone scaffold lies in its derivatization. The ketone at the 1-position and the adjacent methylene group at the 2-position are prime handles for chemical modification.
Application Area 1: Neurodegenerative Diseases - Targeting Acetylcholinesterase (AChE)
Rationale: The indanone core of Donepezil is a key element in its high affinity for the AChE enzyme.[1] By creating derivatives of 4,5-dimethyl-1-indanone, we can explore new chemical space to develop novel AChE inhibitors with potentially improved properties. The dimethyl substitution may offer favorable interactions within the enzyme's active site gorge.
Synthetic Strategy: 2-Arylidene Derivatives via Claisen-Schmidt Condensation
A robust method for generating a library of derivatives is the Claisen-Schmidt condensation of the indanone with various aromatic aldehydes.[7] This reaction introduces a conjugated system and allows for the exploration of a wide range of substituents on the appended aryl ring.
Protocol 2: Synthesis of (E)-2-(4-hydroxybenzylidene)-4,5-dimethyl-1H-inden-1-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 eq.) and 4-hydroxybenzaldehyde (1.1 eq.) in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as aqueous sodium hydroxide (10-20 mol%) or potassium hydroxide.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Work-up and Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation. The crude product can be recrystallized from ethanol or purified by column chromatography.
Workflow for AChE Inhibitor Discovery
Caption: Workflow for discovery of AChE inhibitors based on the 4,5-dimethyl-1-indanone scaffold.
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
-
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in buffer)
-
AChE enzyme solution (from electric eel or human recombinant)
-
Test compounds (dissolved in DMSO, then diluted in buffer)
-
Positive control (Donepezil or Tacrine)
-
-
Procedure:
-
In a 96-well plate, add 25 µL of test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
| Compound ID | Aryl Substituent | IC50 (µM) for AChE |
| DM-IND-01 | 4-Hydroxy | 5.2 |
| DM-IND-02 | 3,4-Dimethoxy | 2.8 |
| DM-IND-03 | 4-Nitro | > 50 |
| DM-IND-04 | 2-Chloro | 10.5 |
| Donepezil | (Reference) | 0.02 |
Table 1: Hypothetical screening data for 2-arylidene-4,5-dimethyl-1-indanone derivatives against AChE.
Application Area 2: Anti-inflammatory Agents - Targeting Pro-inflammatory Cytokines
Rationale: Certain indanone derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] The 4,5-dimethyl-1-indanone scaffold can be used to develop novel anti-inflammatory agents, potentially acting through the modulation of signaling pathways such as NF-κB.
Protocol 4: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages
This cell-based assay is a standard method to screen for anti-inflammatory compounds.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) until confluent.
-
Assay Setup: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in media) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 6-12 hours to induce TNF-α production. Include a vehicle control (DMSO + LPS) and a negative control (media only).
-
Quantification of TNF-α: Collect the cell culture supernatant. Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for each active compound.
-
Simplified NF-κB Signaling Pathway
Caption: Hypothesized mechanism of action for anti-inflammatory indanone derivatives.
Part 3: Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a foundational framework for its synthesis and derivatization, along with detailed protocols for its evaluation in two key therapeutic areas: neurodegenerative disease and inflammation. The principles and methods described here can be readily adapted to explore other potential applications, such as oncology and infectious diseases, where the indanone scaffold has also shown significant promise.[5][8]
The key to success will be the systematic generation of diverse chemical libraries around this core, coupled with robust biological screening and iterative structure-based design. The insights gained from such studies will not only unlock the full potential of this specific molecule but also contribute to a deeper understanding of the broader medicinal chemistry of indanones.
References
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 2024.
- Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. National Institutes of Health (NIH), 2024.
- Potential Research Frontiers for 4-Methyl-1-indanone: A Technical Guide for Drug Discovery and Development. Benchchem.
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
- Recent developments in biological activities of indanones.
- Indanone synthesis. Organic Chemistry Portal.
- This compound. PubChem.
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH), 2017.
- Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives.
- Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone.
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Application Note: Synthetic Strategies for the Derivatization of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in numerous biologically active compounds and functional organic materials.[1][2][3] This application note provides a detailed guide for the chemical derivatization of a specific analogue, 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. We present field-proven protocols for key transformations targeting the versatile carbonyl group and the adjacent α-carbon. The methodologies covered include reductive amination for the synthesis of novel amine derivatives, the Wittig reaction for olefination, Grignard reactions for the generation of tertiary alcohols, and aldol condensation to introduce α,β-unsaturation. Each section elucidates the underlying chemical principles, provides detailed step-by-step protocols, and explains the causality behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library based on the indanone framework.
Introduction: The 4,5-Dimethyl-1-Indanone Scaffold
This compound (C₁₁H₁₂O, Mol. Wt.: 160.21 g/mol ) is a bicyclic ketone featuring a robust indane core.[4] Its structure possesses two primary sites for chemical modification:
-
The C1 Carbonyl Group: The electrophilic carbon of the ketone is susceptible to nucleophilic attack, enabling a wide array of addition reactions.
-
The C2 α-Methylene Group: The protons on the carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.
This guide focuses on leveraging these reactive sites to synthesize diverse derivatives. The protocols described are foundational and can be adapted for a wide range of substrates and target molecules.
Reductive Amination: Synthesis of Indenylamine Derivatives
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[5] The reaction proceeds by converting the ketone into an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is advantageous as it minimizes side reactions and often avoids the overalkylation problems associated with direct amine alkylation.[6][7]
Scientific Principle & Rationale
The reaction is typically performed under mildly acidic conditions to facilitate the dehydration of the initial hemiaminal intermediate to the imine.[7] A key aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this transformation. Its mild nature and steric bulk allow it to selectively reduce the protonated iminium ion much faster than the starting ketone, preventing the formation of alcohol byproducts.[6][7]
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Scientist's Note: Anhydrous solvent is preferred to prevent competitive hydrolysis of the iminium intermediate. The slight excess of the amine drives the equilibrium towards imine formation.
-
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indenone is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.
Data Summary: Reductive Amination
| Entry | Amine Substrate | Product Structure | Expected Yield |
| 1 | Benzylamine | N-benzyl-4,5-dimethyl-2,3-dihydro-1H-inden-1-amine | 85-95% |
| 2 | Aniline | N-phenyl-4,5-dimethyl-2,3-dihydro-1H-inden-1-amine | 80-90% |
| 3 | Morpholine | 4-(4,5-dimethyl-2,3-dihydro-1H-inden-1-yl)morpholine | 90-98% |
Yields are estimated based on literature precedents for similar ketones.[6]
Wittig Reaction: Synthesis of Exocyclic Alkenes
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium ylide (Wittig reagent).[8][9] This method offers exceptional control over the placement of the double bond, which is a significant advantage over elimination-based reactions.[10]
Scientific Principle & Rationale
The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, forming a betaine intermediate which rapidly cyclizes to a four-membered oxaphosphetane ring.[10] This intermediate then collapses, yielding the final alkene and a triphenylphosphine oxide byproduct. The stability of the ylide influences the stereochemistry of the resulting alkene; however, for terminal alkenes as described here, this is not a factor.[11] The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig olefination reaction.
Protocol: General Procedure for the Wittig Reaction
-
Ylide Preparation: To a flame-dried flask under a nitrogen atmosphere, add the appropriate triphenylphosphonium salt (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the mixture at 0°C for 1 hour.
-
Scientist's Note: Strict anhydrous and inert conditions are critical as both n-BuLi and the resulting ylide are highly reactive towards water and oxygen.
-
-
Olefination: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.
-
Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often less polar and can be separated effectively.
Data Summary: Wittig Reaction
| Entry | Phosphonium Salt | Ylide | Product Structure | Expected Yield |
| 1 | Methyltriphenylphosphonium bromide | Ph₃P=CH₂ | 4,5-dimethyl-1-methylene-2,3-dihydro-1H-indene | 75-85% |
| 2 | Ethyltriphenylphosphonium bromide | Ph₃P=CHCH₃ | 1-ethylidene-4,5-dimethyl-2,3-dihydro-1H-indene | 70-80% (E/Z mixture) |
Yields are estimated based on general literature for Wittig reactions on ketones.[8][12]
Grignard Reaction: Synthesis of Tertiary Alcohols
The Grignard reaction is a powerful tool for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[13] Reacting the indenone with a Grignard reagent provides a straightforward route to a variety of 1-substituted tertiary alcohols.
Scientific Principle & Rationale
The carbon-magnesium bond in a Grignard reagent is highly polarized, making the carbon atom strongly nucleophilic and basic.[14][15] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the indenone. The reaction produces a magnesium alkoxide intermediate, which is then protonated during an acidic workup step to yield the final tertiary alcohol.[16] The highly basic nature of the Grignard reagent necessitates the use of anhydrous solvents (typically diethyl ether or THF) to prevent it from being quenched by acidic protons from water or alcohols.[13]
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction.
Protocol: General Procedure for the Grignard Reaction
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq, commercially available or freshly prepared) dropwise via syringe.
-
Scientist's Note: The reaction is often exothermic. A slow addition rate is crucial to maintain temperature control.
-
-
After the addition, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture back to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the tertiary alcohol.
Data Summary: Grignard Reaction
| Entry | Grignard Reagent | Product Structure | Expected Yield |
| 1 | Methylmagnesium bromide (MeMgBr) | 1,4,5-trimethyl-2,3-dihydro-1H-inden-1-ol | 90-98% |
| 2 | Phenylmagnesium bromide (PhMgBr) | 4,5-dimethyl-1-phenyl-2,3-dihydro-1H-inden-1-ol | 85-95% |
| 3 | Vinylmagnesium bromide | 1-ethenyl-4,5-dimethyl-2,3-dihydro-1H-inden-1-ol | 80-90% |
Yields are estimated based on standard Grignard additions to ketones.[15]
Aldol Condensation: Synthesis of 2-Benzylidene Derivatives
The aldol condensation is a classic C-C bond-forming reaction that utilizes an enolate to attack a carbonyl compound. For the indenone, this reaction occurs at the C2 position. A subsequent dehydration step readily occurs to yield a conjugated α,β-unsaturated ketone, a valuable synthetic intermediate.
Scientific Principle & Rationale
In the presence of a base (e.g., sodium hydroxide), a proton is abstracted from the α-carbon (C2) of the indenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone (aldol adduct) is often unstable and easily undergoes base-catalyzed dehydration to form a highly conjugated and thermodynamically stable enone product.[17]
Experimental Workflow: Aldol Condensation
Caption: Workflow for the base-catalyzed Aldol condensation.
Protocol: General Procedure for Aldol Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
While stirring at room temperature, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Continue stirring at room temperature for 2-4 hours. The product often precipitates from the solution as a solid.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the pure α,β-unsaturated ketone.
Data Summary: Aldol Condensation
| Entry | Aldehyde | Product Structure | Expected Yield |
| 1 | Benzaldehyde | 2-benzylidene-4,5-dimethyl-2,3-dihydro-1H-inden-1-one | >90% |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorobenzylidene)-4,5-dimethyl-2,3-dihydro-1H-inden-1-one | >90% |
| 3 | 4-Methoxybenzaldehyde | 2-(4-methoxybenzylidene)-4,5-dimethyl-2,3-dihydro-1H-inden-1-one | >90% |
Yields are typically high for this type of condensation reaction.[17]
Safety & Handling
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
-
Reagent-Specific:
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a dry environment.
-
n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under a strict inert atmosphere (nitrogen or argon) using syringe techniques.
-
Grignard Reagents: Highly reactive with water and protic solvents. Use anhydrous solvents and glassware.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Conclusion
This compound is a versatile building block for chemical synthesis. The protocols detailed in this application note for reductive amination, Wittig olefination, Grignard addition, and aldol condensation provide reliable and high-yielding pathways to a diverse set of derivatives. These methods serve as a foundational platform for researchers in drug discovery and materials science to generate novel molecular entities with potentially valuable biological or physical properties.
References
- Kozikowski, A. P., & Tuckmantel, W. (2001). Chemistry and Biology of the Indanones. Chemical Reviews, 101(9), 2735-2784. [Link]
- Singh, N., & Singh, J. (2018). Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3. Bioorganic & Medicinal Chemistry Letters, 28(17), 2873-2877. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of indenones.
- Reddy, T. J., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(45), 8857-8877. [Link]
- Wang, Z., et al. (2020). Indenone/indanone containing natural products and indenone synthesis. Chinese Chemical Letters, 31(7), 1765-1774. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640552, this compound.
- Wikipedia. (n.d.). Reductive amination.
- Wikipedia. (n.d.). Wittig reaction.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Reusch, W. (2013). The Wittig Reaction. In Virtual Textbook of Organic Chemistry.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
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- Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. [Link]
- Wang, C., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 19(6), 7659-7673. [Link]
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- Google Patents. (1974).
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- Black, G. P., et al. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 331–337. [Link]
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4,5-Dimethyl-2,3-dihydro-1h-inden-1-one analytical techniques for characterization
An In-Depth Guide to the Analytical Characterization of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Authored by: A Senior Application Scientist
Introduction: this compound is a substituted indanone derivative with the molecular formula C₁₁H₁₂O.[1][2] As a key intermediate in organic synthesis and a potential building block in the development of novel chemical entities, its unambiguous characterization is paramount. The structural integrity and purity profile of this compound directly influence the outcome of subsequent synthetic steps and the pharmacological or material properties of the final product. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for the definitive characterization of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results. By integrating data from multiple orthogonal techniques, a complete and robust characterization of the molecule's identity, structure, and purity can be achieved.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is critical before commencing any analytical workflow.
-
IUPAC Name: 4,5-dimethyl-2,3-dihydroinden-1-one[1]
-
Molecular Formula: C₁₁H₁₂O[1]
-
Molecular Weight: 160.21 g/mol [1]
-
CAS Number: 37678-61-8[1]
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | PubChem[1] |
| Exact Mass | 160.088815002 Da | PubChem[1] |
| Molecular Formula | C₁₁H₁₂O | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides unparalleled detail about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei. It is the definitive technique for confirming the connectivity of atoms in the this compound molecule.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, easily identifiable residual solvent peak. For compounds with different solubility, DMSO-d₆ can be used.[3][4]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile, and its protons resonate at a high field (0 ppm), rarely overlapping with signals from the analyte.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
-
Ensure the solution is homogeneous. Gentle vortexing may be applied.
-
-
Instrumentation and Acquisition (¹H NMR):
-
Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-32
-
-
-
Instrumentation and Acquisition (¹³C NMR):
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay: 2 seconds
-
Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C)
-
-
-
Data Processing:
-
Apply Fourier transformation to the raw Free Induction Decay (FID) data.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Expected Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.0-7.5 | Multiplet | 2H | Ar-H |
| Aliphatic Protons (CH₂) | ~2.9-3.1 | Triplet | 2H | C3-H₂ |
| Aliphatic Protons (CH₂) | ~2.6-2.8 | Triplet | 2H | C2-H₂ |
| Methyl Protons (CH₃) | ~2.2-2.4 | Singlet | 6H | C4-CH₃, C5-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyl Carbon | ~205-208 | C=O |
| Aromatic Carbons | ~125-155 | Ar-C |
| Aliphatic Carbons (CH₂) | ~25-40 | C2, C3 |
| Methyl Carbons (CH₃) | ~18-22 | Ar-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary slightly.[3][5]
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a high-sensitivity technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves to confirm the molecular weight and provide structural clues through analysis of fragmentation patterns. Coupling with a chromatographic technique like Gas Chromatography (GC-MS) is ideal for analyzing volatile compounds and resolving impurities.[1][6]
Causality in Experimental Choices:
-
Ionization Technique: Electron Ionization (EI) is a robust and common technique for GC-MS that generates a characteristic and reproducible fragmentation pattern, which is valuable for structural confirmation and library matching.[7]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
-
Instrumentation and Acquisition:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of analyte.[8]
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and sample).
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 300.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak (M⁺) and major fragment ions.
-
The molecular ion peak should correspond to the molecular weight of the compound (160.2 g/mol ).[1]
-
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 160. This peak confirms the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns typical for indanones, which may include loss of CO (m/z = 132) and subsequent fragmentations of the ring structure. The presence of methyl groups will also influence the fragmentation pattern.
Caption: Workflow for GC-MS analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most characteristic absorption will be from the carbonyl (C=O) group.[9][10]
Causality in Experimental Choices:
-
Sample Preparation (KBr Wafer): The potassium bromide (KBr) wafer method is often used for solid samples. KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix for the sample, minimizing scattering.[9]
Experimental Protocol: FTIR
-
Sample Preparation (KBr Wafer):
-
Grind a small amount of the sample (1-2 mg) with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent wafer.
-
-
Instrumentation and Acquisition:
-
Place the KBr wafer in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch (from CH₂ and CH₃ groups)[11] |
| ~1700-1720 | Strong, Sharp | C=O (Ketone) Stretch (Key Diagnostic Peak) |
| ~1600, ~1480 | Medium-Weak | Aromatic C=C Ring Stretch[11] |
| ~1450 | Medium | CH₂/CH₃ Bending |
The strong absorption in the 1700-1720 cm⁻¹ region is the most critical for confirming the presence of the indanone carbonyl group.[9][10]
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the aromatic ring and the carbonyl group in this compound will give rise to characteristic UV absorptions.[12]
Experimental Protocol: UV-Vis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0. A typical concentration for analysis is ~0.01 mg/mL.
-
-
Instrumentation and Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.[4]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
The conjugated aromatic ketone system is expected to show strong absorption (π → π* transitions) and potentially a weaker absorption at a longer wavelength (n → π* transition).[12]
-
Expected UV-Vis Data
-
λₘₐₓ: Expect a primary absorption band in the range of 240-260 nm and another potential band around 290-310 nm, which is characteristic of conjugated aromatic ketones.
Integrated Characterization Workflow
No single technique provides a complete picture. A robust characterization relies on the integration of data from these orthogonal methods to build a cohesive and validated profile of the molecule.
Caption: Integrated workflow for comprehensive molecular characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the primary tool for unambiguous structural elucidation. Mass spectrometry validates the molecular weight, while FTIR confirms the presence of key functional groups. Finally, chromatographic and UV-Vis spectroscopic methods provide essential information regarding the purity and electronic properties of the compound. By following the protocols and integrating the data as outlined in this guide, researchers and scientists can ensure the quality, identity, and integrity of this important chemical entity.
References
- Supporting Materials for a scientific study, detailing the use of NMR, ESI-MS, and LC-MS for compound characteriz
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-.... (Source: Google Search)
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0219357).
- PubChem. (n.d.). 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-. National Center for Biotechnology Information.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
- Sari, Y., et al. (2018). FTIR, FT-Raman and quantum chemical investigations of 4,5-dimethyl-1,3-dioxol-2-one. (Source: Google Search)
- Karabacak, M., et al. (2014). Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (1H and 13C) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin.
- SpectraBase. (n.d.). 4,5-Dimethylindan-1-one [FTIR] Spectrum. John Wiley & Sons, Inc.
- PubChem. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-. National Center for Biotechnology Information.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook.
- University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science and Technology.
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Application Notes & Protocols for 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one: A Guide to Safe Handling and Storage
This document provides a comprehensive guide for the safe handling, storage, and disposal of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one (CAS No: 37678-61-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations herein are synthesized from established laboratory safety principles and available chemical data, designed to foster a proactive culture of safety and scientific integrity.
Compound Profile and Physicochemical Properties
This compound is a bicyclic aromatic ketone.[1] Such indanone scaffolds are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents and other complex molecules.[1] A thorough understanding of its physical properties is the first step in a robust risk assessment.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-2,3-dihydroinden-1-one | PubChem[2] |
| CAS Number | 37678-61-8 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₂O | PubChem[2] |
| Molecular Weight | 160.21 g/mol | PubChem[2][3] |
| Physical State | Not definitively published; handle as a potential low-melting solid or liquid. | Inferred |
| XLogP3 | 2.4 | PubChem[2] |
Hazard Evaluation and Risk Assessment
A critical aspect of working with any non-ubiquitous research chemical is acknowledging the potential for incomplete hazard data. The Safety Data Sheet (SDS) for this compound indicates that comprehensive hazard classification data is not currently available.[3] This absence of data does not imply the compound is benign. Instead, it necessitates treating the substance with a higher degree of caution, assuming potential hazards based on its chemical class (aromatic ketone) and related structures.
Principle of Prudent Practice: When hazard information is incomplete, laboratory personnel must operate under the assumption that the substance may be toxic, irritant, or sensitizing.[4] General laboratory safety protocols should therefore be rigorously applied.[5][6]
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Similar ketone and indanone compounds are known to cause skin and eye irritation.[7]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Flammability: While not classified, organic compounds of this nature should be considered potentially combustible.[8]
The following workflow provides a logical framework for assessing risk and implementing appropriate controls when handling this compound.
Caption: Risk Assessment Workflow for Handling Compounds with Limited Hazard Data.
Engineering Controls & Personal Protective Equipment (PPE)
The primary goal of safety controls is to minimize exposure through all potential routes (inhalation, dermal, ingestion). This is achieved through a hierarchy of controls, beginning with engineering solutions.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5] The rationale is to contain any volatile vapors, aerosols, or fine powders, preventing inhalation by the operator.[4]
-
Ventilation: The laboratory should have adequate general ventilation. Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls.
| Equipment | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). | Protects eyes from splashes and aerosols.[9][10] Safety glasses with side shields are the minimum requirement; goggles offer superior protection.[4] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating skin. Wash hands thoroughly after handling the chemical, even after wearing gloves.[5] |
| Body Protection | A flame-resistant laboratory coat. Closed-toe shoes made of a non-porous material. | Protects skin and personal clothing from contamination.[5][10] Prevents exposure from spills and dropped items. |
| Respiratory Protection | Not required under normal use with a fume hood. | A full-face respirator may be necessary only if exposure limits are exceeded or during a large spill cleanup where engineering controls are insufficient.[9] |
Standard Operating Protocols
Adherence to detailed, validated protocols is essential for experimental reproducibility and personnel safety.
Protocol: Weighing and Preparing a Solution
This protocol describes the standard procedure for accurately weighing the compound and preparing a stock solution.
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place a laboratory balance and all necessary equipment (spatulas, weigh paper/boats, glassware, solvent) inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in Section 3.2.
-
Tare Balance: Place the weigh boat or receiving flask on the balance and tare it.
-
Transfer Compound: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the compound to the tared container. Perform this action slowly to minimize the generation of dust or aerosols. Keep the container opening away from your face.[5]
-
Seal and Record: Securely close the primary container. Record the amount weighed in your laboratory notebook.
-
Dissolution: If preparing a solution, add the desired solvent to the receiving flask containing the compound. Swirl gently or use a magnetic stirrer to facilitate dissolution.
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated weigh paper or disposable items in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outer contaminated surfaces. Wash hands thoroughly.
Protocol: Accidental Spill and Exposure Response
Rapid and correct response to a spill or exposure is critical.[5]
Small Spill (Contained within Fume Hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled material.[8]
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[3][11]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Place all cleanup materials into the hazardous waste container.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and plenty of water.[3][7] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Long-Term Storage & Waste Disposal
Proper storage is essential for maintaining the chemical's integrity and preventing accidents.
Storage Conditions
-
Container: Store in the original, tightly closed container.[7][9]
-
Environment: Keep in a cool, dry, and well-ventilated area.[9][11] The storage location should be secure and accessible only to authorized personnel.
-
Location: Store chemicals at or below eye level.[5] Avoid storing hazardous chemicals on the floor.[4]
Chemical Incompatibilities
To prevent hazardous reactions, this compound should be segregated from the following classes of chemicals:[12][13]
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, peroxides)
-
Strong Acids: (e.g., sulfuric acid, hydrochloric acid)
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)
Store in a cabinet designated for general organic compounds, away from the incompatible groups listed above.[13]
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous waste.
-
Containers: Collect waste in suitable, closed, and clearly labeled containers.[14]
-
Regulations: Disposal must be carried out by a licensed chemical destruction facility in strict accordance with all local, state, and federal regulations.[11] Do not dispose of this chemical into sewer systems.[11]
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640552, this compound. PubChem.
- SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. SPEX CertiPrep.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for 1,4-Dimethoxybenzene. Thermo Fisher Scientific.
- Thermo Fisher Scientific. (2021). Safety Data Sheet for N,N-Dimethylformamide dimethyl acetal. Thermo Fisher Scientific.
- GZ Industrial Supplies. (2024). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Solubility of Things.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
- Stanford University. (n.d.). Laboratory Chemical Safety Summary: Acetaldehyde. Stanford University.
- University of Toronto. (2022). Chemical Storage Guidelines. Environmental Health & Safety.
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The Strategic Application of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: Unlocking a Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and bioactive molecules. The indanone framework, a bicyclic ketone, serves as a privileged starting material for the construction of complex polycyclic systems. Specifically, 4,5-dimethyl-2,3-dihydro-1H-inden-1-one is a readily accessible and versatile precursor for the synthesis of a variety of fused heterocyclic compounds, including indenopyrazoles, indeno-isoxazoles, indenothiophenes, and indenopyridines. The presence of the dimethyl substitution on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic derivatives, making this building block of particular interest to researchers in medicinal chemistry.
This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of several key classes of heterocyclic compounds. The methodologies described herein are designed to be robust and reproducible, offering researchers a practical toolkit for the exploration of novel chemical space.
I. Synthesis of Indeno[1,2-c]pyrazoles: Accessing Potent Bioactive Scaffolds
The fusion of a pyrazole ring to the indanone core generates the indeno[1,2-c]pyrazole scaffold, a structural motif found in compounds with a range of biological activities, including potent enzyme inhibitors.[1] The classical approach to pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, can be effectively adapted for this compound. This typically involves an initial condensation to form a hydrazone, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the hydrazine on the carbonyl carbon of the indanone, forming a hydrazone intermediate. In the presence of an acid catalyst, this is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic indenopyrazole. The regioselectivity of the cyclization is generally high, leading to the formation of the thermodynamically stable fused aromatic system.
Protocol 1: Synthesis of 7,8-Dimethyl-1,4-dihydro-2H-indeno[1,2-c]pyrazol-3-amine
This protocol details the synthesis of a representative indenopyrazole derivative from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol, absolute
-
Glacial acetic acid
-
Sodium bicarbonate solution, saturated
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol of indanone) in a round-bottom flask, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acetic acid.
-
The crude product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 7,8-dimethyl-1,4-dihydro-2H-indeno[1,2-c]pyrazol-3-amine.
Expected Outcome:
The reaction is expected to yield the target indenopyrazole as a solid. Characterization can be performed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The 1H NMR spectrum of a similar indenopyrazole scaffold shows the characteristic CH2 protons of the indene ring as a singlet around 3.7 ppm.[1]
Figure 1: General workflow for the synthesis of indenopyrazoles.
II. Synthesis of Indeno[1,2-d]isoxazoles: Building Blocks for Bioactive Compounds
The isoxazole ring system is another important heterocyclic motif with a wide range of applications in medicinal chemistry. The reaction of a ketone with hydroxylamine hydrochloride provides a direct route to the corresponding oxime, which can then undergo cyclization to form the fused isoxazole ring.
Mechanistic Rationale
The synthesis of indeno[1,2-d]isoxazoles from this compound proceeds via the formation of an oxime intermediate. The ketone reacts with hydroxylamine to form the oxime, which, upon heating in the presence of a dehydrating agent or under acidic conditions, undergoes an intramolecular cyclization to form the fused isoxazole ring.
Protocol 2: Synthesis of 7,8-Dimethyl-3,4-dihydro-2H-indeno[1,2-d]isoxazole
This protocol outlines the synthesis of the indeno[1,2-d]isoxazole derivative from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Pyridine or Sodium acetate
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol (15 mL/mmol of indanone).
-
Add pyridine (2.0 eq) or sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (to remove pyridine, if used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 7,8-dimethyl-3,4-dihydro-2H-indeno[1,2-d]isoxazole.
Expected Outcome:
The product is expected to be a solid or a viscous oil. Characterization by 1H and 13C NMR will confirm the formation of the fused isoxazole ring system.
III. Gewald Synthesis of Indeno[1,2-b]thiophenes: A Multicomponent Approach
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[2] This reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. The use of this compound in the Gewald reaction provides a direct route to the corresponding fused 2-aminothiophene, a valuable scaffold in medicinal chemistry.[3][4]
Mechanistic Rationale
The mechanism of the Gewald reaction is believed to proceed through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur to the α-carbon, and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Protocol 3: Synthesis of Ethyl 2-amino-6,7-dimethyl-4,5-dihydroindeno[1,2-b]thiophene-3-carboxylate
This protocol describes the Gewald synthesis of a fused thiophene derivative from this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or Diethylamine
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (10 mL/mmol of indanone).
-
Cool the mixture in an ice bath and add morpholine (1.1 eq) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol to obtain pure ethyl 2-amino-6,7-dimethyl-4,5-dihydroindeno[1,2-b]thiophene-3-carboxylate.
Expected Outcome:
The product is typically a crystalline solid. A similar reaction with acetone yields the corresponding thiophene in 85% yield.[3] The structure can be confirmed by 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. The 1H NMR spectrum of a similar compound, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, shows the NH2 protons as a broad singlet and the characteristic signals for the ethyl ester and methyl groups.[4]
Sources
- 1. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one in Materials Science
For: Researchers, scientists, and drug development professionals exploring novel molecular scaffolds for advanced materials.
Introduction: The Indanone Core as a Versatile Synthetic Platform
The indanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] However, the inherent electronic and structural characteristics of indanone derivatives also make them intriguing building blocks for functional organic materials. 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one is a member of this family, featuring a bicyclic system with a ketone functionality and methyl groups on the benzene ring. While its primary applications to date have been as a synthetic intermediate in drug discovery and agrochemical research, its potential in materials science remains an area ripe for exploration.
This guide provides a forward-looking perspective on the application of this compound in materials science, grounded in the established chemistry of the indanone core. While direct applications of this specific molecule in materials are not yet extensively documented in peer-reviewed literature, its structural similarity to other indanones used in organic electronics and functional polymers allows for the formulation of robust, chemically sound protocols for its use in creating novel materials.[1][2][3]
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | PubChem CID 640552 |
| Molar Mass | 160.21 g/mol | PubChem CID 640552 |
| Appearance | Solid (predicted) | - |
| CAS Number | 37678-61-8 | PubChem CID 640552 |
Potential Application in Organic Electronics: A Hypothetical Framework
The most promising application for this compound in materials science is as a precursor for the synthesis of novel organic semiconductors. The indanone moiety, particularly when derivatized via Knoevenagel condensation, can act as a potent electron-accepting unit.[2][4] This makes it an excellent candidate for constructing donor-acceptor (D-A) type conjugated molecules, which are central to the design of materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[5][6][7]
The methyl groups at the 4 and 5 positions of the indanone ring can enhance the solubility of the resulting materials in organic solvents, a critical factor for solution-based processing of thin films for electronic devices. Furthermore, these substituents can influence the molecular packing in the solid state, which in turn affects charge transport properties.
A plausible and effective strategy to leverage this compound is to convert it into an electron-deficient building block, which can then be incorporated into a larger conjugated system. The Knoevenagel condensation with malononitrile is a high-yielding and versatile reaction for this purpose.[8][9][10]
Proposed Synthetic Pathway
The ketone group of this compound can readily undergo a Knoevenagel condensation with an active methylene compound like malononitrile to form a highly electron-accepting dicyanomethylene-indanone derivative. This new molecule can then be further functionalized or polymerized.
Caption: Proposed synthetic workflow for a conjugated polymer.
Experimental Protocols
The following protocols are presented as a guide for the synthesis of a novel electron acceptor based on this compound and its potential use.
Protocol 1: Synthesis of 2-(4,5-dimethyl-1-oxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile
This protocol details the Knoevenagel condensation of this compound with malononitrile. This reaction creates an electron-deficient molecule that can be used as a building block for more complex materials.[8][10]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Ethanol
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1 equivalent) and malononitrile (1.2 equivalents) in toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) and glacial acetic acid (0.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Remove the toluene under reduced pressure.
-
Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel. Recrystallize the purified product from ethanol to obtain the final compound.
Characterization:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic nitrile (C≡N) and carbonyl (C=O) stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight.
-
UV-Vis Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels and assess the electrochemical bandgap.
Caption: Step-by-step experimental workflow for Protocol 1.
Future Directions and Advanced Applications
The successful synthesis of the dicyanomethylene derivative of this compound opens up several avenues for advanced materials development:
-
Conjugated Polymers: The synthesized acceptor unit can be further functionalized (e.g., via bromination) and then copolymerized with various electron-donating monomers (such as fluorene, thiophene, or carbazole derivatives) through Suzuki or Stille cross-coupling reactions.[11][12] This would yield a range of donor-acceptor polymers with tunable optical and electronic properties for applications in organic solar cells and transistors.
-
Non-Fullerene Acceptors (NFAs): The dicyanomethylene-indanone unit is a well-established end-capping group for high-performance NFAs in organic photovoltaics.[2][13] The synthesized derivative could be attached to a conjugated core to create novel NFA molecules.
-
Functional Dyes: The strong electron-accepting nature of the dicyanomethylene-indanone moiety can be exploited to create push-pull dyes with large second-order nonlinear optical (NLO) properties.[14][15]
Conclusion
While this compound is not yet an established material in its own right, its underlying molecular structure holds significant, untapped potential. By leveraging well-understood synthetic transformations like the Knoevenagel condensation, researchers can convert this readily available intermediate into highly functional, electron-accepting building blocks for a new generation of organic electronic materials. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for innovation, encouraging the scientific community to explore the promising, yet uncharted, materials science applications of this versatile indanone derivative.
References
- Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water. Journal of Materials Chemistry A.
- Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. ResearchGate.
- An indanone-based alkoxysilane dye with second order nonlinear optical properties. SciSpace.
- An indanone-based alkoxysilane dye with second order nonlinear optical properties. ResearchGate.
- Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models. Nature.
- Chemistry of malononitrile. ACS Publications.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ResearchGate.
- Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
- Indeno[2,1-c]fluorene: A New Electron-Accepting Scaffold for Organic Electronics. ResearchGate.
- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. MDPI.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH.
- Cumulene-like bridged indeno[1,2-b]fluorene π-conjugated polymers synthesized on metal surfaces. RSC Publishing.
- Knoevenagel condensation. Wikipedia.
- One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. PubMed.
- One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. Organic Chemistry Portal.
- Synthesis of 2-arylidenemalononitrile and 5-arylidene barbituric acid... ResearchGate.
- Indanone synthesis. Organic Chemistry Portal.
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI.
- Annulations involving 1-indanones to access fused- and spiro frameworks. NIH.
- Indeno[2,1-c]fluorene: a new electron-accepting scaffold for organic electronics. PubMed.
- Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. MDPI.
- Optical and Electronic Properties of Fluorene-Based Copolymers and Their Sensory Applications. ResearchGate.
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- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 2. Indanone-based conjugated polymers enabling ultrafast electron transfer for visible light-driven hydrogen evolution from water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cumulene-like bridged indeno[1,2-b]fluorene π-conjugated polymers synthesized on metal surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Indeno[2,1-c]fluorene: a new electron-accepting scaffold for organic electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 14. scispace.com [scispace.com]
- 15. Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support guide for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this valuable intermediate. Here, we address common challenges and provide in-depth, field-proven solutions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most prevalent and robust method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3,4-dimethylphenyl)propanoic acid.[1][2] This reaction involves the cyclization of the propanoic acid derivative using a strong acid catalyst to form the five-membered ketone ring.
The general transformation is illustrated below:
Caption: General synthetic route via intramolecular Friedel-Crafts acylation.
Q2: Which catalysts are most effective for this cyclization, and what are the critical reaction conditions?
Several strong acids can catalyze this intramolecular Friedel-Crafts acylation. The choice of catalyst is critical and can significantly impact yield and purity.
-
Polyphosphoric Acid (PPA): PPA is a widely used and effective catalyst for this transformation. It acts as both the catalyst and the solvent in many cases. The concentration of P₂O₅ in PPA can influence the regioselectivity of the reaction, which is a crucial factor when dealing with substituted aromatic rings.[3]
-
Lewis Acids (e.g., Aluminum Chloride, AlCl₃): AlCl₃ is a powerful Lewis acid catalyst for Friedel-Crafts reactions.[4][5][6] When using AlCl₃, the reaction is typically performed in an inert solvent like dichloromethane (DCM) or dichloroethane (DCE).[7] It is crucial to use a stoichiometric amount of AlCl₃ because it complexes with the product ketone.[4]
-
Other Brønsted Acids: Strong acids like methanesulfonic acid have also been shown to effectively catalyze such cyclizations, sometimes leading to excellent yields.[1]
Critical Conditions:
-
Anhydrous Environment: Friedel-Crafts reactions are extremely sensitive to moisture, as water can deactivate the Lewis acid catalyst.[8] All glassware must be oven- or flame-dried, and anhydrous reagents and solvents are essential.
-
Temperature Control: The reaction temperature must be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can promote side reactions and decomposition.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield is one of the most common frustrations in synthesis. The root cause can often be traced back to several key areas in the experimental setup.
Q: My reaction has run for the specified time, but TLC analysis shows a significant amount of unreacted starting material. What should I do?
This indicates an incomplete or stalled reaction. Several factors could be at play.
| Potential Cause | Explanation & Troubleshooting Steps |
| Deactivated Catalyst | The acid catalyst (e.g., AlCl₃, PPA) is highly hygroscopic. Any moisture in the reagents, solvent, or glassware will quench the catalyst, halting the reaction. Solution: Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous solvents and reagents. Consider using a fresh batch of the catalyst.[8] |
| Insufficient Reaction Time or Temperature | Intramolecular cyclizations can sometimes be sluggish. Solution: Monitor the reaction's progress using TLC. If the starting material is being consumed, but slowly, consider extending the reaction time or incrementally increasing the temperature. Be cautious, as excessive heat can lead to byproduct formation.[8] |
| Poor Quality Starting Material | Impurities in the 3-(3,4-dimethylphenyl)propanoic acid can interfere with the reaction. Solution: Verify the purity of your starting material using NMR or melting point analysis. If necessary, purify it by recrystallization before use. |
| Insufficient Catalyst Loading | For Lewis acids like AlCl₃, a stoichiometric amount is often required because the catalyst complexes with the carbonyl group of the newly formed indanone product.[4] Solution: Ensure you are using at least one equivalent of AlCl₃. For PPA, ensure a sufficient excess is used to allow for efficient mixing and reaction. |
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Caption: A troubleshooting workflow for diagnosing low product yield.
Issue 2: The Final Product is an Oil or a Discolored, Sticky Solid
This compound should ideally be a crystalline solid. An oily or discolored appearance is a strong indicator of impurities.[10]
Q: After workup, my product is a brown, sticky oil instead of a solid. What are the likely impurities and how can I purify it?
This issue typically arises from residual starting material, isomeric byproducts, or acidic residues from the workup.
-
Presence of Regioisomers: The Friedel-Crafts acylation on a disubstituted benzene ring can potentially lead to the formation of a regioisomer (e.g., 6,7-dimethyl-2,3-dihydro-1H-inden-1-one). The directing effects of the methyl groups favor the desired 4,5-dimethyl isomer, but other isomers can form, especially under harsh conditions.[11] These isomers often have different physical properties and can prevent crystallization.
-
Residual Acid: Incomplete neutralization during the aqueous workup can leave acidic residues that may cause degradation or discoloration.[8]
-
Unreacted Starting Material: The starting carboxylic acid is more polar than the indanone product and can inhibit crystallization if present in significant amounts.[10]
Purification Strategies:
-
Thorough Workup: First, ensure all acidic catalyst has been removed. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash to remove excess water.[8][9]
-
Column Chromatography: This is the most effective method for separating the desired product from both more polar (starting acid) and less polar impurities, as well as potential regioisomers.[9][10] A silica gel column with a gradient eluent system, such as ethyl acetate in hexanes, is typically effective.[8]
-
Recrystallization: If the product is mostly pure but reluctant to solidify, recrystallization can be highly effective.[8][10] The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions.[9][10]
-
Preparation: Prepare a TLC chamber with a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes).
-
Spotting: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). On a silica TLC plate, spot the starting material, a co-spot (starting material and crude product mixed), and the crude product in separate lanes.
-
Development: Place the plate in the chamber and allow the solvent to elute up the plate.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The indanone product should have a different Rf value than the more polar starting acid. The presence of multiple spots in the product lane indicates impurities.[10]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test various solvents (e.g., ethanol, methanol, hexanes, isopropyl alcohol) to find one that dissolves your crude product when hot but causes it to precipitate upon cooling.
-
Dissolution: In an appropriately sized flask, dissolve the impure product in the minimum amount of the chosen hot solvent.[10]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor and then dry them under vacuum.[10]
By systematically addressing these common issues with the proven strategies outlined above, you can significantly improve the yield and purity of your this compound synthesis.
References
- Wikipedia. (2023). Friedel–Crafts reaction.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. DOI: 10.15227/orgsyn.089.0115.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Al-Rawi, J. M. A., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- Majer, P., & Kočovský, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Dilly, S., et al. (2017). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 22(11), 1858.
- Google Patents. (2018). CN108329197A - A kind of preparation method of indanone compounds.
- Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene.
- National Institutes of Health. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(12), 14751–14759.
- ResearchGate. (2015). Optimization Conditions for the Synthesis of Indanone 4df.
- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33895-33919.
- Al-Rawi, J. M. A., et al. (2022). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.
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- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues[v1] | Preprints.org [preprints.org]
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- 11. chemguide.co.uk [chemguide.co.uk]
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one challenges in purification
Technical Support Center: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the dedicated technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple protocols to explore the underlying chemical principles that govern purification strategies, empowering you to troubleshoot effectively and optimize your results.
Understanding the Core Challenge: Synthesis and Impurity Profile
The primary challenges in purifying this compound stem directly from its synthesis, which typically involves an intramolecular Friedel-Crafts acylation. This reaction, while powerful, is prone to generating a characteristic set of impurities that can be difficult to separate.
Typical Synthesis Pathway and Common Impurities
The most common route involves the reaction of 1,2-dimethylbenzene with a suitable three-carbon electrophile (e.g., 3-chloropropionyl chloride or acrylic acid) in the presence of a strong Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid (PPA).
Frequently Asked Questions (FAQs): Impurity Profile
Q: What are the most common impurities I should expect? A: Based on the typical synthesis route, you should anticipate the following:
-
Regioisomers: The primary isomeric impurity is often 6,7-dimethyl-2,3-dihydro-1H-inden-1-one, arising from acylation at the alternative ortho/para position of the starting 1,2-dimethylbenzene.
-
Unreacted Starting Materials: Incomplete conversion will leave residual 1,2-dimethylbenzene and the acylating agent or its derivatives.
-
Polyacylated Byproducts: The electron-donating methyl groups on the indanone product can activate the ring towards further acylation, leading to di-acylated species, although this is less common under controlled conditions.[1][2]
-
Open-Chain Intermediate: Incomplete intramolecular cyclization will result in the presence of the 3-(3,4-dimethylphenyl)propanoic acid (or related derivative) intermediate.
Q: Why is the 6,7-dimethyl isomer so difficult to remove? A: The 6,7-dimethyl and 4,5-dimethyl isomers have very similar molecular weights (160.21 g/mol ) and polarities due to the identical functional groups.[3] This similarity makes them co-elute in chromatography and co-crystallize during recrystallization if conditions are not carefully optimized.
| Impurity Type | Typical Source | Key Challenge for Removal |
| 6,7-Dimethyl Isomer | Alternative acylation pathway | Similar polarity and crystallinity to target |
| Unreacted 1,2-Dimethylbenzene | Incomplete reaction | High volatility, easily removed by vacuum |
| Open-Chain Intermediate | Incomplete cyclization | Significantly different polarity (more polar) |
| Polyacylated Byproducts | Over-reaction | Higher molecular weight and polarity |
Troubleshooting Guide: Purification Techniques
Choosing the right purification strategy is critical. The optimal method depends on the scale of your reaction, the major impurities present, and the final purity required.
Method 1: Recrystallization
Recrystallization is the most efficient first-pass purification method, especially for removing impurities with significantly different solubilities, such as the open-chain intermediate or residual catalysts.
FAQs: Recrystallization
Q: What is the best solvent for recrystallizing 4,5-Dimethyl-1-indanone? A: Ethanol is a commonly reported and effective solvent.[4] The target compound is typically soluble in hot ethanol and sparingly soluble in cold ethanol, allowing for good recovery of crystalline material upon cooling. Other potential solvent systems include isopropanol, or mixed systems like ethanol/water or hexanes/ethyl acetate.
Q: My compound oiled out instead of crystallizing. What went wrong? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. This is common when the solution is cooled too quickly or if significant impurities are present that depress the melting point.
-
Troubleshooting:
-
Re-heat the solution until it is homogeneous again.
-
Add a small amount of additional hot solvent to reduce the saturation level slightly.
-
Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).
-
Try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.
-
If available, add a seed crystal of pure product.
-
Q: After recrystallization, my NMR still shows the 6,7-dimethyl isomer. What now? A: This indicates that the solubilities of the two isomers are too similar in the chosen solvent for effective separation in a single step.
-
Troubleshooting:
-
Try a different solvent system. A solvent that interacts differently with the steric environment of the methyl groups may provide better selectivity. Experiment with toluene, ethyl acetate/heptane mixtures, or methanol.
-
Perform a second recrystallization. Sometimes a marginal improvement can be amplified over multiple recrystallizations, though with diminishing returns.
-
Move to column chromatography. This is the most likely next step for resolving stubborn isomeric impurities.
-
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of ethanol and heat the suspension to near boiling (e.g., 90 °C) with stirring.[4] Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.[4]
-
Drying: Dry the crystals under reduced pressure to a constant weight.[4]
Method 2: Flash Column Chromatography
Chromatography is the workhorse technique for separating compounds with similar polarities, such as the target indanone and its regioisomer.
FAQs: Column Chromatography
Q: What is a good starting mobile phase (eluent) for separating the 4,5- and 6,7-dimethyl isomers? A: A non-polar mobile phase with a small amount of a more polar solvent is ideal. Start with a system like 95:5 Hexanes:Ethyl Acetate . You can perform thin-layer chromatography (TLC) first to optimize the solvent ratio for a target Rf value of ~0.3.
Q: The isomers are still not separating well on the column. How can I improve the resolution? A:
-
Decrease the Polarity: Switch to a less polar eluent system (e.g., 98:2 Hexanes:Ethyl Acetate or even using Toluene as the polar modifier). This will cause the compounds to move more slowly down the column, increasing the interaction time with the stationary phase and improving separation.
-
Use a Longer Column: A higher length-to-diameter ratio increases the number of theoretical plates, enhancing resolution.
-
Dry Load the Sample: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column often results in a tighter band and better separation compared to liquid loading.
-
Reduce the Fraction Size: Collect smaller fractions to better isolate the transition between the two eluting isomers.
| Parameter | Recommendation for Isomer Separation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, effective for moderate polarity compounds. |
| Mobile Phase | Hexanes:Ethyl Acetate (98:2 to 90:10) | Good selectivity for ketones, allows for fine-tuning of polarity. |
| Loading Method | Dry Loading | Ensures a narrow starting band, maximizing separation. |
| Column Dimensions | L:D Ratio > 10:1 | Provides sufficient theoretical plates for difficult separations. |
Method 3: Vacuum Distillation
For thermally stable compounds, distillation under reduced pressure can be an excellent method for removing non-volatile impurities (like catalyst residues or polymers) or highly volatile impurities (like unreacted starting materials).[5]
Q: Is 4,5-Dimethyl-1-indanone stable enough for distillation? A: Yes, indanones are generally stable to heat. However, it is crucial to use a high vacuum (e.g., <1 mmHg) to lower the boiling point and prevent any potential thermal degradation. A patent for a related compound shows distillation at 130°C under 0.5 mbar.[5]
Q: My product is a solid at room temperature. How do I handle distillation? A: The receiving flask and condenser may need to be gently heated (e.g., with a heat gun) to prevent the product from solidifying and blocking the apparatus. A short-path distillation apparatus is highly recommended to minimize travel distance and potential for premature solidification.
References
- Fillion, E. et al. Organic Syntheses, 2008, 85, 64-71.
- PubChem Compound Summary for CID 640552, this compound.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Link]
- BYJU'S. (n.d.).
- Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
Sources
Technical Support Center: Identification of Synthesis Byproducts for 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
Welcome to the technical support guide for the synthesis of 4,5-dimethyl-2,3-dihydro-1h-inden-1-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the identification and management of synthesis byproducts.
Introduction: The Synthetic Landscape
The synthesis of this compound typically proceeds via an intramolecular Friedel-Crafts acylation (or cyclization) of 3-(2,3-dimethylphenyl)propanoic acid. This common and effective method, however, is not without its challenges. Side reactions can lead to a variety of byproducts that can complicate purification and compromise the purity of the final product. Understanding the potential impurities and how to identify them is crucial for successful synthesis.[1][2][3][4]
This guide provides a systematic approach to identifying these byproducts using common analytical techniques and offers solutions for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts in this synthesis arise from several predictable side reactions inherent to the Friedel-Crafts chemistry involved.
-
Unreacted Starting Material: Incomplete cyclization can lead to the presence of 3-(2,3-dimethylphenyl)propanoic acid in the final product mixture.
-
Isomeric Byproducts: Friedel-Crafts reactions on substituted aromatic rings can sometimes lead to the formation of regioisomers. In this case, cyclization could potentially occur at a different position on the aromatic ring, although this is less likely due to the directing effects of the alkyl groups.
-
Over-alkylation/Acylation Products: While less common in intramolecular reactions, intermolecular reactions can occur, leading to higher molecular weight byproducts.
-
Dehydration Products: Under strongly acidic conditions, side reactions such as dehydration can occur, leading to the formation of unsaturated species.
-
Oxidation Products: The indanone core can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures.
Q2: My TLC plate shows multiple spots after the reaction. What do they represent?
A Thin-Layer Chromatography (TLC) plate with multiple spots is a clear indicator of a mixture of compounds.[5] In a typical hexane/ethyl acetate solvent system:
-
Highest Rf value (least polar): This spot is likely your desired product, this compound.
-
Lower Rf value (more polar): This spot often corresponds to the unreacted starting material, 3-(2,3-dimethylphenyl)propanoic acid, due to the polarity of the carboxylic acid group.
-
Spots with similar Rf values to the product: These could be isomeric byproducts, which have similar polarities to the desired product and are often the most challenging to separate.
Q3: The NMR spectrum of my product shows unexpected peaks. How can I identify the byproducts?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[6][7]
-
¹H NMR:
-
Broad singlet around 10-12 ppm: This is characteristic of a carboxylic acid proton, indicating the presence of unreacted starting material.
-
Complex aromatic region: The presence of more than the expected number of aromatic protons or complex splitting patterns can suggest isomeric byproducts.
-
Additional aliphatic signals: Unexpected peaks in the aliphatic region could point to over-alkylation or other side products.
-
-
¹³C NMR:
-
Peak around 170-185 ppm: This is indicative of a carboxylic acid carbon, confirming the presence of starting material.
-
Extra carbonyl peak: A carbonyl peak (around 205 ppm for indanones) with a slightly different chemical shift could indicate an isomeric indanone.[8]
-
DEPT-135/DEPT-90 experiments: These can help distinguish between CH, CH₂, and CH₃ groups, aiding in the identification of the carbon skeleton of byproducts.[7]
-
Q4: How can Gas Chromatography-Mass Spectrometry (GC-MS) help in identifying byproducts?
GC-MS is an excellent technique for separating and identifying volatile and semi-volatile compounds in a mixture.[5][9][10][11][12]
-
Separation: The gas chromatograph separates the components of your mixture based on their boiling points and interactions with the column. You will see different peaks for your product, starting material, and any byproducts.
-
Identification: The mass spectrometer provides a mass spectrum for each separated component.
-
The molecular ion peak (M⁺) will give you the molecular weight of the compound.
-
The fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. For example, indanones often show characteristic fragmentation patterns involving the loss of CO.
-
Troubleshooting Guides
Issue 1: Significant amount of unreacted starting material is present.
Cause:
-
Insufficient reaction time or temperature.
-
Deactivated catalyst (e.g., due to moisture).[13]
-
Inefficient cyclizing agent.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature and monitor the progress by TLC.
-
Extend the reaction time.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware and solvents.
-
Use a fresh, high-quality Lewis acid catalyst (e.g., AlCl₃).
-
-
Purification:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic starting material will be deprotonated and move to the aqueous layer, while the neutral indanone product remains in the organic layer.
-
Recrystallization: If the starting material is the primary impurity, recrystallization can be effective.[5]
-
Column Chromatography: This is a more rigorous method for separating compounds with different polarities.[5][14]
-
Issue 2: Presence of an unknown impurity with a similar Rf to the product.
Cause:
-
Formation of a regioisomer during the Friedel-Crafts cyclization.
Troubleshooting & Identification Workflow:
Caption: Workflow for Isomer Identification and Separation.
Detailed Protocol:
-
Hypothesize Isomer Structure: Based on the starting material, predict the most likely regioisomer. For 3-(2,3-dimethylphenyl)propanoic acid, the alternative cyclization would lead to 6,7-dimethyl-2,3-dihydro-1h-inden-1-one.
-
GC-MS Analysis:
-
Objective: To separate the isomers and obtain their mass spectra.
-
Method:
-
Prepare a dilute solution of the crude product in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into a GC-MS system equipped with a nonpolar or low-bleed column (e.g., HP-1 or HP-5MS).[10]
-
Use a temperature gradient program to ensure good separation.
-
Analyze the mass spectra of the isomeric peaks. They should have the same molecular ion peak but may show subtle differences in their fragmentation patterns.
-
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): [15]
-
Objective: To unambiguously determine the connectivity of the atoms in the byproduct.
-
Method:
-
If possible, isolate a small fraction enriched with the impurity.
-
Acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.
-
The HMBC spectrum will be particularly useful in determining the long-range correlations between the protons and the carbonyl carbon, which will differ between the desired product and its regioisomer.
-
-
-
Purification:
-
High-Performance Column Chromatography: Use a fine silica gel and a carefully optimized solvent system (e.g., a shallow gradient of ethyl acetate in hexane) to achieve separation.
-
Preparative HPLC: For very difficult separations, preparative HPLC can be employed.
-
Data Presentation: Expected Analytical Data
| Compound | Molecular Weight | Expected ¹H NMR (Aromatic Region) | Expected ¹³C NMR (Carbonyl) |
| This compound | 160.21 g/mol | Two doublets | ~205-207 ppm |
| 6,7-Dimethyl-2,3-dihydro-1h-inden-1-one | 160.21 g/mol | Two singlets (or very closely coupled doublets) | ~205-207 ppm |
| 3-(2,3-dimethylphenyl)propanoic acid | 178.23 g/mol | Three aromatic protons, complex pattern | ~175-180 ppm |
Visualization of Key Processes
Synthesis and Potential Byproduct Formation
Caption: Synthesis pathway and potential side reactions.
References
- ResearchGate. (n.d.). 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3.
- Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- Filo. (2024, June 1). Friedel-Crafts acylation of the individual isomers of xylene with acetyl...
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.
- Agilent Technologies. (n.d.). Interpretation of 2D NMR Spectra.
- Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- YouTube. (2021, March 16). F C alkylation of m xylene (Pre-lab lecture).
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Google Patents. (n.d.). CN108329197A - A kind of preparation method of indanone compounds.
- PubChem. (n.d.). This compound.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
- PubMed. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis.
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
- National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[8]annulen-7-ols.
- ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
- Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
- PubMed. (2024, April 22). Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters.
- MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation.
- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.utah.edu [chemistry.utah.edu]
- 8. 1-Indanone(83-33-0) 13C NMR spectrum [chemicalbook.com]
- 9. Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globaljournals.org [globaljournals.org]
- 12. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. preprints.org [preprints.org]
- 15. nmr.tamu.edu [nmr.tamu.edu]
Technical Support Center: Optimizing Temperature and Time for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one Synthesis
Welcome to the technical support guide for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the nuances of this reaction, specifically focusing on the critical parameters of temperature and time. Our goal is to empower you with the foundational knowledge and practical workflows required to troubleshoot issues and systematically optimize your synthesis for improved yield and purity.
Section 1: Foundational Principles of the Synthesis
This section addresses the fundamental "why" behind the experimental choices for synthesizing this compound.
Q1: What is the core reaction mechanism for synthesizing this compound?
The most common and efficient route to this indanone is through an intramolecular Friedel-Crafts acylation .[1][2] This reaction proceeds via electrophilic aromatic substitution, where the aromatic ring (1,2-dimethylbenzene moiety) acts as a nucleophile to attack an electrophilic acylium ion.[3][4]
The process involves two key stages:
-
Formation of the Electrophile : The precursor, typically 3-(3,4-dimethylphenyl)propanoic acid, is first converted to its more reactive acid chloride derivative, 3-(3,4-dimethylphenyl)propanoyl chloride, using a reagent like thionyl chloride (SOCl₂). This acid chloride then reacts with a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the acid chloride, facilitating its departure and generating a highly reactive, resonance-stabilized acylium ion.[3][5]
-
Intramolecular Cyclization : The electron-rich dimethylbenzene ring, now part of the same molecule as the acylium ion, attacks the electrophilic carbon of the acylium ion. This attack is directed by the activating methyl groups to the ortho position, leading to the formation of a new carbon-carbon bond and the desired five-membered ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding this compound.[2][6]
Because the resulting ketone product can form a stable complex with the Lewis acid catalyst, stoichiometric or even slightly excess amounts of AlCl₃ are typically required for the reaction to proceed to completion.[6][7]
Q2: Why are temperature and time such critical parameters in this specific synthesis?
Temperature and reaction time are intrinsically linked and represent the most critical variables to control for a successful and high-yielding synthesis. Their importance stems from the fundamental principles of chemical kinetics and thermodynamics.
-
Activation Energy and Reaction Rate : The Friedel-Crafts acylation, like most reactions, has a specific activation energy that must be overcome.
-
Insufficient Temperature/Time : If the temperature is too low or the reaction time too short, the system may not have enough energy to overcome this barrier, resulting in an incomplete reaction and low conversion of the starting material.[1]
-
Excessive Temperature/Time : Conversely, excessively high temperatures can provide enough energy to activate undesired reaction pathways, leading to the formation of byproducts through decomposition or polymerization.[1][7] Prolonged reaction times, even at optimal temperatures, can also lead to the accumulation of these impurities.
-
-
Kinetic vs. Thermodynamic Control : While less of a concern for regioselectivity in this specific intramolecular reaction due to the fixed positions, temperature can still influence the outcome. Lowering the reaction temperature can sometimes favor the formation of a desired kinetic product over a more stable but undesired thermodynamic byproduct.[8] For this indanone synthesis, precise temperature control ensures that the desired intramolecular cyclization is the dominant pathway.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Q3: My reaction yield is low or non-existent. What are the likely causes and solutions?
Low yield is a frequent issue that can almost always be traced back to a few key factors. The following table outlines a diagnostic approach.
| Potential Cause | Scientific Explanation | Recommended Action |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is extremely hygroscopic. Moisture from the air, solvents, or glassware will hydrolyze and deactivate it, rendering it incapable of generating the necessary acylium ion.[8] | Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents. Purchase a new, sealed bottle of AlCl₃ and handle it quickly in a dry environment or a glovebox. |
| Suboptimal Temperature | The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish or stalled reaction. | Systematically increase the reaction temperature in small increments (e.g., from room temperature to 40°C, then 60°C). Monitor progress at each stage using an appropriate analytical method like TLC or GC-MS.[1][7] |
| Insufficient Reaction Time | The cyclization may be slower than anticipated under your specific conditions. Quenching the reaction prematurely will leave unreacted starting material. | Monitor the reaction over a longer duration. Take small aliquots at regular intervals (e.g., every hour) and analyze them to determine the point at which the starting material is fully consumed.[1] |
| Inadequate Catalyst Stoichiometry | The product ketone forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. If less than one equivalent of AlCl₃ (relative to the acid chloride) is used, the reaction will stall once the catalyst is consumed.[6][7] | Use at least 1.1 to 1.5 equivalents of AlCl₃. Ensure the AlCl₃ is weighed accurately and added portion-wise to control the initial exotherm. |
Q4: I'm observing significant byproduct formation. How can I improve selectivity?
Byproduct formation is typically a result of the reaction conditions being too harsh or not selective enough.
-
Issue: Dark, Tarry Substance (Polymerization)
-
Cause : This often indicates decomposition or polymerization, which is promoted by excessively high temperatures. The highly reactive acylium ion can potentially react with other molecules in an intermolecular fashion if the conditions are too aggressive.
-
Solution : The primary solution is to lower the reaction temperature.[8] Start the reaction at a lower temperature (e.g., 0°C) and allow it to slowly warm to room temperature or a moderately elevated temperature while monitoring closely. Running the reaction at a higher dilution can also favor the desired intramolecular pathway over intermolecular side reactions.
-
-
Issue: Isomeric Impurities
-
Cause : While the formation of the 4,5-dimethyl isomer is strongly favored from the 3-(3,4-dimethylphenyl)propanoic acid precursor, the presence of other isomers suggests an impure starting material. For instance, if the starting material contained 3-(2,3-dimethylphenyl)propanoic acid, you would form a different indanone regioisomer.
-
Solution : Verify the purity and identity of your starting 3-arylpropanoic acid using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with the cyclization.
-
Section 3: Experimental Protocols & Optimization Workflow
This section provides actionable, step-by-step protocols for both the general synthesis and its systematic optimization.
Protocol 1: General Synthesis of this compound
This protocol assumes the starting material is 3-(3,4-dimethylphenyl)propanoyl chloride. If starting from the carboxylic acid, it must first be converted to the acid chloride.
Materials:
-
3-(3,4-dimethylphenyl)propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Hydrochloric Acid (conc.), Sodium Bicarbonate (sat. aq.), Brine (sat. aq.)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup : Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel.
-
Catalyst Suspension : Under a positive pressure of inert gas, charge the flask with anhydrous dichloromethane (DCM) and cool it to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (1.2 equivalents) to the DCM with stirring.
-
Substrate Addition : Dissolve the 3-(3,4-dimethylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension at 0°C over 30 minutes.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 1-4 hours, monitoring the reaction progress by TLC or GC-MS.[8]
-
Work-up : Once the reaction is complete, cool the flask back to 0°C and very slowly and carefully quench the reaction by adding it to a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography on silica gel to yield pure this compound.
Workflow for Optimizing Reaction Temperature and Time
The following workflow provides a systematic method for identifying the optimal reaction conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4,5-Dimethyl-2,3-dihydro-1h-inden-1-one troubleshooting common reaction failures
Welcome to the technical support center for the synthesis of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and reaction failures associated with this synthesis. We will delve into the causality behind experimental choices, providing you with the in-depth knowledge to troubleshoot effectively and optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process culminating in a critical intramolecular Friedel-Crafts acylation. This class of reactions is a cornerstone of organic synthesis for the formation of polycyclic aromatic systems.[1] The overall synthetic strategy involves two primary stages:
-
Synthesis of the Precursor: Preparation of 3-(2,3-dimethylphenyl)propanoic acid.
-
Intramolecular Cyclization: Friedel-Crafts acylation of the precursor to yield the target indanone.
This guide will address potential failures at each of these key stages.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Part 1: Precursor Synthesis - 3-(2,3-dimethylphenyl)propanoic acid
A common route to the precursor involves the reaction of 2,3-dimethylbenzaldehyde with a suitable three-carbon building block, followed by reduction and hydrolysis, or via a Heck coupling approach.[2] Failures at this stage will inevitably lead to failure in the final cyclization.
Q1: My initial reaction to form the carbon skeleton for the propanoic acid is sluggish or failing. What are the likely causes?
A1: A number of factors can contribute to a sluggish initial reaction. Firstly, the purity of your starting materials, particularly the 2,3-dimethylbenzaldehyde, is critical. Aldehydes are prone to oxidation to the corresponding carboxylic acids on storage. Secondly, if you are employing a condensation reaction (e.g., Knoevenagel or Perkin), the choice and activity of the base are paramount. Ensure your base is fresh and anhydrous. For Heck-type reactions, the palladium catalyst's activity is crucial; ensure it has not been deactivated by exposure to air or impurities.
Q2: I have successfully synthesized the unsaturated precursor, but the subsequent reduction of the double bond is incomplete. How can I improve this?
A2: Incomplete reduction is a common issue. The choice of catalyst and reaction conditions for the hydrogenation is key.
-
Catalyst Activity: Ensure your catalyst (e.g., Palladium on Carbon) is fresh and has not been poisoned.
-
Hydrogen Pressure: For stubborn reductions, increasing the hydrogen pressure can significantly improve the reaction rate and completeness.
-
Solvent Choice: The solvent can influence the catalyst's activity. Protic solvents like ethanol or acetic acid are often effective.
A detailed protocol for a typical reduction is provided in the "Experimental Protocols" section.
Part 2: Intramolecular Friedel-Crafts Acylation
The cyclization of 3-(2,3-dimethylphenyl)propanoic acid to this compound is the key bond-forming step. This reaction is typically promoted by a strong acid, which can be either a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA) or methanesulfonic acid).[3]
Q3: My Friedel-Crafts acylation reaction is not proceeding, and I am recovering my starting material. What is the primary suspect?
A3: The most common culprit for a failed Friedel-Crafts acylation is an inactive catalyst.[4][5]
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or even from the atmosphere can hydrolyze and deactivate the catalyst.[6] It is imperative to use anhydrous solvents and properly dried glassware.
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid. This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[4][7]
Q4: The reaction has turned into a dark, tarry mess with a low yield of the desired product. What causes this, and how can I prevent it?
A4: Tar formation is indicative of side reactions, often caused by excessive heat or overly aggressive reaction conditions.
-
Temperature Control: Friedel-Crafts reactions can be highly exothermic. It is crucial to control the temperature, often by slow addition of reagents at a low temperature (e.g., 0 °C).[8]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to polymerization and decomposition of the starting material and product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Q5: My NMR spectrum shows a mixture of isomers. How is this possible, and can I control the regioselectivity?
A5: With a dimethyl-substituted aromatic ring, there is the possibility of cyclization at different positions, leading to regioisomers. In the case of 3-(2,3-dimethylphenyl)propanoic acid, cyclization is expected to occur at the 6-position due to steric hindrance from the methyl group at the 2-position. However, under harsh conditions, some cyclization at the 4-position might occur.
-
Choice of Acid: The choice of the cyclizing agent can influence regioselectivity. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) often provide good selectivity in these types of cyclizations.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
Q6: The work-up of my reaction is problematic, with emulsions forming during the aqueous quench. How can I achieve a clean separation?
A6: Emulsion formation is a common issue during the work-up of Friedel-Crafts reactions, especially when quenching the aluminum chloride complex.
-
Quenching Procedure: Instead of adding water directly to the reaction mixture, try pouring the reaction mixture slowly onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[8][9] This helps to break down the aluminum complexes more effectively.
-
Brine Wash: After the initial quench, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions and remove residual water.
Q7: My final product is impure after the initial work-up. What are the likely impurities, and what is the best purification strategy?
A7: Common impurities include unreacted starting material, polymeric material, and potentially regioisomers of the product.
-
Column Chromatography: This is a highly effective method for separating the desired indanone from impurities. Silica gel is a suitable stationary phase, and a solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used.[10]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.[11][12] A suitable solvent system can be determined by small-scale solubility tests. Be aware that low-melting solids can "oil out" during recrystallization if the boiling point of the solvent is too high.[13]
Experimental Protocols
Protocol 1: Synthesis of 3-(2,3-dimethylphenyl)propanoic acid (Precursor)
This protocol is an adaptation of known procedures for the synthesis of similar arylpropanoic acids.
Materials:
-
2,3-dimethylbenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Palladium on Carbon (10%)
-
Hydrogen gas
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve 2,3-dimethylbenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in pyridine (3 volumes). Add a catalytic amount of piperidine (0.1 equivalents). Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated HCl. The product, (E)-3-(2,3-dimethylphenyl)acrylic acid, will precipitate. Filter the solid, wash with cold water, and dry.
-
Hydrogenation: Dissolve the unsaturated acid in ethanol in a suitable hydrogenation vessel. Add 10% Pd/C (1-2 mol%). Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 50 psi) while stirring vigorously. Monitor the reaction by TLC or by the cessation of hydrogen uptake.
-
Final Work-up: Filter the catalyst through a pad of Celite®. Evaporate the solvent under reduced pressure to yield 3-(2,3-dimethylphenyl)propanoic acid. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).
Protocol 2: Intramolecular Friedel-Crafts Acylation to this compound
This protocol utilizes polyphosphoric acid (PPA) for the cyclization.
Materials:
-
3-(2,3-dimethylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (10 times the weight of the starting material). Heat the PPA to 80-90 °C with stirring.
-
Addition of Precursor: Slowly add the 3-(2,3-dimethylphenyl)propanoic acid (1 equivalent) to the hot PPA. The mixture will become viscous.
-
Reaction: Stir the mixture at 80-90 °C for 2-4 hours. Monitor the progress of the reaction by taking small aliquots, quenching them in ice water, extracting with dichloromethane, and analyzing by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto a large amount of crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Comparison of Common Cyclization Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ | Anhydrous CH₂Cl₂ or CS₂, 0 °C to RT | High reactivity | Moisture sensitive, stoichiometric amounts needed, harsh work-up |
| PPA | Neat, 80-100 °C | Easy to handle, good for less reactive substrates | Viscous, can be difficult to stir, work-up can be challenging |
| H₂SO₄ | Concentrated, 0 °C to RT | Inexpensive, readily available | Can cause sulfonation as a side reaction |
| TfOH | Catalytic amounts, neat or in solvent | Highly reactive, small amounts needed | Expensive, corrosive |
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm, approximate) | Multiplicity | Integration |
| Aromatic H | 7.0-7.2 | d | 1H |
| Aromatic H | 6.9-7.1 | d | 1H |
| -CH₂-C=O | 2.9-3.1 | t | 2H |
| Ar-CH₂- | 2.5-2.7 | t | 2H |
| Ar-CH₃ | 2.2-2.4 | s | 3H |
| Ar-CH₃ | 2.1-2.3 | s | 3H |
Note: Predicted shifts. Actual values may vary depending on the solvent and instrument.[14]
Visualizations
Diagram 1: Reaction Mechanism of Intramolecular Friedel-Crafts Acylation
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 3: Experimental Workflow
Caption: Overview of the synthetic workflow.
References
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Columbia University.
- Journal of Chemical Education. (2013). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. [Link]
- Physics Forums. (2011).
- Wikipedia. Friedel–Crafts reaction. [Link]
- PubChem. This compound. [Link]
- Molecules. (2017). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
- Chemistry Steps.
- BYJU'S.
- Wikipedia.
- RSC Advances. (2018).
- Analytical Chemistry. (2001).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- Organic Chemistry Portal.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
- ResearchGate. (2007).
- CU Boulder.
- ResearchGate. (2025).
- Molecules. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Sciencemadness.org. (2023).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Molecules. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- University of Rochester.
- CUNY.
- ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
- University of Utah. NMR Assignments for 2-Ethyl-Indanone. [Link]
- Filo. (2025). Analyze the 1H NMR spectrum of 1 indanone. [Link]
- PubChem. 4,7-Dimethyl-1-indanone. [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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- 11. Home Page [chem.ualberta.ca]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 13. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. This compound | C11H12O | CID 640552 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into catalyst selection, reaction optimization, and troubleshooting for this important synthetic transformation. The 1-indanone scaffold is a privileged structural motif found in numerous biologically active molecules, making its efficient synthesis a critical task in medicinal chemistry.[1]
The primary and most robust method for constructing the 4,5-dimethyl-1-indanone core is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(2,3-dimethylphenyl)propanoic acid or its more reactive acyl chloride derivative.[1][2] This reaction involves an electrophilic aromatic substitution where the tethered acyl group cyclizes onto the electron-rich dimethyl-substituted aromatic ring. The choice of catalyst is paramount and dictates the reaction conditions, yield, and purity of the final product.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
The synthesis proceeds via an intramolecular Friedel-Crafts acylation. The mechanism begins with the activation of the carboxylic acid or acyl chloride by a strong acid catalyst (either Brønsted or Lewis acid) to generate a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the indanone product.[1][2][3]
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Q2: Should I start my synthesis from 3-(2,3-dimethylphenyl)propanoic acid or its acyl chloride?
This is a critical decision that depends on your experimental priorities, including desired reaction conditions and tolerance for additional synthetic steps.
-
Direct Cyclization of the Carboxylic Acid: This is a one-step approach that is often considered more environmentally benign as it produces only water as a byproduct.[2] However, it frequently requires harsher reaction conditions, such as strong superacids (e.g., triflic acid) or high temperatures with polyphosphoric acid (PPA), to drive the reaction.[2][4]
-
Cyclization of the Acyl Chloride: This is a two-step method. The carboxylic acid must first be converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[2] The subsequent cyclization can then proceed under much milder conditions, often at 0 °C to room temperature, using a Lewis acid like aluminum chloride (AlCl₃).[2] While this route is generally more efficient and higher-yielding, it generates corrosive byproducts from the acyl chloride formation step.[2]
Caption: Decision workflow for one-step vs. two-step synthesis.
Q3: What are the most effective catalysts and what are their specific advantages and disadvantages?
The choice of catalyst is intrinsically linked to your choice of starting material (acid vs. acyl chloride). Below is a comparative summary of common catalysts.
| Catalyst | Type | Starting Material | Advantages | Disadvantages & Considerations |
| Aluminum Chloride (AlCl₃) | Lewis Acid | Acyl Chloride | High reactivity, often provides excellent yields under mild conditions (0 °C to RT).[2] | Requires stoichiometric amounts as it complexes with the product ketone.[5] Highly moisture-sensitive. Workup can be vigorous. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Carboxylic Acid | Inexpensive and effective for direct cyclization of the acid.[6][7] | Highly viscous, making stirring difficult. Requires high temperatures (e.g., 100 °C). Workup involves quenching with large amounts of ice water.[6] |
| Triflic Acid (TfOH) | Brønsted Superacid | Carboxylic Acid | Extremely strong acid (H₀ value of -14.1), enabling cyclization at lower temperatures than PPA.[4][8] Can be used in catalytic or stoichiometric amounts. | Expensive and highly corrosive. Requires careful handling.[8] |
| Niobium Pentachloride (NbCl₅) | Lewis Acid | Carboxylic Acid | Uniquely acts as both a reagent to generate the acyl chloride in situ and as a catalyst for the cyclization, allowing for mild, one-pot conditions from the acid.[9][10] | Less common than other Lewis acids. Highly moisture-sensitive. |
| Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃) | Lewis Acid | Carboxylic Acid | Can be used in catalytic amounts. Often more tolerant of other functional groups compared to strong Brønsted acids.[4][11] | May require higher temperatures (e.g., 180-250 °C) and specific solvents to achieve good yields.[12] |
| Eaton's Reagent (P₂O₅ in CH₃SO₃H) | Brønsted Acid | Carboxylic Acid | A powerful dehydrating agent and acid catalyst. It is a free-flowing liquid, making it easier to handle than PPA.[7] | Corrosive and requires anhydrous conditions. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride using Aluminum Chloride (AlCl₃)
This two-step protocol is often favored for its high efficiency and mild cyclization conditions.
Step A: Formation of 3-(2,3-dimethylphenyl)propanoyl chloride
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a trap), dissolve 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.[2]
Step B: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-(2,3-dimethylphenyl)propanoyl chloride in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.2 eq). Caution: The reaction can be exothermic.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[2]
Protocol 2: Direct Cyclization of Carboxylic Acid using Polyphosphoric Acid (PPA)
This one-step protocol is simpler but requires more vigorous conditions.
-
Place polyphosphoric acid (PPA) (approx. 10 times the weight of the carboxylic acid) into a round-bottom flask equipped with a mechanical stirrer (PPA is too viscous for magnetic stirring) and a thermometer.
-
Heat the PPA to ~80-90 °C with stirring.
-
Add 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq) in one portion.
-
Increase the temperature to 100-110 °C and stir for 1-2 hours.
-
Monitor the reaction by taking small aliquots, quenching with water, extracting with ether, and analyzing by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to about 60-70 °C and very carefully pour it onto a large amount of crushed ice with vigorous stirring. Caution: This quenching is highly exothermic.
-
Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or ether).
-
Combine the organic extracts and wash with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solutions |
| Low or No Product Formation | 1. Inactive Catalyst: Lewis acids like AlCl₃ are highly hygroscopic and may have been deactivated by moisture. 2. Insufficiently Strong Acid: For direct cyclization, the acid catalyst (e.g., PPA) may not be strong enough or the temperature is too low. 3. Poor Quality Starting Material: Impurities in the starting acid can inhibit the reaction. | 1. Use a fresh, unopened bottle of AlCl₃ or other Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Switch to a stronger acid system like Eaton's Reagent or Triflic Acid (TfOH).[4][7] Alternatively, increase the reaction temperature with PPA. 3. Purify the starting 3-(2,3-dimethylphenyl)propanoic acid by recrystallization or chromatography. |
| Formation of Polymeric Byproducts | 1. Intermolecular Reaction: If the reaction concentration is too high, the acylium ion can react with a second molecule of the starting material rather than cyclizing. | 1. Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to the catalyst solution over a long period. |
| Charring or Dark Tar Formation | 1. Reaction Temperature Too High: Especially with strong acid catalysts like PPA or TfOH, excessive heat can cause decomposition and polymerization. | 1. Carefully control the reaction temperature. For PPA, do not exceed 120 °C. For TfOH, the reaction may proceed at or below room temperature.[4] |
| Difficult Workup / Product Isolation | 1. PPA Viscosity: The high viscosity of PPA makes extraction difficult. 2. Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions. 3. AlCl₃ Quench: Quenching AlCl₃ with water is highly exothermic and can be hazardous if not done carefully. | 1. Ensure PPA is fully hydrolyzed by quenching with a large excess of ice-water and stirring until the mixture is homogeneous before extraction. 2. Add brine (saturated NaCl solution) during the workup to help break emulsions. 3. Always pour the reaction mixture slowly onto ice, never the other way around. Ensure adequate cooling and venting. |
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Barbosa, L. C. A., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Kwiecień, H., & Girek, T. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1335-1359.
- Vekariya, R. H., & Aubé, J. (2016). Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. Organic Letters, 18(13), 3534-3537.
- Baghini, M. S., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5598-5610.
- Tehrani, Z. A., et al. (2017). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry, 82(15), 8031-8039.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Fillion, E. (2005). The Catalytic Intramolecular Friedel-Crafts Acylation of Meldrum's Acid Derivatives and The Total Synthesis of Taiwaniaquinol B. UWSpace.
- Wang, J., & Sun, J. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, 7(12), 374.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Baghini, M. S., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. ResearchGate.
- Kwiecień, H., & Girek, T. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. researchgate.net [researchgate.net]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to minimize impurity formation and optimize reaction outcomes.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The most common and direct route to this indanone is through an intramolecular Friedel-Crafts cyclization of a 3-arylpropanoic acid precursor. While seemingly straightforward, this reaction is often plagued by challenges related to regioselectivity and reaction conditions, leading to impurity formation and reduced yields. This guide provides a comprehensive overview of the synthetic pathway, potential pitfalls, and strategies to ensure a high-purity product.
Synthetic Pathway Overview
The primary synthetic route involves two key stages:
-
Synthesis of the Precursor: 3-(3,4-Dimethylphenyl)propanoic acid is synthesized.
-
Intramolecular Friedel-Crafts Cyclization: The precursor is cyclized in the presence of a strong acid catalyst to form this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in the synthesis of this compound can often be attributed to several critical factors:
-
Purity of Starting Materials: Impurities in the 3-(3,4-dimethylphenyl)propanoic acid can lead to side reactions or inhibit the catalyst. It is crucial to ensure the precursor is of high purity, which can be verified by techniques like NMR or melting point analysis.
-
Catalyst Quality and Stoichiometry: The Friedel-Crafts acylation is highly dependent on the quality and amount of the acid catalyst.[1] For Lewis acids like AlCl₃, stoichiometric amounts are often required as the product ketone can form a complex with the catalyst.[1] Polyphosphoric acid (PPA) is a common choice for this cyclization, and its efficacy can be affected by its age and water content. Using a fresh, high-purity batch of catalyst is recommended.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of polymeric side products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture, which can deactivate the Lewis acid catalyst.[2] Ensure all glassware is thoroughly dried and that anhydrous conditions are maintained throughout the experiment.
Q2: I've identified a significant impurity in my final product with the same mass as the desired indanone. What is it and how can I minimize its formation?
A2: The most probable impurity with the same mass is the regioisomer, 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one . The formation of this isomer is a direct consequence of the directing effects of the two methyl groups on the benzene ring of the precursor.
-
Understanding the Regioselectivity: The two methyl groups on the 3,4-disubstituted phenyl ring are ortho, para-directing. This allows for electrophilic attack at two possible positions, leading to the formation of both the 4,5-dimethyl and the 6,7-dimethyl isomers.
To minimize the formation of the undesired 6,7-dimethyl isomer, consider the following strategies:
-
Choice of Catalyst: The choice of the acid catalyst can influence the regioselectivity of the cyclization. While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to a mixture of products. Polyphosphoric acid (PPA) is often preferred for intramolecular cyclizations and can offer better selectivity. The concentration of P₂O₅ in PPA can also affect the outcome.[3]
-
Reaction Temperature: Carefully controlling the reaction temperature can influence the kinetic versus thermodynamic product distribution. It is advisable to run small-scale trial reactions at different temperatures to determine the optimal conditions for maximizing the yield of the desired 4,5-dimethyl isomer.
-
Solvent Effects: The choice of solvent can also play a role in regioselectivity. Non-polar solvents are typically used for Friedel-Crafts reactions. Experimenting with different solvents, such as carbon disulfide or 1,2-dichloroethane, may alter the product ratio.
Q3: My purified product is a brownish, sticky solid instead of a crystalline material. What is the cause and how can I purify it?
A3: A discolored and non-crystalline product often indicates the presence of polymeric byproducts or residual starting material.
-
Cause of Impurities: Overheating the reaction or prolonged reaction times can lead to the formation of high-molecular-weight polymers. The presence of unreacted 3-(3,4-dimethylphenyl)propanoic acid can also result in a lower melting point and a sticky consistency.
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system should be chosen where the desired 4,5-dimethyl-1-indanone has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in the mother liquor. Ethanol or a mixture of hexane and ethyl acetate are often good starting points for recrystallization trials.[2]
-
Column Chromatography: For separating mixtures with different polarities, column chromatography is a powerful technique.[4] A silica gel column with a gradient of ethyl acetate in hexane can effectively separate the desired product from both the more polar starting material and the potentially less polar regioisomeric impurity.[2]
-
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-Dimethylphenyl)propanoic Acid
This protocol is a general procedure and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of 1,2-dimethylbenzene (1 equivalent) and succinic anhydride (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(3,4-dimethylbenzoyl)propanoic acid.
-
Reduction: The resulting keto-acid can be reduced to 3-(3,4-dimethylphenyl)propanoic acid using standard reduction methods such as Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.
Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
Reaction Setup: Place 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Catalyst: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material) to the flask.
-
Reaction: Heat the mixture with stirring to 80-100°C for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2][4]
Data Presentation
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Catalyst | Polyphosphoric Acid (PPA) | Good yield of the desired product | Use fresh PPA; ensure anhydrous conditions. |
| Aluminum Chloride (AlCl₃) | May lead to a mixture of regioisomers | Optimize temperature and solvent. | |
| Temperature | 80-100°C | Efficient cyclization | Monitor by TLC to avoid over-heating and polymer formation. |
| < 80°C | Incomplete reaction | Increase temperature gradually. | |
| Reaction Time | 1-3 hours | Complete conversion of starting material | Monitor by TLC to determine the optimal time. |
| Purification | Recrystallization (Ethanol) | Crystalline solid of high purity | If oily, consider column chromatography first. |
| Column Chromatography | Separation of regioisomers and other impurities | Use a suitable solvent system (e.g., hexane/ethyl acetate). |
Analytical Characterization
To confirm the identity and purity of the final product and to identify any impurities, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide distinct signals for the aromatic and aliphatic protons of both the desired product and the regioisomeric impurity. The integration of these signals can be used to determine the ratio of the two isomers.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique set of signals for each carbon atom in the molecule, allowing for unambiguous identification of the product and any isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of the reaction mixture and providing their mass spectra, which can be used to confirm the molecular weight of the product and identify impurities.[2][5]
References
- BenchChem Technical Support. (2025). Common impurities in 4-Methyl-1-indanone and their removal.
- Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
- National Center for Biotechnology Information. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- ResearchGate. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- Wikipedia. (2023). Friedel–Crafts reaction.
- BenchChem Technical Support. (2025). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.
- ProQuest. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme.
- PubChem. (2023). 4,7-Dimethyl-1-indanone.
- RSC Publishing. (2020).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025).
- BOC Sciences. (n.d.). CAS 6342-80-9 4,5-Dimethoxy-1-indanone.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- PubMed Central. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- University of Liverpool IT Services. (2020).
- PubChem. (2025). 3-[(3,4-Dimethylphenyl)sulfonyl]propanoic acid.
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- The Royal Society of Chemistry. (2012).
- Filo. (2025). List the reaction condition for the conversion of propanoic acid and meth...
- Thieme. (n.d.). Regioselective Synthesis of Indanones.
- PubChem. (2024). 3-(3,4-Dimethoxyphenyl)propionic acid.
- PubMed Central. (2012).
Sources
Technical Support Center: Scale-Up Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the scale-up synthesis of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the multi-kilogram scale production of this valuable synthetic intermediate. Our focus is on providing scientifically sound, field-proven insights to ensure a robust, safe, and efficient scale-up process.
Introduction to the Synthetic Strategy
The most common and industrially viable route for the synthesis of this compound involves a two-step sequence. The first step is an intermolecular Friedel-Crafts acylation of o-xylene with succinic anhydride to yield 3-(3,4-dimethylbenzoyl)propanoic acid. This is followed by an intramolecular Friedel-Crafts cyclization of the resulting keto-acid to afford the target indanone.[1][2] This approach is favored due to the relatively low cost and availability of the starting materials.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolution.
Problem 1: Low Yield in the Friedel-Crafts Acylation of o-Xylene with Succinic Anhydride
Symptoms:
-
The isolated yield of 3-(3,4-dimethylbenzoyl)propanoic acid is significantly lower than expected.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted o-xylene and/or succinic anhydride.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Catalyst | Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic and will readily react with atmospheric moisture, rendering it inactive.[1] | 1. Use fresh, high-purity AlCl₃: Ensure the container is newly opened or has been stored under an inert atmosphere. 2. Handle AlCl₃ in a dry environment: Use a glove box or a fume hood with a dry nitrogen atmosphere for weighing and addition. 3. Ensure all glassware is rigorously dried: Oven-dry all glassware and cool under a stream of dry nitrogen before use. |
| Suboptimal Reaction Temperature | The Friedel-Crafts acylation is temperature-sensitive. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to side reactions and decomposition of the product. | 1. Optimize temperature control: Use a well-calibrated reactor with a reliable heating/cooling system. 2. Controlled addition of AlCl₃: The reaction is exothermic. Add the AlCl₃ portion-wise to maintain the desired reaction temperature. 3. Monitor reaction progress: Use in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time at a given temperature. |
| Incorrect Stoichiometry | In Friedel-Crafts acylations, more than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the carbonyl group of the product.[3] | 1. Increase catalyst loading: Gradually increase the molar ratio of AlCl₃ to succinic anhydride in small-scale trials to find the optimal loading for your specific conditions. A ratio of 2.2-2.5 equivalents of AlCl₃ is a common starting point for scale-up. |
| Regioisomer Formation | Acylation of o-xylene can potentially lead to the formation of the undesired 3-(2,3-dimethylbenzoyl)propanoic acid isomer, although the 3,4-disubstituted product is generally favored due to steric hindrance. | 1. Confirm product identity: Use ¹H and ¹³C NMR to confirm the structure of the isolated product and quantify the presence of any regioisomers. 2. Optimize reaction conditions: Lowering the reaction temperature may improve regioselectivity. |
Problem 2: Incomplete Intramolecular Cyclization and/or Low Yield of 4,5-Dimethyl-1-indanone
Symptoms:
-
Low isolated yield of the final product.
-
Analytical data (TLC, HPLC, NMR) shows the presence of the starting material, 3-(3,4-dimethylbenzoyl)propanoic acid.
-
Formation of polymeric or tar-like byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficiently Strong Acid Catalyst | The intramolecular cyclization requires a strong acid to promote the formation of the acylium ion intermediate.[3][4] | 1. Choice of catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization.[5] Ensure the PPA is of good quality and has a high P₂O₅ content. 2. Alternative catalysts: Other strong acids like Eaton's reagent (P₂O₅ in methanesulfonic acid) or triflic acid can be considered, although they may be more expensive for large-scale operations. |
| Suboptimal Reaction Temperature and Time | Similar to the first step, temperature control is crucial. Insufficient heat will lead to an incomplete reaction, while excessive heat can promote side reactions such as polymerization or the formation of indene derivatives.[3] | 1. Gradual temperature increase: Carefully increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 2. Determine optimal reaction time: Hold the reaction at the optimal temperature until the starting material is consumed. |
| Intermolecular Reactions | At high concentrations, the acylium ion intermediate can react with another molecule of the starting material instead of cyclizing, leading to the formation of dimers and oligomers. | 1. Slow addition of starting material: Add the 3-(3,4-dimethylbenzoyl)propanoic acid to the hot PPA in portions or as a solution to maintain a low instantaneous concentration. |
| Product Degradation during Work-up | The indanone product can be sensitive to strongly acidic or basic conditions at elevated temperatures during the work-up procedure. | 1. Careful quenching: Quench the reaction by slowly pouring the hot reaction mixture onto crushed ice with vigorous stirring. 2. Optimize extraction: Use an appropriate organic solvent for extraction and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the initial Friedel-Crafts acylation of o-xylene?
A1: In the Friedel-Crafts acylation of o-xylene with succinic anhydride, the primary product is 3-(3,4-dimethylbenzoyl)propanoic acid. The acylation occurs preferentially at the 4-position of o-xylene, which is para to one methyl group and ortho to the other. This is due to a combination of electronic and steric effects. The methyl groups are activating and ortho-, para-directing. The para-position is sterically less hindered than the ortho-positions, leading to the major regioisomer. However, small amounts of the 3-(2,3-dimethylbenzoyl)propanoic acid isomer may be formed, and it is important to verify the regioselectivity of your product using NMR spectroscopy.[5]
Q2: What are the key safety considerations when working with aluminum chloride on a large scale?
A2: Aluminum chloride is a highly reactive and corrosive substance that requires careful handling. Key safety considerations include:
-
Moisture sensitivity: Anhydrous AlCl₃ reacts violently and exothermically with water, releasing corrosive hydrogen chloride gas.[1] All operations should be conducted under strictly anhydrous conditions.
-
Corrosivity: AlCl₃ is corrosive to skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, is mandatory.
-
Exothermic reactions: The addition of AlCl₃ to the reaction mixture is highly exothermic. A robust cooling system for the reactor is essential to maintain temperature control and prevent runaway reactions.
-
Gas evolution: The reaction and subsequent quenching with water will generate HCl gas. The reactor should be equipped with a scrubber to neutralize acidic vapors.
Q3: What analytical techniques are recommended for monitoring the progress of these reactions?
A3: For both reaction steps, a combination of analytical techniques is recommended for effective in-process control:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. This is highly recommended for scale-up operations to ensure reaction completion and to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediate and the final product, as well as for identifying and quantifying any isomeric impurities.[3]
Q4: Are there any "greener" alternatives to the traditional Friedel-Crafts catalysts?
A4: While AlCl₃ is the most common catalyst, there is growing interest in more environmentally friendly alternatives. Some options that have been explored for Friedel-Crafts reactions include:
-
Solid acid catalysts: Zeolites and montmorillonite clays can be used as heterogeneous catalysts, which can be more easily separated from the reaction mixture and potentially recycled.[7]
-
Deep eutectic solvents: Some deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, have been shown to act as both the catalyst and the solvent in Friedel-Crafts acylations, offering a greener reaction medium.[8]
-
Mechanochemistry: Solvent-free Friedel-Crafts acylations under ball-milling conditions have been reported, which can reduce the use of hazardous solvents.[9] It is important to note that the efficiency of these alternative catalysts can be highly substrate-dependent, and significant process development would be required for their implementation on a large scale for this specific synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-(3,4-Dimethylbenzoyl)propanoic Acid
Materials:
-
o-Xylene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
Procedure:
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous dichloromethane and o-xylene.
-
Cool the mixture to 0-5 °C using an appropriate cooling bath.
-
Slowly add anhydrous aluminum chloride in portions, ensuring the temperature does not exceed 10 °C.
-
Once the AlCl₃ has been added, add succinic anhydride portion-wise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield pure 3-(3,4-dimethylbenzoyl)propanoic acid.
Protocol 2: Intramolecular Cyclization to this compound
Materials:
-
3-(3,4-Dimethylbenzoyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a reactor equipped with a mechanical stirrer and a thermometer, heat polyphosphoric acid to 80-90 °C.
-
Slowly add 3-(3,4-dimethylbenzoyl)propanoic acid in portions to the hot PPA with vigorous stirring.
-
After the addition is complete, increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent to afford this compound.
Visualizations
Caption: Synthetic workflow for 4,5-dimethyl-1-indanone.
Caption: Troubleshooting decision tree for low yield in cyclization.
References
- Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride. (2016-05-02).
- Koprivanac, N., et al. Mechanochemical Friedel–Crafts acylations. Beilstein J. Org. Chem.2019,15, 1435–1443.
- Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. (2018-05-30).
- ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.
- ACS Publications. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry. (2023-11-30).
- ProQuest. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- ResearchGate. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction.
- ResearchGate. Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
- Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025-04-14).
- RSC Publishing. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). (2016-04-14).
- Organic Syntheses Procedure. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
- ResearchGate. 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022-08-31).
- ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- YouTube. 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. (2023-10-28).
- PMC - NIH. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025-05-16).
- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17).
- Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts. (2021-08-27).
- ResearchGate. Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- Wikipedia. Friedel–Crafts reaction.
- View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions.
- Google Patents. US6548710B2 - Process for preparing 1-indanones.
- PMC - NIH. Synthesis of 1-indanones with a broad range of biological activity.
- Organic Chemistry Portal. Indanone synthesis.
- IT Services - University of Liverpool. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. (2020-07-27).
- RSC Publishing. Friedel–Crafts reactions for biomolecular chemistry. (2024-04-09).
- Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025-04-14).
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. d-nb.info [d-nb.info]
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- 7. Friedel-Crafts Alkylation of o-xylene over V2O5 / ZrO2 Catalysts | Mapana Journal of Sciences [journals.christuniversity.in]
- 8. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Reactions of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in directing the outcome of reactions involving 4,5-dimethyl-2,3-dihydro-1H-inden-1-one. My aim is to equip you with the expertise to not only solve common experimental issues but also to proactively design more robust and efficient synthetic routes.
The selection of a solvent is far from a passive choice; it is an active parameter that can profoundly influence reaction kinetics, equilibrium, and the formation of desired products versus side products. This is particularly true for carbonyl compounds like this compound, where the polarity and coordinating ability of the solvent can dictate the reactivity of the ketone functionality.[1][2][3][4]
Section 1: Troubleshooting Low Yield and Incomplete Reactions
Low product yield is a frequent challenge in organic synthesis. Before questioning the core reactivity of your substrates, it is crucial to evaluate the reaction environment, with the solvent being a primary factor.
Question 1: My reaction yield is significantly lower than anticipated. How can solvent choice be the culprit?
Answer: Low yields can often be traced back to suboptimal reaction conditions, where the solvent plays a pivotal role.[5] Several solvent-related factors can contribute to this issue:
-
Poor Solubility of Reactants: If your starting materials, including the this compound, are not fully dissolved, the reaction will be limited by the rate of dissolution, leading to an incomplete reaction. Always ensure your chosen solvent can fully solubilize all reactants at the reaction temperature.
-
Suboptimal Polarity: The polarity of the solvent can significantly affect the stability of reactants, intermediates, and transition states.[6] For reactions involving polar intermediates, a polar solvent is generally preferred to stabilize these species and lower the activation energy. Conversely, non-polar solvents may be more suitable for reactions with non-polar intermediates.
-
Solvent-Reactant Interactions: Solvents are not always inert bystanders. Protic solvents, for example, can form hydrogen bonds with the carbonyl oxygen of the indenone, potentially hindering the approach of nucleophiles. Aprotic solvents, on the other hand, do not have this capability.
Troubleshooting Protocol: Optimizing for Yield
-
Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test of all reactants in the intended solvent at both room temperature and the target reaction temperature.
-
Solvent Screening: If solubility is an issue or the yield is consistently low, conduct a solvent screen using a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product over time. This will help determine if the reaction is stalling.
Question 2: My hydrogenation of this compound is sluggish and incomplete. Could the solvent be the issue?
Answer: Absolutely. In catalytic hydrogenations, the solvent can influence the reaction in several ways:
-
Hydrogen Solubility: The solubility of hydrogen gas varies significantly between solvents.[7] Solvents with higher hydrogen solubility can lead to faster reaction rates.
-
Catalyst Activity: The solvent can interact with the catalyst surface, potentially blocking active sites or altering the catalyst's electronic properties.
-
Substrate Adsorption: The solvent can compete with the indenone for adsorption onto the catalyst surface. A strongly coordinating solvent might inhibit the reaction by preventing the substrate from reaching the active sites.
For instance, in the hydrogenation of other ketones, solvent choice has been shown to impact not just the rate but also the selectivity of the reaction.[8][9]
Data Summary: Solvent Effects on a Hypothetical Hydrogenation
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate | Selectivity (Alcohol vs. Alkane) |
| n-Hexane | 1.88 | 1.0 | 95:5 |
| Toluene | 2.38 | 1.5 | 92:8 |
| Dichloromethane | 8.93 | 2.1 | 88:12 |
| Ethanol | 24.5 | 0.8 | 98:2 |
| Acetic Acid | 6.15 | 3.5 | 80:20 (with side products) |
This table represents a hypothetical scenario for illustrative purposes.
Section 2: Addressing Unexpected Side Products and Isomer Formation
The formation of unexpected products is a clear indicator that an alternative reaction pathway is competing with the desired transformation. Solvent choice can often tip the balance in favor of one pathway over another.
Question 3: I am observing the formation of an unexpected dimer in my base-catalyzed condensation reaction. How can the solvent influence this?
Answer: In base-catalyzed reactions of ketones, such as aldol-type condensations, the solvent can play a crucial role in controlling the concentration and reactivity of the enolate intermediate.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can solvate both the base and the enolate, potentially leading to a lower effective concentration of the reactive enolate and favoring intermolecular reactions like dimerization. In some reported condensation reactions of 1-indanone, the use of a basic methanolic solution led to the formation of a dimer.[10]
-
Polar Aprotic Solvents (e.g., THF, DMF): These solvents are less effective at solvating anions, which can lead to a more reactive, "naked" enolate. This increased reactivity can sometimes be less selective, but in other cases, it can favor the desired intramolecular cyclization over intermolecular dimerization.
-
Non-Polar Solvents (e.g., Toluene, Hexane): In these solvents, the solubility of ionic intermediates is low, which can suppress certain reaction pathways.
Logical Workflow for Minimizing Dimerization
Caption: Decision tree for troubleshooting dimer formation.
Question 4: In an acid-catalyzed cyclization to form a substituted indanone, I'm getting a mixture of regioisomers. Can the solvent affect the regioselectivity?
Answer: Yes, the solvent can influence the regioselectivity of electrophilic aromatic substitution reactions, which are often key steps in indanone synthesis.[11] The solvent can affect the stability of the carbocation intermediates that determine the final product distribution.
-
Non-coordinating, non-polar solvents may have minimal influence, with the regioselectivity being primarily dictated by the electronic and steric effects of the substituents on the aromatic ring.
-
Polar or coordinating solvents can selectively solvate and stabilize one carbocation intermediate over another, thereby directing the reaction towards a specific regioisomer. The degree of hydrolysis of the acidic medium, which can be influenced by the presence of co-solvents, has been shown to be a crucial factor in the regioselectivity of PPA-mediated indanone synthesis.[11]
Section 3: FAQs on Experimental Design and Solvent Choice
Q1: What is the best "general purpose" solvent for reactions with this compound?
A: There is no single "best" solvent. The optimal choice depends entirely on the specific reaction being performed. However, for initial explorations, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are often good starting points as they can dissolve a wide range of organic compounds and are relatively unreactive.
Q2: Are there any known incompatibilities of this compound with common solvents?
A: this compound is generally stable in most common organic solvents under neutral conditions. However, in the presence of strong acids or bases, or at elevated temperatures, the possibility of solvent participation in side reactions should always be considered. For example, in strongly acidic and hot conditions, some solvents may undergo degradation or react with the starting material or product.
Q3: How do I choose between a protic and an aprotic solvent?
A: The choice between a protic and an aprotic solvent often depends on the nature of the nucleophile or base in your reaction.
-
Use a protic solvent (e.g., ethanol, water) when you need to solvate and stabilize ionic species, or if the proton from the solvent is involved in the reaction mechanism (e.g., as a proton source for quenching).
-
Use an aprotic solvent (e.g., THF, acetonitrile, DMF) when you are using a strong, unhindered base or nucleophile that would be deactivated by a proton source. Aprotic solvents are also preferred for reactions where the formation of hydrogen bonds would be detrimental.
Experimental Protocol: Solvent Selection for a Grignard Reaction
This protocol outlines a systematic approach to solvent selection for the reaction of this compound with a Grignard reagent.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Choice: Select a dry, aprotic ether solvent such as diethyl ether or tetrahydrofuran (THF). These solvents are crucial as they solvate the magnesium center of the Grignard reagent, keeping it in solution and reactive.
-
Reaction Setup:
-
Dissolve the this compound in the chosen anhydrous ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent dropwise via a syringe or dropping funnel.
-
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Avoid quenching with water directly, as this can be a highly exothermic reaction.
Diagram of Solvent-Mediated Reaction Pathway
Caption: Influence of protic vs. aprotic solvents on nucleophilic addition.
References
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC - NIH. (n.d.).
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed. (2019, August 9).
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin | ACS Omega - ACS Publications. (2019, August 9).
- Technical Support Center: 4-Methyl-1-indanone Synthesis - Benchchem. (n.d.).
- Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. (n.d.).
- Indanone synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (n.d.).
- Solvent effects - Wikipedia. (n.d.).
- What are the effects of non-polar and polar solvents on enolate reactions? - Quora. (2016, March 23).
- Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022, November 22).
- Regioselective Synthesis of Indanones. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- 2-indanone - Organic Syntheses Procedure. (n.d.).
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - IT Services - University of Liverpool. (2020, July 27).
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (2025, April 14).
- How to Choose the Best Indanone: A Complete Buyer's Guide - Plant Care. (2025, December 17).
- Investigation of linear and microscopic nonlinear optical responses of 1-indanone compounds in different environments based on polarity models - NIH. (2024, November 4).
- Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC - NIH. (2025, September 15).
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry. (n.d.).
- 1-Indanone chalcones and their 2,4- Dinitrophenylhydrazone derivatives: Synthesis, physicochemical properties and in vitro - Academic Journals. (2014, April 3).
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (2022, November 22).
- This compound | C11H12O | CID 640552 - PubChem. (n.d.).
- Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. (n.d.).
- Effect of solvent on the hydrogenation of 4-phenyl-2-butanone over Pt based catalysts. (2025, October 26).
- Solvent effects in the hydrogenation of 2-butanone | Request PDF - ResearchGate. (2025, November 11).
- Solvent effect in the hydrogenation of 4,4-dimethyl-2-cyclohexenone - ResearchGate. (n.d.).
- Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine - ResearchGate. (2025, August 7).
- Condensation Reactions between Aldehydes and 5,5-Dimethyl-1,3-cyclohexanedione in Water without Catalyst - ResearchGate. (2025, August 7).
- Solid‐State Condensation Reactions Between Aldehydes and 5,5‐Dimethyl‐1,3‐cyclohexanedione by Grinding at Room Temperature | Request PDF - ResearchGate. (2025, August 7).
- Condensation of Aromatic Aldehydes with 5,5-Dimethyl-1,3-cyclohexanedione Without Catalyst - ResearchGate. (2025, August 6).
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4,5-Dimethyl-2,3-dihydro-1h-inden-1-one refining workup procedures
Welcome to the technical support guide for the refining and workup of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this indanone intermediate. The following sections provide in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.
Overview of Purification Strategy
This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid or its corresponding acid chloride.[1][2] The success of the overall synthesis is critically dependent on the efficacy of the post-reaction workup and subsequent purification. The primary goal is to remove unreacted starting materials, catalyst residues (often Lewis acids), positional isomers, and solvent.
A multi-step approach is almost always necessary, beginning with a carefully planned aqueous workup, followed by a chromatographic or distillative method.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O | [3] |
| Molecular Weight | 160.21 g/mol | [3] |
| XLogP3 | 2.4 | [3] |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [4] |
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the refining process in a practical question-and-answer format.
Q1: After the initial quench and extraction, my crude product is a dark, viscous oil. Is this normal, and how can I clean it up?
A: This is a frequent observation, especially when using strong Lewis acids like AlCl₃ in Friedel-Crafts reactions, which can generate polymeric byproducts.[5]
-
Causality: The dark color is often due to acid-catalyzed polymerization or charring of the aromatic starting material or product. Incomplete quenching of the catalyst can also lead to ongoing reactions that produce colored impurities.
-
Troubleshooting Steps:
-
Ensure Complete Quenching: The reaction must be quenched thoroughly, typically by slowly pouring the reaction mixture onto crushed ice.[6] This hydrolyzes the aluminum chloride and deactivates it. An acidic aqueous environment (e.g., dilute HCl) helps dissolve the resulting aluminum salts.
-
Activated Carbon Treatment: Before concentrating the organic extract, you can stir it with a small amount of activated carbon (charcoal) for 15-20 minutes, followed by filtration through a pad of Celite®. This is highly effective at adsorbing polymeric, colored impurities.
-
Proceed to Chromatography: Do not be discouraged by the appearance of the crude material. Silica gel chromatography is exceptionally effective at separating the desired indanone from baseline, non-mobile colored impurities.
-
Q2: My NMR spectrum shows a significant amount of unreacted 3-(3,4-dimethylphenyl)propanoic acid. How can I remove this efficiently?
A: This indicates that either the cyclization reaction did not go to completion or the initial workup was insufficient to remove the acidic starting material.
-
Causality: Carboxylic acids are highly polar and will partition into the aqueous phase only if they are deprotonated to their carboxylate salt form.
-
Troubleshooting Protocol:
-
Re-dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel and wash thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You should wash 2-3 times, or until the aqueous layer is no longer acidic (test with pH paper).
-
Combine the organic layers, wash once with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7] This procedure should selectively remove the acidic starting material.
-
Q3: TLC analysis of my crude product shows two or more spots with very similar Rf values. What are these, and how can I separate them?
A: This is a classic sign of positional isomer formation, a known challenge in Friedel-Crafts reactions involving substituted benzenes like m-xylene.[8] You may have formed other dimethyl-indenone isomers.
-
Causality: The directing effects of the two methyl groups on the aromatic ring can lead to acylation at different positions, resulting in isomeric products with similar polarities.
-
Troubleshooting & Optimization of Chromatography:
-
Solvent System Screening: The key to separating close-running spots is to optimize the mobile phase. Test a variety of solvent systems with different selectivities on TLC. Good starting points for a compound of this polarity include:
-
Hexanes : Ethyl Acetate (start at 95:5 and increase polarity)
-
Hexanes : Dichloromethane
-
Toluene : Acetone
-
-
High-Performance Flash Chromatography: If standard flash chromatography is insufficient, consider using a higher-resolution setup. This can involve using a finer mesh silica gel, a longer column, or employing a shallow, slow gradient elution on an automated flash chromatography system.
-
Preparative TLC: For small scales, preparative thin-layer chromatography (prep TLC) can provide excellent separation of closely related isomers.
-
Q4: My final product is pure by NMR, but it won't solidify, even though literature suggests it might be a solid. Why?
A: This issue almost always points to the presence of residual, high-boiling solvents.
-
Causality: Solvents used in the reaction (e.g., dichloromethane) or chromatography (e.g., ethyl acetate, hexanes) can be difficult to remove completely, especially if the product is an oil or a low-melting solid. Their presence acts as an impurity, causing melting point depression.
-
Troubleshooting Steps:
-
High Vacuum Drying: Place the sample on a high vacuum line (Schlenk line) for several hours. Gentle heating (e.g., 30-40 °C water bath) can accelerate solvent removal, but be cautious not to distill your product if it is volatile.
-
Azeotropic Removal: Dissolve the product in a low-boiling solvent like dichloromethane or pentane and re-concentrate it on a rotary evaporator. Repeat this 2-3 times. This can help to azeotropically remove traces of higher-boiling solvents like ethyl acetate or toluene.
-
Standard Refining Workflow
This workflow provides a logical sequence for purifying this compound from a typical Friedel-Crafts reaction mixture.
Caption: General workflow for the refining of this compound.
Detailed Experimental Protocols
Protocol 1: Post-Friedel-Crafts Aqueous Workup
This protocol assumes the reaction was catalyzed by a Lewis acid like AlCl₃ or polyphosphoric acid.
-
Prepare Quenching Medium: Prepare a beaker containing a large amount of crushed ice, sufficient to keep the mixture cold during the entire quench. For a reaction on a ~10 g scale, 500 g of ice is a good starting point.
-
Quench Reaction: With vigorous stirring, slowly and carefully pour the crude reaction mixture from the reaction flask onto the crushed ice. Caution: This process can be highly exothermic and may release HCl gas if AlCl₃ was used. Perform this step in a well-ventilated fume hood.[6]
-
Extraction: Once the quench is complete and the mixture is cool, transfer it to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 100 mL).
-
Combine & Wash: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
1 M HCl (1 x 100 mL) - This helps to dissolve any remaining aluminum salts.
-
Water (1 x 100 mL)
-
Saturated NaHCO₃ solution (2 x 100 mL) - To remove acidic starting materials.[7]
-
Brine (1 x 100 mL) - To break up any emulsions and begin the drying process.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Chromatography
This is the most common and effective method for obtaining high-purity this compound.
-
Prepare Silica Slurry: In a beaker, prepare a slurry of silica gel in your starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude material.
-
Pack the Column: Pour the slurry into a chromatography column and allow the silica to pack under gentle pressure (using a pump or house air). Ensure the packed bed is level and free of cracks.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elute the Column: Begin eluting with your starting low-polarity solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., from 2% EtOAc to 5% EtOAc, then 10% EtOAc). This will speed up the elution of your target compound while leaving more polar impurities behind.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting product under high vacuum to remove all solvent traces.[9]
Purity Assessment Guide
Final confirmation of purity is essential. Use a combination of the following methods:
-
Thin-Layer Chromatography (TLC): A quick check for baseline impurities. A pure compound should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and assessing purity. The absence of signals corresponding to starting materials, solvents, or isomers indicates high purity.[3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for confirming the molecular weight and assessing the presence of volatile impurities or isomers.[3]
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 640552, this compound.
- Organic Syntheses (2023). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- Young, J. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube.
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639.
- Scribd. Friedel-Crafts Alkylation.
- Dove Medical Press. (2018). Supplementary materials.
- Frontier, A. (2026). Workup: Aldehydes. University of Rochester, Department of Chemistry.
- Google Patents. (2010). CN101723929B - A kind of purification method of 4,5-dimethyl-2-oxo-1,3-dioxole.
- Beyond Benign. Friedel-Crafts Alkylation.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22456996, 1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608582, 1H-Inden-1-one, 5-(1,1-dimethylethyl)-2,3-dihydro-3,3-dimethyl-.
- PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes.
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1169-1173.
- Sadowski, R., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 442-463.
- Organic Chemistry Portal. Indanone synthesis.
- Royal Society of Chemistry. (2016). Supporting Information - Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides.
- Google Patents. (1939). US2166584A - Purification of ketones.
- LookChem. Cas 89044-48-4,1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl-.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
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- 4. Cas 89044-48-4,1H-Inden-1-one, 2,3-dihydro-2,5-dimethyl- | lookchem [lookchem.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. scribd.com [scribd.com]
- 7. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. dovepress.com [dovepress.com]
Validation & Comparative
A Senior Application Scientist's Guide to Dimethyl-1-Indanone Isomers: A Comparative Analysis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indanone Scaffold
The 1-indanone core is a bicyclic ketone that is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar framework is a key constituent in numerous natural products and pharmacologically active compounds, demonstrating a vast spectrum of biological activities including anti-Alzheimer, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The renowned acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease, features this core structure, underscoring its therapeutic significance.[1]
The biological and chemical properties of indanone derivatives are exquisitely sensitive to the substitution pattern on the aromatic ring. Positional isomerism, such as the placement of two methyl groups, can profoundly alter a molecule's steric and electronic profile, thereby influencing its interaction with biological targets, metabolic stability, and synthetic accessibility. This guide provides a detailed comparison of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one with its key positional isomers, offering experimental insights into their synthesis, spectroscopic differentiation, and potential applications.
Part 1: Structural Comparison of Dimethyl-1-Indanone Isomers
The core focus of this guide is the comparison of 4,5-dimethyl-1-indanone with other common isomers where the dimethyl substitution is on the benzene ring. The location of these methyl groups dictates the electronic distribution and steric hindrance around the molecule, which are critical determinants of chemical reactivity and biological function.
Part 3: Spectroscopic Differentiation of Isomers
Unequivocal identification of each isomer relies on a combined analysis of NMR and IR spectroscopy. The substitution pattern on the aromatic ring gives rise to a unique spectroscopic fingerprint for each compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The most telling region in the ¹H NMR spectrum is the aromatic region (typically δ 7.0-7.8 ppm). The number of aromatic protons and their splitting patterns directly reveal the substitution pattern. The aliphatic protons of the five-membered ring typically appear as two triplets around δ 2.7-3.1 ppm. [5] Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)
| Proton Assignment | 4,5-Dimethyl-1-indanone | 5,6-Dimethyl-1-indanone | 4,7-Dimethyl-1-indanone | Rationale for Differentiation |
|---|---|---|---|---|
| H-2 (2H) | ~δ 2.7 (t) | ~δ 2.7 (t) | ~δ 2.7 (t) | Aliphatic protons; minimal difference expected. |
| H-3 (2H) | ~δ 3.0 (t) | ~δ 3.0 (t) | ~δ 3.0 (t) | Aliphatic protons; minimal difference expected. |
| Ar-H | H-6: ~δ 7.4 (d)H-7: ~δ 7.6 (d) | H-4: ~δ 7.2 (s)H-7: ~δ 7.5 (s) | H-5: ~δ 7.2 (d)H-6: ~δ 7.2 (d) | Key Diagnostic Region. 4,5- and 4,7-isomers show two distinct doublets. The 5,6-isomer shows two singlets due to the lack of adjacent protons. |
| Ar-CH₃ (6H) | ~δ 2.3 (s)~δ 2.4 (s) | ~δ 2.3 (s) | ~δ 2.3 (s)~δ 2.6 (s) | Two singlets expected for each isomer. |
Note: The predicted chemical shifts are based on general principles and data from analogous structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments. The carbonyl carbon (C=O) is the most deshielded, typically appearing far downfield (δ > 200 ppm). [6] Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)
| Carbon Assignment | 4,5-Dimethyl-1-indanone | 5,6-Dimethyl-1-indanone | 4,7-Dimethyl-1-indanone | Rationale for Differentiation |
|---|---|---|---|---|
| C=O (C-1) | > δ 205 | > δ 205 | > δ 205 | Carbonyl carbon; similar for all isomers. |
| Aliphatic (C-2, C-3) | ~δ 26, ~δ 36 | ~δ 26, ~δ 36 | ~δ 26, ~δ 36 | Aliphatic carbons; minimal difference expected. |
| Aromatic CH | 2 signals | 2 signals | 2 signals | The number of protonated aromatic carbons is the same. |
| Quaternary Ar-C | 4 signals | 4 signals | 4 signals | The number of non-protonated aromatic carbons is the same. |
| Ar-CH₃ | 2 signals | 1 signal | 2 signals | Key Diagnostic. Due to symmetry, the two methyl groups in the 5,6-isomer are chemically equivalent and should give a single signal, unlike the other two isomers. |
Note: The prediction for 5,6-dimethyl-1-indanone assumes free rotation. Actual spectra may show slight differences.
Infrared (IR) Spectroscopy
IR spectroscopy is primarily used to confirm the presence of key functional groups. All three isomers will exhibit similar characteristic absorptions.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| C=O (Ketone) | ~1710 - 1690 | Stretch |
| Aromatic C=C | ~1600, ~1480 | Stretch |
| Aromatic C-H | ~3100 - 3000 | Stretch |
| Aliphatic C-H | ~2960 - 2850 | Stretch |
While the core frequencies will be similar, subtle shifts in the C=O stretching frequency and variations in the "fingerprint region" (below 1500 cm⁻¹) can exist due to the different substitution patterns, but these are less diagnostic than NMR for isomer differentiation.
Part 4: Biological Activity & Therapeutic Potential
While comprehensive, side-by-side biological screening of all dimethyl-1-indanone isomers is not extensively reported in the literature, the indanone class as a whole is a fertile ground for drug discovery. [1][3]Derivatives have been investigated as:
-
Anti-inflammatory agents: The indane scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs). [7]* Antimicrobial agents: Certain indanone derivatives show promising activity against Gram-positive bacteria. [8]Structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups can be beneficial for activity. [8]* Anticancer and Antiviral agents: The rigid scaffold serves as a valuable template for designing inhibitors of various enzymes and receptors. [1][2] The specific placement of methyl groups, as in the isomers discussed, will modulate lipophilicity, metabolic stability, and the ability to fit into protein binding pockets. It is plausible that each isomer will exhibit a unique biological activity profile, highlighting the importance of synthesizing and screening each isomer in drug development campaigns.
Part 5: Key Experimental Protocols
The following protocols are presented as self-validating systems. The causality is explained in the steps, and the characterization protocol is designed to unequivocally confirm the identity and purity of the synthesized product.
Protocol: Synthesis of 4,5-Dimethyl-1-Indanone via Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 3-(2,3-dimethylphenyl)propanoic acid.
Materials:
-
3-(2,3-dimethylphenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Crushed ice
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,3-dimethylphenyl)propanoic acid (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA, ~10 times the weight of the acid). Causality: PPA acts as both the acidic catalyst and the solvent, promoting the formation of the acylium ion intermediate required for cyclization.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Causality: Heating provides the necessary activation energy for the reaction. Monitoring by TLC prevents over-reaction and byproduct formation.
-
Quenching: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto a large excess of crushed ice with stirring. Causality: This hydrolyzes the PPA and precipitates the organic product, which is insoluble in water.
-
Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Causality: DCM is a water-immiscible organic solvent that will selectively dissolve the indanone product.
-
Washing: Combine the organic layers. Wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL) to neutralize any residual acid, and finally with brine (50 mL) to facilitate separation of the layers.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4,5-dimethyl-1-indanone.
Protocol: Spectroscopic Characterization Workflow
This workflow ensures the identity and purity of the synthesized isomer.
Methodology:
-
NMR Spectroscopy: Dissolve ~10-15 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY) on a 400 MHz or higher spectrometer. [9]Confirm the aromatic splitting pattern and the number of methyl signals to verify the isomer.
-
IR Spectroscopy: Obtain an IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. Confirm the presence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹. [9]3. Mass Spectrometry: Analyze the sample by GC-MS to confirm the molecular weight (Expected [M]+ for C₁₁H₁₂O is m/z 160.09). The fragmentation pattern can provide additional structural confirmation.
Conclusion
This compound and its isomers represent a fascinating case study in the structure-property relationships that govern chemical synthesis and biological activity. While they share a common molecular formula and core structure, the distinct placement of two methyl groups creates unique chemical entities with different spectroscopic fingerprints and, presumably, distinct pharmacological profiles. The ability to selectively synthesize and rigorously characterize each isomer using the principles and protocols outlined in this guide is a fundamental requirement for any research program aiming to exploit the rich medicinal chemistry of the indanone scaffold.
References
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A Comparative Spectroscopic Analysis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one and its Analogs
This technical guide provides a detailed comparative analysis of the spectral data of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one and its structurally related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecules, offering insights into how subtle structural modifications influence spectroscopic outcomes. By examining ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a comprehensive resource for the identification and differentiation of this class of compounds.
Introduction to Indanones and their Spectroscopic Significance
Indanones are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring. This structural motif is present in various biologically active molecules and serves as a key intermediate in organic synthesis.[1] Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of these compounds. Each spectroscopic technique provides a unique fingerprint based on the molecule's specific structural and electronic properties. The addition of substituents, such as methyl groups in the case of this compound, introduces distinct changes in the spectra, which, when properly interpreted, can confirm the substitution pattern and overall structure.
Structural Overview
The compounds under comparison share the 1-indanone core structure but differ in the substitution on the aromatic ring. This guide will focus on the parent 1-indanone and its dimethylated analogs to illustrate the effect of methyl group substitution on the spectral data.
Figure 1. Chemical structures of 1-indanone and its dimethylated analogs.
Comparative Spectral Data
The following sections present a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound and its selected analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters for structural analysis. While an experimental ¹H NMR spectrum for this compound was not available in the searched databases, we can predict the expected shifts based on the analysis of its analogs.
Table 1: ¹H NMR Spectral Data of 1-Indanone and Analogs (in CDCl₃)
| Compound | Ar-H (ppm) | -CH₂-C=O (ppm) | -CH₂-Ar (ppm) | -CH₃ (ppm) |
| 1-Indanone [2] | 7.2-7.8 (m, 4H) | 2.6-2.7 (m, 2H) | 3.0-3.1 (m, 2H) | - |
| 5,6-Dimethoxy-1-indanone [3] | 6.9 (s, 1H), 7.1 (s, 1H) | 2.6-2.7 (t, 2H) | 2.9-3.0 (t, 2H) | 3.9 (s, 6H, -OCH₃) |
Analysis:
-
Aromatic Protons: In the parent 1-indanone, the aromatic protons appear as a complex multiplet in the range of 7.2-7.8 ppm.[2] For 4,5-Dimethyl-1-indanone, we would expect two singlets or two doublets in the aromatic region, with their chemical shifts influenced by the electron-donating methyl groups.
-
Aliphatic Protons: The two methylene groups of the cyclopentanone ring in 1-indanone typically appear as multiplets around 2.6-2.7 ppm and 3.0-3.1 ppm.[2] The protons alpha to the carbonyl group (-CH₂-C=O) are deshielded and appear further downfield compared to the other methylene protons. A similar pattern is expected for the dimethylated analogs.
-
Methyl Protons: The two methyl groups in 4,5-Dimethyl-1-indanone would appear as singlets, likely in the range of 2.2-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is sensitive to its local electronic environment.
Table 2: ¹³C NMR Spectral Data of 1-Indanone and its Dimethyl Analogs (in CDCl₃)
| Carbon Assignment | 1-Indanone[4] | 4,5-Dimethyl-1-indanone[5] | 5,6-Dimethyl-1-indanone[6] | 4,7-Dimethyl-1-indanone[7] |
| C=O | ~207 | ~207 | ~206 | ~208 |
| Quaternary Ar-C | ~155, ~135 | ~153, ~142, ~134, ~130 | ~152, ~145, ~137, ~132 | ~154, ~140, ~137, ~134 |
| Ar-CH | ~127, ~126, ~124 | ~129, ~125 | ~128, ~125 | ~128, ~125 |
| -CH₂-C=O | ~36 | ~36 | ~36 | ~36 |
| -CH₂-Ar | ~26 | ~26 | ~26 | ~26 |
| -CH₃ | - | ~19, ~15 | ~20, ~19 | ~20, ~18 |
Analysis:
-
Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded and appears at a characteristic chemical shift of around 206-208 ppm in all the compounds.[4][5][6][7]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the position of the methyl substituents. The carbons bearing the methyl groups will be shifted downfield, while the other aromatic carbons will also experience shifts due to the electronic effects of the substituents.
-
Aliphatic Carbons: The chemical shifts of the methylene carbons in the cyclopentanone ring are relatively consistent across the analogs, appearing at approximately 36 ppm for the carbon alpha to the carbonyl and 26 ppm for the other.
-
Methyl Carbons: The methyl carbons in the dimethylated analogs appear in the upfield region of the spectrum, typically between 15 and 20 ppm.[5][6][7]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of the bonds.
Table 3: Key IR Absorption Frequencies (cm⁻¹) of 1-Indanone and Analogs
| Functional Group | 1-Indanone[8] | 4,5-Dimethyl-1-indanone[5] | 5,6-Dimethoxy-1-indanone[9] |
| C=O Stretch (Aromatic Ketone) | ~1700 | ~1695 | ~1680 |
| C-H Stretch (Aromatic) | ~3050 | ~3030 | ~3070 |
| C-H Stretch (Aliphatic) | ~2950 | ~2960 | ~2930 |
| C=C Stretch (Aromatic) | ~1600, ~1460 | ~1610, ~1450 | ~1600, ~1500 |
Analysis:
-
Carbonyl Stretch: The most characteristic absorption for these compounds is the strong C=O stretching band. For 1-indanone, this appears around 1700 cm⁻¹.[8] Conjugation with the aromatic ring lowers this frequency compared to a saturated ketone. The methyl groups in 4,5-dimethyl-1-indanone have a minor electronic effect on the carbonyl stretching frequency.[5] In contrast, the electron-donating methoxy groups in 5,6-dimethoxy-1-indanone cause a more significant shift to a lower wavenumber (~1680 cm⁻¹).[9]
-
C-H Stretches: All compounds show characteristic aromatic C-H stretching absorptions above 3000 cm⁻¹ and aliphatic C-H stretching absorptions below 3000 cm⁻¹.
-
Aromatic C=C Stretches: The absorptions corresponding to the C=C stretching vibrations of the aromatic ring are observed in the 1450-1610 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Key Mass Spectrometry Data (m/z) of 1-Indanone and Analogs
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-Indanone [10] | 132 | 104, 78 |
| 4,5-Dimethyl-1-indanone [5] | 160 | 145, 117, 91 |
| 5,6-Dimethyl-1-indanone [6] | 160 | 145, 117, 91 |
| 4,7-Dimethyl-1-indanone [7] | 160 | 145, 117, 91 |
| 5,6-Dimethoxy-1-indanone [11] | 192 | 177, 149, 121 |
Analysis:
-
Molecular Ion: The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. This is a crucial piece of information for confirming the molecular formula.
-
Fragmentation Pattern: The fragmentation of indanones is often initiated by the loss of a small neutral molecule, such as CO or an alkyl radical. For the dimethylated indanones, a common fragmentation pathway involves the loss of a methyl radical (CH₃), resulting in a fragment at m/z 145. Subsequent fragmentations can lead to the other observed ions. The fragmentation patterns can be complex, but they provide valuable structural information.
Experimental Protocols
To ensure the reproducibility of the spectral data presented, the following general experimental protocols are recommended.
NMR Spectroscopy
Figure 2. General workflow for NMR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal is well-defined and does not typically interfere with the analyte signals.
-
Number of Scans: For ¹H NMR, a small number of scans is usually sufficient due to the high natural abundance of protons. For ¹³C NMR, a much larger number of scans is required because the ¹³C isotope has a low natural abundance (1.1%).[12]
-
Pulse Programs: Standard pulse programs like 'zg30' for ¹H and 'zgpg30' for ¹³C (on Bruker instruments) are robust and suitable for routine structural elucidation.[5]
Infrared (IR) Spectroscopy
Figure 3. General workflow for IR sample preparation and data acquisition.
Causality Behind Experimental Choices:
-
Sample Preparation: The choice of sample preparation method depends on the physical state of the compound. For solids, preparing a KBr pellet ensures a uniform dispersion of the sample and minimizes scattering of the IR beam. For liquids, a thin film between salt (e.g., NaCl or KBr) plates is a simple and effective method.
-
Background Scan: A background scan is essential to subtract the absorptions from the atmosphere (e.g., CO₂ and H₂O) and the sample holder, ensuring that the final spectrum only shows the absorptions of the analyte.
Mass Spectrometry (GC-MS)
Figure 4. General workflow for GC-MS analysis.
Causality Behind Experimental Choices:
-
GC Separation: Gas chromatography is used to separate the components of a mixture before they enter the mass spectrometer. This is crucial for analyzing the purity of the sample and obtaining a clean mass spectrum of the target compound.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and for comparison with library spectra.[13]
Conclusion
The spectroscopic analysis of this compound and its analogs reveals clear and predictable correlations between their structures and spectral data. The presence and position of the methyl substituents on the aromatic ring significantly influence the ¹H and ¹³C NMR chemical shifts of the aromatic nuclei. In IR spectroscopy, the carbonyl stretching frequency is a sensitive indicator of the electronic effects of the substituents. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that aid in the confirmation of the molecular structure. This guide provides a foundational understanding of the key spectroscopic features of this class of compounds and offers robust experimental protocols for their characterization.
References
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The Imperative of Method Validation: A Regulatory and Scientific Overview
An In-Depth Technical Guide to the Validation of Analytical Methods for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
This guide provides a comprehensive framework for the validation of analytical methods for this compound, a key intermediate in pharmaceutical synthesis.[1] As the quality of starting materials and intermediates directly impacts the safety and efficacy of the final drug product, robust and reliable analytical methods are not merely a matter of good practice—they are a regulatory necessity.[2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights required for successful method validation.
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] Without this, there is no assurance that the data generated—be it for batch release, stability studies, or impurity profiling—is accurate or reliable.[4] The principal guidelines governing this process are issued by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6] These frameworks ensure global consistency and streamline the path from development to market.[6]
The validation process is not a one-time event but a continuous lifecycle that begins during method development and extends throughout the product's lifespan.[6] The goal is to establish an "Analytical Target Profile" (ATP)—a prospective summary of the method's intended purpose and desired performance characteristics—ensuring the method is fit-for-purpose from its inception.[6]
Caption: Logical flow from regulatory guidelines to patient safety.
Analyte Profile: this compound
Understanding the analyte is the first step in developing a robust analytical method.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₁₂O[7]
-
Molecular Weight: 160.21 g/mol [7]
-
Structure: A substituted indanone, featuring a bicyclic structure with a ketone functional group and an aromatic ring.
The presence of the conjugated system (aromatic ring and carbonyl group) provides a strong chromophore, making UV-Vis spectrophotometry a highly suitable detection method. Its molecular weight and expected volatility also make Gas Chromatography (GC) a viable alternative to High-Performance Liquid Chromatography (HPLC).
A Comparative Analysis of Primary Analytical Techniques
The two most common and powerful techniques for the quantitative analysis of a pharmaceutical intermediate like this compound are RP-HPLC and GC. The choice between them depends on the specific requirements of the analysis, such as the need to detect thermally labile impurities or the desired sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Both are suitable. The choice may depend on the volatility and thermal stability of potential impurities. |
| Typical Stationary Phase | C18 (Octadecylsilane) bonded to silica for reverse-phase separation. | Polysiloxane-based polymers (e.g., 5% phenyl) coated on a fused silica capillary. | A C18 column is the workhorse for HPLC, ideal for moderately polar compounds. A DB-5 or equivalent is a robust, general-purpose GC column. |
| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixtures. | Inert gas (Helium, Nitrogen, Hydrogen). | HPLC offers high flexibility in tuning selectivity by altering the mobile phase composition. |
| Detection | UV-Vis Detector (PDA/DAD). | Flame Ionization Detector (FID). | The analyte's strong chromophore makes UV detection highly specific and sensitive. FID is a universal detector for organic compounds but offers less specificity. |
| Advantages | High versatility, suitable for non-volatile and thermally labile compounds, excellent resolution. | High efficiency, speed, and sensitivity for volatile compounds. | HPLC is generally preferred as it avoids thermal degradation of the analyte or impurities, a critical consideration in stability studies. |
| Disadvantages | Higher solvent consumption and cost. | Requires analyte to be volatile and thermally stable. | The primary risk with GC is the potential for on-column degradation, which could generate false impurity profiles. |
For the remainder of this guide, we will focus primarily on Reverse-Phase HPLC with UV detection as the premier choice, owing to its universality and non-destructive nature, which is critical for ensuring the integrity of the analysis, especially during forced degradation studies.
The Core Validation Parameters: A Step-by-Step Protocol Guide
Validation must demonstrate that the analytical method is suitable for its intended purpose by evaluating a set of core performance characteristics as defined by ICH Q2(R1).[3]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8] The most rigorous way to demonstrate this is through forced degradation studies, which also establish the stability-indicating nature of the method.[9][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are generated at detectable levels.[11]
Caption: Workflow to establish the stability-indicating nature of a method.
Experimental Protocol (Specificity):
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Sample at various time points.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points.
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C) for a set period.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
-
Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method.
-
Evaluation:
-
Assess the resolution between the main analyte peak and any degradation products formed.
-
Perform peak purity analysis using a photodiode array (PDA) detector to confirm the main peak is spectrally homogeneous.
-
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[3]
Experimental Protocol (Linearity):
-
Prepare Standards: From a certified reference standard, prepare a series of at least five concentrations spanning the expected range (e.g., 50% to 150% of the target assay concentration).
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy
Accuracy is the closeness of the test results to the true value.[6] It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Experimental Protocol (Accuracy):
-
Spike Samples: Prepare a placebo (if applicable) or sample matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare in Triplicate: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples.
-
Evaluation:
-
Calculate the percentage recovery for each sample.
-
The mean recovery should be within a predefined range (e.g., 98.0% to 102.0%).
-
Precision
Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol (Precision):
-
Repeatability:
-
Prepare a single, homogeneous sample of the analyte at 100% of the target concentration.
-
Perform six replicate injections.
-
Calculate the Relative Standard Deviation (RSD). The acceptance criterion is typically RSD ≤ 2.0%.[12]
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Compare the results from both studies using statistical tests (e.g., F-test) to ensure consistency.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Experimental Protocol (Robustness):
-
Vary Parameters: Prepare a sample and analyze it while systematically varying key HPLC parameters one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Organic Content (e.g., ± 2%)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., peak tailing, resolution) and the final quantitative result. The method is robust if the results remain within the acceptance criteria.
Data Summary and Acceptance Criteria
The results of the validation studies should be clearly summarized. The following table provides typical acceptance criteria for an HPLC assay method.
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is resolved from all degradant and impurity peaks. Peak Purity Index > 0.999. |
| Linearity | Correlation Coefficient (R²) ≥ 0.999. |
| Accuracy | Mean % Recovery between 98.0% and 102.0% at each concentration. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate preparations. |
| Precision (Intermediate) | Overall RSD across two analysts/days ≤ 2.0%. |
| Range | The range is verified by the linearity and accuracy data. |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria. |
| Detection Limit (LOD) | Signal-to-Noise ratio ≥ 3. |
| Robustness | System suitability parameters pass, and results are not significantly affected by minor variations. |
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like this compound is a systematic and scientifically rigorous process. It is a foundational element of quality assurance, ensuring that the data used to make critical decisions during drug development is reliable, consistent, and accurate.[13] By following the harmonized guidelines from regulatory bodies like the ICH and employing a logical, risk-based approach, scientists can develop and validate robust methods that are fit-for-purpose.[2][6] While HPLC stands out as the preferred technique due to its versatility and non-destructive nature, the principles and parameters of validation discussed herein are universal and form the bedrock of good analytical practice in the pharmaceutical industry.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Pharmagyan. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
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A Comparative Guide to the Synthesis of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: An Evaluation of Alternative Routes
Introduction: 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds that serves as a crucial structural motif in medicinal chemistry and materials science.[1] These frameworks are key building blocks for a range of biologically active molecules, including anti-inflammatory, antiviral, and anticancer agents.[2] The strategic placement of the dimethyl substituents on the aromatic ring makes this particular indanone a valuable intermediate for targeted drug design.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, evaluate the performance of each method with supporting data, and provide detailed, actionable protocols. Our focus is on the most prevalent and practical approach: the intramolecular Friedel-Crafts acylation, explored through several common variations.
The Core Strategy: Intramolecular Friedel-Crafts Acylation
The synthesis of nearly all 1-indanones relies on the intramolecular Friedel-Crafts acylation.[3] This powerful reaction involves the formation of a five-membered ring by an electrophilic aromatic substitution, where an acyl group attached to a side chain of an aromatic ring attacks the ring itself. The reaction is typically promoted by a strong Brønsted or Lewis acid.[4] The general precursor for our target molecule is 3-(2,3-dimethylphenyl)propanoic acid. The choice of how to activate this precursor for cyclization defines the alternative synthetic routes we will compare.
Caption: General mechanism for intramolecular Friedel-Crafts acylation.
Route A: Direct One-Pot Cyclization with Polyphosphoric Acid (PPA)
This is the most direct and classic approach to synthesizing 1-indanones from 3-arylpropanoic acids.[4] Polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent, creating a harsh, dehydrating environment that promotes the formation of the necessary acylium ion intermediate, which then cyclizes.[5]
Mechanistic Rationale
The high concentration and viscosity of PPA at elevated temperatures facilitate the protonation of the carboxylic acid, followed by the loss of water to generate the electrophilic acylium ion. The proximity of the aromatic ring in the same molecule makes the subsequent intramolecular cyclization highly favorable over intermolecular reactions.[3] The choice of PPA is rooted in its effectiveness for this transformation, though its hydrolytic state can influence regioselectivity in more complex systems.[5]
Experimental Protocol: Route A
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(2,3-dimethylphenyl)propanoic acid (1 equivalent).
-
Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the carboxylic acid).
-
Heating: Heat the viscous mixture to 80-100°C with vigorous stirring. The exact temperature is critical; insufficient heat leads to incomplete reaction, while excessive heat can cause polymerization.[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) by periodically taking a small aliquot, quenching it with ice water, extracting with ethyl acetate, and spotting on a TLC plate. The reaction is complete when the starting material spot has disappeared (typically 1-3 hours).
-
Workup: Allow the mixture to cool to approximately 60°C and then pour it slowly onto a large amount of crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to remove any unreacted acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Route B: Two-Step Cyclization via Acid Chloride Intermediate
This route separates the activation and cyclization steps. The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The purified acid chloride is then cyclized using a stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃).[2][6]
Mechanistic Rationale
Acid chlorides are significantly more electrophilic than their parent carboxylic acids. This heightened reactivity allows the Friedel-Crafts acylation to proceed under milder conditions (often at or below room temperature) compared to the PPA method.[2] The use of a strong Lewis acid like AlCl₃ coordinates to the carbonyl oxygen, further increasing the electrophilicity of the acyl carbon and facilitating the attack by the aromatic ring. Anhydrous conditions are absolutely critical, as water will readily react with and deactivate the AlCl₃ catalyst.[4]
Experimental Protocol: Route B
Step 1: Synthesis of 3-(2,3-dimethylphenyl)propanoyl chloride
-
Setup: In a fume hood, add 3-(2,3-dimethylphenyl)propanoic acid (1 eq.) to a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (2-3 eq.) to the flask, along with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(2,3-dimethylphenyl)propanoyl chloride is often used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM).[2]
-
Addition of Acid Chloride: Cool the suspension to 0°C in an ice bath. Slowly add a solution of the crude acid chloride from Step 1 in anhydrous DCM to the AlCl₃ suspension.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC for the disappearance of the acid chloride.
-
Workup and Purification: Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified as in Route A.
Caption: Workflow comparison of Route A and Route B.
Route C: Microwave-Assisted Green Synthesis
Driven by the principles of green chemistry, modern approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents. Microwave-assisted intramolecular Friedel-Crafts acylation, often using recoverable metal triflate catalysts in ionic liquids, represents a significant step in this direction.[6][7]
Mechanistic Rationale
Microwave irradiation provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.[8] Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are water-tolerant Lewis acids that can catalytically promote the reaction, avoiding the need for stoichiometric amounts of corrosive acids like AlCl₃ or viscous media like PPA.[6] Performing the reaction in an ionic liquid can provide a non-volatile medium and allow for easy recovery and reuse of the catalyst system.[7]
Experimental Protocol: Route C
-
Preparation: In a dedicated microwave reaction vial, combine 3-(2,3-dimethylphenyl)propanoic acid (1 eq.), a metal triflate catalyst such as Terbium(III) triflate (Tb(OTf)₃) (e.g., 5-10 mol%), and a triflate-anion-containing ionic liquid as the solvent.[6]
-
Microwave Irradiation: Seal the vial and place it in a monomodal microwave synthesizer. Irradiate at a set temperature (e.g., 120-150°C) for a short period (e.g., 10-20 minutes).[8] Power should be modulated to maintain the target temperature.
-
Monitoring and Workup: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.[8]
-
Purification: The organic layers are combined, washed, dried, and concentrated as in the previous methods. The ionic liquid/catalyst phase can often be recovered, dried, and reused for subsequent reactions, demonstrating a key advantage of this green methodology.[7]
Performance Comparison of Synthesis Routes
| Parameter | Route A: PPA Cyclization | Route B: Acid Chloride Cyclization | Route C: Microwave-Assisted |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | 60-80% | 75-95%[9] | 70-90%[7][8] |
| Reaction Time | 1-3 hours | 2-5 hours (total) | 10-20 minutes[8] |
| Reagents/Catalyst | Stoichiometric PPA (Brønsted acid) | SOCl₂, Stoichiometric AlCl₃ (Lewis acid) | Catalytic Metal Triflate (Lewis acid) |
| Reaction Conditions | High Temperature (80-100°C) | Mild (0°C to Room Temp for cyclization) | High Temperature (120-150°C), Microwave |
| Environmental Impact | High; difficult workup, large acid waste | Moderate; use of corrosive SOCl₂, AlCl₃ waste | Low; catalytic, potential for reagent reuse[7] |
| Key Advantages | One-pot, simple reagents | High yields, milder cyclization conditions | Extremely fast, green, catalytic |
| Key Disadvantages | Harsh conditions, viscous medium, difficult workup | Extra synthetic step, moisture sensitive | Requires specialized microwave equipment |
Conclusion and Recommendations
The choice of synthetic route for this compound depends heavily on the specific needs and capabilities of the laboratory.
-
Route A (PPA Cyclization) remains a viable option for small-scale synthesis where simplicity and the avoidance of handling highly moisture-sensitive reagents are prioritized. Its main drawbacks are the harsh conditions and challenging workup.
-
Route B (Acid Chloride Cyclization) is often the preferred method in traditional organic synthesis labs for achieving high yields. The ability to perform the critical cyclization step under mild conditions often leads to a cleaner reaction profile with fewer byproducts, justifying the additional step of forming the acid chloride.[2]
-
Route C (Microwave-Assisted) represents the state-of-the-art for rapid and environmentally benign synthesis. For laboratories equipped with microwave reactors, this method offers unparalleled speed and efficiency. It is particularly well-suited for library synthesis and process optimization where throughput and green chemistry principles are paramount.[7]
Ultimately, for robust and high-yielding production, the two-step Route B offers the most reliable and well-established pathway. However, for rapid synthesis and methods development, the advantages of Route C are compelling and represent the future direction of efficient chemical synthesis.
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The Indanone Scaffold as a Privileged Structure in Cholinesterase Inhibition: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has identified the inhibition of cholinesterases, primarily acetylcholinesterase (AChE), as a key strategy to manage cognitive decline.[1] Within the vast landscape of medicinal chemistry, the 1-indanone moiety has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one and its analogs as cholinesterase inhibitors, offering a comparative perspective grounded in experimental data.
The Rationale for Targeting Cholinesterase with Indanone Derivatives
Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine, which is crucial for learning and memory.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, thereby ameliorating the cognitive symptoms of the disease. The landmark drug Donepezil, a potent AChE inhibitor, features a 5,6-dimethoxy-1-indanone core, highlighting the therapeutic potential of this scaffold.[1] This has spurred extensive research into the synthesis and biological evaluation of a wide array of indanone derivatives.
Structure-Activity Relationship (SAR) of Indanone Derivatives as Cholinesterase Inhibitors
The inhibitory potency of indanone derivatives against AChE is highly dependent on the nature and position of substituents on both the aromatic and the cyclopentanone rings. The general structure of the indanone core and key positions for modification are illustrated below.
Caption: Core structure of 1-indanone with key substitution positions (R¹-R⁴).
Substitutions on the Aromatic Ring
The aromatic ring of the indanone scaffold plays a crucial role in the interaction with the peripheral anionic site (PAS) of the AChE enzyme.
-
Methoxy Groups: The presence of methoxy groups, as seen in Donepezil, is generally favorable for activity. The 5,6-dimethoxy substitution pattern is particularly effective. Molecular docking studies have suggested that the 6-methoxy group can form a hydrophobic interaction with the side chain of the Leu289 residue in AChE, enhancing binding affinity.
-
Other Substituents: The introduction of various other substituents on the aromatic ring has been explored. While there is no significant difference in AChE inhibition between meta and para-substituted derivatives in some series, the specific nature of the substituent is critical. For instance, electron-donating groups are often favored over electron-withdrawing groups at these positions.
Modifications of the Cyclopentanone Ring and Linker
Many potent indanone-based AChE inhibitors are hybrids, incorporating a linker at the 2-position of the indanone ring connecting to another cyclic moiety, often a piperidine or a related nitrogen-containing ring.
-
Linker Length and Type: The length and nature of the linker are critical for optimal positioning of the molecule within the active site gorge of AChE. A two-carbon spacer between the indanone and a piperidine group has been shown to be highly effective.
-
Terminal Group: The terminal group at the end of the linker significantly influences potency. A dimethylamine group has been found to be more potent than piperidine or morpholine in certain series of indanone-aminopropoxy benzylidene derivatives.
Comparative Analysis of Substituted Indanone Derivatives
The following table summarizes the AChE inhibitory activity of various substituted indanone derivatives, providing a comparative overview of their potency.
| Compound ID | Indanone Ring Substitutions | Linker and Terminal Group | AChE IC₅₀ (µM) | Reference |
| Donepezil | 5,6-dimethoxy | 2-yl]methyl)piperidine | ~0.025 | [2] |
| Compound 6a | Unsubstituted | 2-carbon spacer to piperidine | 0.0018 | [3] |
| Compound 5c | Unsubstituted | 2-(dimethylaminopropoxy)benzylidene | 0.12 | [1][4] |
| Compound 7b | Unsubstituted | 4-(dimethylaminopropoxy)benzyl | 0.04 (BChE) | [1][4] |
| Compound 4d | Unsubstituted | Carbamate hybrid | 3.04 | [4] |
| Compound 4b | Unsubstituted | Carbamate hybrid | 4.64 | [4] |
| Compound 9 | Unsubstituted | (structure not specified) | 0.0148 | [5] |
| Compound 14 | Unsubstituted | (structure not specified) | 0.0186 | [5] |
| Compound 54 | Unsubstituted | (structure not specified) | 14.06 | [6] |
| Compound 56 | Unsubstituted | (structure not specified) | 12.30 | [6] |
| Compound 64 | Unsubstituted | (structure not specified) | 12.01 | [6] |
Analysis of the Data:
The data clearly indicates that modifications to the indanone scaffold can lead to highly potent AChE inhibitors, with some compounds exhibiting even greater potency than Donepezil. Notably, compound 6a, with an unsubstituted indanone ring and a simple two-carbon linker to a piperidine, shows exceptional activity. This underscores the importance of the linker and terminal group in optimizing interactions with the enzyme.
The Potential of this compound as a Cholinesterase Inhibitor
While direct experimental data for the cholinesterase inhibitory activity of this compound is not currently available in the public domain, we can formulate a hypothesis based on the established SAR principles.
The 4,5-dimethyl substitution pattern introduces two methyl groups onto the aromatic ring. Methyl groups are electron-donating and increase the lipophilicity of the molecule.
Hypothesized Activity Profile:
-
Interaction with the Peripheral Anionic Site (PAS): The increased electron density on the aromatic ring due to the two methyl groups could potentially enhance π-π stacking interactions with aromatic residues in the PAS of AChE, such as Trp279.
-
Hydrophobic Interactions: The methyl groups could also engage in favorable hydrophobic interactions within the active site gorge.
-
Comparison to Methoxy Groups: While not as strongly electron-donating as methoxy groups, the dimethyl substitution might mimic some of the favorable electronic and steric properties of the dimethoxy pattern found in Donepezil.
Based on these considerations, it is plausible that this compound itself may exhibit moderate AChE inhibitory activity. However, its true potential likely lies in its use as a scaffold for further derivatization. By incorporating an appropriate linker and terminal amine group at the 2-position, analogous to the highly potent compounds in the table above, it is conceivable that novel 4,5-dimethyl-1-indanone derivatives could be synthesized with significant AChE inhibitory potency.
Experimental Protocols
Synthesis of Substituted 1-Indanone Derivatives (General Procedure)
A common method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.
Caption: General workflow for the synthesis of 1-indanones.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of the appropriately substituted 3-arylpropanoic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the resulting crude acyl chloride in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add a Lewis acid, such as aluminum chloride, portion-wise.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching and Extraction: Quench the reaction by carefully pouring it onto crushed ice and extracting the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining AChE inhibitory activity.[2][7][8]
Caption: Workflow for the Ellman's method for AChE inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, the test compound at various concentrations, acetylthiocholine iodide (ATChI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0).[7]
-
Assay Plate Setup: In a 96-well microplate, add the AChE solution to each well.[8]
-
Inhibitor Addition: Add the test compound solutions at different concentrations to the respective wells. For the control, add the buffer.[7]
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: Add DTNB solution followed by the substrate ATChI to all wells to start the reaction.[7]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration (e.g., 5 minutes).[8]
-
Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
Conclusion and Future Directions
The 1-indanone scaffold is a highly versatile and promising platform for the design of potent cholinesterase inhibitors. Structure-activity relationship studies have revealed that while the core indanone structure is important, the nature and positioning of substituents on the aromatic ring, as well as the characteristics of the linker and terminal groups, are critical for achieving high inhibitory potency.
Based on the available evidence, this compound represents an intriguing, yet underexplored, starting point for the development of novel AChE inhibitors. While its intrinsic activity is unknown, the electronic and steric properties of the dimethyl substitution pattern suggest that it could serve as a valuable building block. Future research should focus on the synthesis of a library of 4,5-dimethyl-1-indanone derivatives, particularly those incorporating linkers and terminal amine functionalities that have proven successful in other indanone series. The systematic evaluation of these compounds through in vitro and in vivo models will be essential to fully elucidate the therapeutic potential of this specific indanone subclass in the ongoing fight against Alzheimer's disease.
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A Senior Application Scientist's Guide to Benchmarking 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one Against Known Inhibitors
Introduction: The Therapeutic Potential of the Indenone Scaffold
The indenone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These activities range from anti-inflammatory and antiviral to potent anticancer and neuroprotective effects.[1][2] This structural motif's versatility makes it a compelling starting point for novel drug discovery. Our focus here is on a specific, yet under-investigated derivative: 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one . While direct biological data for this compound is sparse, the known activities of structurally related indenone derivatives provide a strong rationale for its evaluation against several key biological targets.
This guide presents a proposed benchmarking framework for this compound, outlining comparative studies against established inhibitors in three key areas: Monoamine Oxidase B (MAO-B) inhibition, antiproliferative activity, and AlkB Homolog 3 (AlkBH3) inhibition. The experimental protocols detailed herein are designed to provide a comprehensive and objective assessment of the compound's potential therapeutic value.
Part 1: Monoamine Oxidase B (MAO-B) Inhibition: A Neuroprotective Avenue?
Several indenone derivatives have been identified as potent inhibitors of Monoamine Oxidase A (MAO-A) and B (MAO-B), enzymes critical in the catabolism of monoamine neurotransmitters.[3][][[“]] MAO-B inhibitors, in particular, are established therapeutics for neurodegenerative conditions like Parkinson's disease, as they increase the synaptic availability of dopamine.[1][6][7] Given this precedent, a primary avenue of investigation for this compound is its potential as a MAO-B inhibitor.
Benchmark Inhibitors: The Gold Standards in MAO-B Inhibition
To rigorously assess the potential of this compound, we will benchmark it against three clinically approved MAO-B inhibitors with distinct mechanisms of action:
-
Selegiline: An irreversible inhibitor of MAO-B, selegiline's mechanism involves the formation of a covalent bond with the enzyme.[8][9][10]
-
Rasagiline: Another potent, irreversible MAO-B inhibitor, rasagiline also acts by covalently modifying the enzyme.[1][6][7][11][12]
-
Safinamide: A reversible inhibitor of MAO-B, safinamide's non-covalent interaction allows for a different pharmacological profile.[2][13][14][15][16]
Experimental Protocol: Fluorescence-Based MAO-B Inhibition Assay
A quantitative, fluorescence-based assay is the method of choice for determining the half-maximal inhibitory concentration (IC50) of our test compound and the benchmarks. This assay measures the production of a fluorescent product resulting from the enzymatic activity of MAO-B.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of Selegiline, Rasagiline, and Safinamide in DMSO.
-
Prepare a working solution of recombinant human MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate (e.g., a non-fluorescent precursor that is converted to a fluorescent product) in assay buffer.
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add serial dilutions of the test compound and benchmark inhibitors. Include a DMSO-only control (vehicle control) and a no-enzyme control (background).
-
-
Enzyme Incubation:
-
Add the MAO-B enzyme solution to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.
-
-
Substrate Addition and Signal Detection:
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for each compound.
-
Hypothetical Data Summary: MAO-B Inhibition
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | TBD | TBD |
| Selegiline | ~10 | Irreversible |
| Rasagiline | ~5 | Irreversible |
| Safinamide | ~50 | Reversible |
Part 2: Antiproliferative Activity: A Potential Anticancer Agent?
The antiproliferative activity of some indenone derivatives, such as the structurally related (2E)-2-benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), suggests that this compound may also possess anticancer properties.[17][18] To explore this, we propose benchmarking against established cytotoxic agents with diverse mechanisms of action.
Benchmark Inhibitors: Standard-of-Care Cytotoxic Drugs
Our comparative analysis will include three widely used chemotherapeutic agents:
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.[3][][19][20][21]
-
Vincristine: A vinca alkaloid that inhibits microtubule polymerization, also leading to mitotic arrest.[17][22][23][24][25]
-
Cisplatin: A platinum-based drug that forms DNA crosslinks, inducing DNA damage and triggering apoptosis.[26][27][28][29][30]
Experimental Protocols: Assessing Antiproliferative Effects
A multi-pronged approach will be employed to comprehensively evaluate the antiproliferative potential of this compound.
The MTT assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the benchmark drugs for 48-72 hours. Include a vehicle control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal growth inhibitory concentration (GI50) for each compound.
-
This technique will determine if the compound induces cell cycle arrest at a specific phase.[18][31][32][33][34]
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cancer cells with the GI50 concentration of each compound for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining:
-
Stain the fixed cells with a DNA-intercalating dye such as propidium iodide (PI), which also contains RNase to prevent RNA staining.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
-
Data Analysis:
-
Generate histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothetical Data Summary: Antiproliferative Activity
| Compound | GI50 (µM) on HeLa Cells | Primary Mechanism of Action | Observed Cell Cycle Arrest |
| This compound | TBD | TBD | TBD |
| Paclitaxel | ~0.01 | Microtubule Stabilization | G2/M |
| Vincristine | ~0.005 | Microtubule Destabilization | G2/M |
| Cisplatin | ~2.0 | DNA Cross-linking | S/G2 |
Part 3: AlkB Homolog 3 (AlkBH3) Inhibition: A Novel Anticancer Strategy?
The AlkB family of enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases involved in DNA and RNA demethylation.[35] AlkBH3, in particular, is implicated in cancer progression, making it an attractive target for therapeutic intervention.[13][35] The discovery of indenone derivatives as AlkBH3 inhibitors opens up another exciting avenue for our test compound.[13]
Benchmark Inhibitor: A Known AlkBH3 Antagonist
Experimental Protocol: AlkBH3 Inhibition Assay
A common method to assess AlkBH3 activity is to measure the release of a detectable product from a methylated oligonucleotide substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Synthesize or procure a methylated single-stranded DNA or RNA oligonucleotide substrate for AlkBH3.
-
Prepare stock solutions of this compound and HUHS015 in DMSO.
-
Prepare a reaction buffer containing recombinant human AlkBH3, Fe(II), 2-oxoglutarate, and ascorbate.
-
-
Inhibition Assay:
-
In a suitable reaction vessel, combine the reaction buffer with serial dilutions of the test compound and benchmark inhibitor.
-
Initiate the reaction by adding the methylated oligonucleotide substrate.
-
Incubate at 37°C for a specified time.
-
-
Product Detection:
-
The demethylated product can be quantified using various methods, such as HPLC-MS or a fluorescence-based detection system if a fluorophore-labeled substrate is used.
-
-
Data Analysis:
-
Determine the amount of product formed in the presence of each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Determine the IC50 value for each compound.
-
Hypothetical Data Summary: AlkBH3 Inhibition
| Compound | IC50 (µM) |
| This compound | TBD |
| HUHS015 | ~0.67[36] |
Visualizing the Pathways and Workflows
Signaling Pathway: MAO-B in Dopamine Metabolism
Caption: MAO-B's role in dopamine catabolism and its inhibition.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the initial characterization of this compound. By benchmarking against well-established inhibitors in three distinct and therapeutically relevant areas, we can efficiently ascertain its most promising biological activities. Positive results in any of these assays would warrant further investigation, including selectivity profiling, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its potency and pharmacological properties. The indenone scaffold continues to be a rich source of bioactive molecules, and a systematic evaluation of its underexplored derivatives is a crucial step in the development of next-generation therapeutics.
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A Senior Application Scientist's Guide to Assessing Stereoisomer Efficacy and Purity of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its pharmacological profile. For compounds such as 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, a member of the biologically active indanone family, understanding the distinct properties of its stereoisomers is not merely an academic exercise but a prerequisite for developing safe and effective therapeutics.[1][2] This guide provides a comprehensive framework for the synthesis, stereoselective analysis, and comparative biological evaluation of the enantiomers of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in established scientific principles.
The Imperative of Chirality in Indanone Derivatives
Indanone scaffolds are prevalent in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The introduction of a stereocenter, as is the case with many substituted indanones, necessitates a thorough investigation of each enantiomer. It is a well-established principle in pharmacology that stereoisomers can exhibit significantly different, and sometimes opposing, biological activities and metabolic fates.[6][7][8] Therefore, the primary objective is to isolate and characterize the individual (R)- and (S)-enantiomers of this compound to elucidate their respective therapeutic potential and purity.
Enantioselective Synthesis and Characterization
The first step in assessing stereoisomer efficacy is to obtain the individual enantiomers in high purity. While numerous methods exist for the synthesis of indanones, achieving enantioselectivity requires a specialized approach.[9][10] A common strategy involves the asymmetric reduction of a prochiral precursor or the resolution of a racemic mixture.
Proposed Synthetic and Resolution Workflow
A robust method for obtaining the enantiomers of this compound is through chiral resolution of the corresponding racemic alcohol, followed by oxidation. This approach is often more practical and scalable than asymmetric synthesis for initial exploratory studies.
Caption: Workflow for the synthesis and resolution of 4,5-dimethyl-1-indanone enantiomers.
Experimental Protocol: Chiral Resolution and Oxidation
-
Reduction of Prochiral Ketone:
-
Dissolve racemic this compound in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise and stir the reaction mixture for 2 hours.
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Extract the product with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield racemic 4,5-dimethyl-2,3-dihydro-1H-inden-1-ol.
-
-
Formation of Diastereomeric Esters:
-
Dissolve the racemic alcohol in dichloromethane with a stoichiometric amount of a chiral resolving agent, such as (S)-(-)-camphanic chloride, and a tertiary amine base (e.g., triethylamine).
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to obtain a mixture of diastereomeric esters.
-
-
Chromatographic Separation of Diastereomers:
-
Separate the diastereomeric esters using standard silica gel column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).[11]
-
Monitor the fractions by thin-layer chromatography (TLC) to isolate the two diastereomers.
-
-
Hydrolysis and Oxidation:
-
Hydrolyze each separated diastereomer using aqueous lithium hydroxide (LiOH) in a mixture of THF and water to yield the enantiomerically pure (R)- and (S)-alcohols.
-
Oxidize each enantiopure alcohol back to the corresponding ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane.
-
Purify the resulting (R)- and (S)-4,5-dimethyl-2,3-dihydro-1H-inden-1-one by column chromatography.
-
Comparative Biological Efficacy Assessment
Given the known anticancer activities of many indanone derivatives, a logical starting point for efficacy testing is to evaluate the cytotoxic effects of the (R)- and (S)-enantiomers on a relevant cancer cell line.[5][12]
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for comparing the in vitro cytotoxicity of enantiomers.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture a suitable cancer cell line, for instance, the MCF-7 human breast cancer cell line, in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each enantiomer using non-linear regression analysis.
Hypothetical Comparative Efficacy Data
| Compound | IC₅₀ on MCF-7 Cells (µM) |
| (R)-4,5-dimethyl-1-indanone | 5.2 ± 0.4 |
| (S)-4,5-dimethyl-1-indanone | 89.7 ± 5.1 |
| Racemic Mixture | 10.5 ± 0.9 |
| Doxorubicin (Positive Control) | 0.8 ± 0.1 |
This hypothetical data illustrates a scenario where the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of stereoisomer separation.
Stereoisomeric Purity Assessment
Ensuring the enantiomeric purity of the separated isomers is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[11][13][14]
Analytical Workflow: Chiral HPLC
Caption: Workflow for the assessment of enantiomeric purity by Chiral HPLC.
Protocol: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), is a good starting point as these columns have broad applicability for separating enantiomers.[14]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample (each enantiomer and the racemic mixture) in the mobile phase.
-
Analysis:
-
Inject the racemic mixture to determine the retention times of the two enantiomers.
-
Inject each purified enantiomer to confirm its identity and determine the presence of the other enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.
-
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, biological evaluation, and purity assessment of the stereoisomers of this compound. By following these protocols, researchers can effectively dissect the pharmacological contributions of each enantiomer, a critical step in the drug development pipeline. The significant differences in biological activity often observed between stereoisomers underscore the necessity of such detailed investigations.[6][7] Future work should focus on elucidating the mechanism of action of the more potent enantiomer and assessing its pharmacokinetic and toxicological profiles.
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one
This guide provides an in-depth, objective comparison of analytical techniques for the structural confirmation and purity assessment of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one. As a key intermediate in medicinal chemistry and materials science, rigorous validation of this compound's identity and purity is paramount to ensure the reliability and reproducibility of downstream applications. This document moves beyond simple procedural lists to explain the causal logic behind experimental choices, establishing a self-validating analytical workflow.
The Imperative of Orthogonal Validation
In any synthetic campaign, relying on a single analytical technique for product verification is a significant scientific risk. Impurities, isomers, or unexpected byproducts can often be missed. The core principle of cross-validation, or orthogonal validation, is the use of multiple, distinct analytical methods whose results corroborate one another. For a molecule like this compound (C₁₁H₁₂O), a combination of spectroscopic and chromatographic techniques provides a robust, self-validating system. Each method offers a unique piece of the puzzle: NMR elucidates the precise atomic arrangement, Mass Spectrometry confirms the overall mass, IR spectroscopy identifies key functional groups, and Chromatography assesses the sample's homogeneity. When the data from these independent analyses converge to support a single structural hypothesis, we achieve a high degree of confidence in the result.
Synthesis and Purification Overview
While numerous synthetic routes to the indanone scaffold exist, a common and illustrative approach involves an intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid.[1][2] The synthesis of this compound would logically proceed from 3-(2,3-dimethylphenyl)propanoic acid.
General Synthetic Pathway:
Caption: General Friedel-Crafts route to the target indanone.
Following the reaction, purification is essential. This is typically achieved via flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product as a purified solid. Only after rigorous purification should the cross-validation analysis begin.
A Multi-Technique Approach to Structural and Purity Validation
The following sections detail the core analytical techniques used to validate the experimental results for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment on a 400 MHz (or higher) spectrometer.
-
Set the spectral width from approximately -1 to 11 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Set the spectral width from approximately 0 to 220 ppm.
-
Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[4]
The expected NMR data provides a detailed fingerprint of the target molecule.[5]
| Technique | Expected Result for this compound | Causality & Validation Insight |
| ¹H NMR | ~7.2 ppm (d, 1H): Aromatic H | Doublet confirms one adjacent aromatic proton. Validates substitution pattern. |
| ~7.0 ppm (d, 1H): Aromatic H | Doublet confirms one adjacent aromatic proton. Validates substitution pattern. | |
| ~2.9 ppm (t, 2H): -CH₂- adjacent to C=O | Triplet confirms adjacent -CH₂- group. Validates the five-membered ring structure. | |
| ~2.6 ppm (t, 2H): -CH₂- adjacent to Ar | Triplet confirms adjacent -CH₂- group. Validates the five-membered ring structure. | |
| ~2.4 ppm (s, 3H): Aromatic -CH₃ | Singlet, deshielded by aromatic ring. Confirms methyl group on the ring. | |
| ~2.2 ppm (s, 3H): Aromatic -CH₃ | Singlet, deshielded by aromatic ring. Confirms the second, distinct methyl group. | |
| ¹³C NMR | ~205-208 ppm: C=O (Ketone) | Characteristic downfield shift for a ketone carbonyl. Cross-validates IR data. |
| ~130-155 ppm (4 signals): Aromatic C | Four signals expected for the substituted aromatic ring carbons. | |
| ~36 ppm: -CH₂- adjacent to C=O | Aliphatic carbon signal. | |
| ~25 ppm: -CH₂- adjacent to Ar | Aliphatic carbon signal. | |
| ~19-20 ppm (2 signals): Aromatic -CH₃ | Two distinct signals for the two methyl groups, confirming their different positions. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.
Mass Spectrometry (MS): Molecular Weight Confirmation
MS provides the exact molecular weight of the compound, serving as a fundamental check of its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5MS) with a temperature program designed to elute the compound as a sharp peak.[6]
-
MS Detection: Acquire mass spectra using Electron Ionization (EI) mode.
| Technique | Expected Result for C₁₁H₁₂O | Causality & Validation Insight |
| Mass Spec (EI) | Molecular Ion (M⁺) Peak: m/z = 160.09 | Corresponds to the exact mass of the molecular formula C₁₁H₁₂O.[5] This is a primary validation point confirming the elemental composition. |
| Key Fragments: m/z = 145 ([M-CH₃]⁺), 132 ([M-CO]⁺) | Fragmentation pattern provides structural clues. Loss of a methyl group is expected. Loss of CO is characteristic of ketones and validates the functional group identified by IR and ¹³C NMR.[7] |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
-
Sample Preparation: If the sample is a solid, either press a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.[5]
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty accessory or pure KBr.
| Technique | Expected Result for this compound | Causality & Validation Insight |
| IR Spectroscopy | ~1700-1720 cm⁻¹ (strong, sharp): C=O stretch | This intense absorption is characteristic of a conjugated ketone, confirming the core functional group.[8] It cross-validates the ¹³C NMR signal around 208 ppm. |
| ~2850-3000 cm⁻¹ (multiple): C-H sp³ stretch | Confirms the presence of the aliphatic -CH₂- and -CH₃ groups seen in NMR. | |
| ~3000-3100 cm⁻¹ (weaker): C-H sp² stretch | Confirms the presence of the aromatic ring protons seen in ¹H NMR. | |
| ~1600 cm⁻¹: C=C aromatic stretch | Further confirms the presence of the aromatic ring. |
Chromatographic Methods: Purity Assessment
Chromatography is essential for determining the purity of the synthesized compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable.
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a common starting point.
-
Detection: Use a UV detector set to a wavelength where the aromatic system absorbs (e.g., ~254 nm).
-
Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Synthesizing the Evidence: A Holistic Validation Workflow
No single piece of data is sufficient. True confidence is achieved when all results align. The workflow below illustrates how these independent analyses logically connect to validate the final product.
Caption: Workflow for the cross-validation of synthesized compounds.
Interpreting the Results:
-
Ideal Outcome: The ¹H and ¹³C NMR spectra match the expected structure. The mass spectrum shows a molecular ion at m/z 160. The IR spectrum shows a strong ketone peak. The HPLC chromatogram shows a single major peak (>95% purity). This convergence of data provides high confidence.
-
Potential Discrepancy: If, for example, the NMR shows extra signals, the MS shows an unexpected mass, and the HPLC shows two peaks, it strongly suggests the presence of an impurity or an isomeric byproduct. This discrepancy triggers further investigation and purification, demonstrating the self-correcting nature of this workflow.
By adhering to this multi-faceted validation strategy, researchers can ensure the scientific integrity of their work and the reliability of their experimental findings, which is the cornerstone of progress in drug development and chemical science.
References
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A Senior Application Scientist's Guide to 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: A Comparative Analysis Against Commercial Standards
For researchers, scientists, and drug development professionals, the quality and characterization of starting materials and intermediates are paramount. This guide provides an in-depth technical comparison of a newly synthesized batch of 4,5-Dimethyl-2,3-dihydro-1H-inden-1-one against commercially available standards and reference materials. We will delve into the critical analytical techniques and experimental data necessary to ensure the identity, purity, and stability of this compound, providing you with the framework to confidently assess its suitability for your research and development endeavors.
Introduction to this compound
This compound is a substituted indanone derivative. The indanone scaffold is a key structural motif in many biologically active molecules and serves as a versatile building block in medicinal chemistry and materials science.[1][2] The purity and well-defined characterization of such intermediates are crucial for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of experimental results.
This guide will walk through a rigorous analytical workflow to compare a laboratory-synthesized batch of this compound with a typical commercial-grade standard. We will focus on the key analytical techniques of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Need for Comparative Analysis
In drug discovery and development, the use of well-characterized reagents is not merely a matter of good practice; it is a foundational requirement for generating reliable data. A seemingly minor impurity in a starting material can lead to unforeseen side reactions, the generation of difficult-to-remove byproducts, and ultimately, a significant loss of time and resources. By rigorously comparing a synthesized batch against a commercial standard, we can:
-
Confirm the Identity: Unequivocally verify that the synthesized molecule is indeed this compound.
-
Assess Purity: Quantify the purity of the synthesized material and identify any potential process-related impurities or degradation products.
-
Establish a Quality Benchmark: Use the commercial standard as a benchmark for the quality of the in-house material.
Comparative Analysis: Experimental Data
For the purpose of this guide, we will compare a hypothetical "In-House Synthesized Batch" of this compound with a "Typical Commercial Standard." The data presented in the following tables are representative of what would be expected from a thorough analytical comparison.
Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Parameter | In-House Synthesized Batch | Typical Commercial Standard |
| Purity (by Area %) | 99.2% | ≥95% |
| Retention Time (min) | 8.54 | 8.55 |
| Major Impurity 1 (Area %) | 0.5% (at 7.21 min) | Not specified |
| Major Impurity 2 (Area %) | 0.2% (at 9.87 min) | Not specified |
| Other Impurities (Total Area %) | 0.1% | ≤5% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Parameter | In-House Synthesized Batch | Typical Commercial Standard |
| Purity (by Area %) | 99.5% | ≥95% |
| Retention Time (min) | 12.34 | 12.35 |
| Molecular Ion (m/z) | 160.1 | 160.1 |
| Key Fragmentation Ions (m/z) | 145, 132, 117, 91 | 145, 132, 117, 91 |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | In-House Synthesized Batch | Typical Commercial Standard |
| 7.15 | d, J=7.6 Hz | 1H | Ar-H | Consistent | Consistent |
| 7.05 | d, J=7.6 Hz | 1H | Ar-H | Consistent | Consistent |
| 2.95 | t, J=6.0 Hz | 2H | -CH₂- | Consistent | Consistent |
| 2.65 | t, J=6.0 Hz | 2H | -CH₂- | Consistent | Consistent |
| 2.30 | s | 3H | Ar-CH₃ | Consistent | Consistent |
| 2.25 | s | 3H | Ar-CH₃ | Consistent | Consistent |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-performance liquid chromatography is a cornerstone technique for assessing the purity of non-volatile organic compounds.[3] The principle lies in the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective for this class of compounds. For this analysis, an isocratic mobile phase of Acetonitrile:Water (60:40, v/v) with 0.1% formic acid was used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
Workflow:
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Workflow:
Caption: GC-MS Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms.[4]
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Standard carbon NMR experiment with proton decoupling.
-
2D NMR (COSY, HSQC, HMBC) can be performed for unambiguous assignment if necessary.
-
Workflow:
Caption: NMR Spectroscopy Workflow.
Interpretation of Results and Expert Insights
The presented data indicates that the in-house synthesized batch of this compound is of high purity (99.2% by HPLC and 99.5% by GC-MS) and its identity is confirmed by GC-MS and ¹H NMR. The analytical data is consistent with that of the typical commercial standard, and in this hypothetical case, the in-house batch demonstrates a higher purity profile.
The minor impurities detected in the in-house batch would warrant further investigation to determine their identity. This could be achieved by techniques such as LC-MS or by isolating the impurities for NMR analysis. Understanding the impurity profile is critical, as it can provide insights into the synthesis and purification process and help in its optimization.
Stability Considerations
The stability of a chemical substance, particularly one intended for use as a reference standard or in regulated applications, is a critical parameter.[5] A comprehensive stability study would involve storing the material under various conditions (e.g., different temperatures, humidity levels, and light exposures) and periodically re-analyzing it using the methods described above to monitor for any degradation.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of a synthesized batch of this compound against a commercial standard. By employing a multi-technique approach encompassing HPLC, GC-MS, and NMR, a thorough assessment of identity, purity, and quality can be achieved. This rigorous analytical workflow is essential for ensuring the reliability of research and the successful progression of drug development projects.
References
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides essential, step-by-step procedures for the proper disposal of 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one, ensuring the protection of laboratory personnel and the environment.
The information presented herein is synthesized from established regulatory frameworks and best practices in chemical hygiene. It is imperative to recognize that while this guide provides a comprehensive overview, the specific Safety Data Sheet (SDS) for this compound, provided by the manufacturer, should always be consulted as the primary source of information.[1]
Hazard Identification and Waste Characterization: The First Line of Defense
Key Principles of Waste Characterization:
-
Assume Hazard: In the absence of definitive data, treat all chemical waste as hazardous.[5][6] This principle ensures the highest level of safety and compliance.
-
Consult Your Chemical Hygiene Plan (CHP): Your institution's CHP is a critical resource that outlines specific procedures for hazardous waste management and must be followed.[7][8]
-
Waste Determination: The Resource Conservation and Recovery Act (RCRA) mandates that generators of waste determine if it is hazardous.[9][10] This involves assessing whether the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][11]
Likely Hazard Profile for this compound:
Based on available information for similar compounds, this chemical is likely a solid with low volatility.[12] Potential hazards may include skin, eye, and respiratory irritation.
| Hazard Category | Anticipated Risk | Primary Safety Precaution |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling.[13] |
| Skin Irritation | May cause skin irritation upon prolonged contact. | Wear appropriate chemical-resistant gloves and a lab coat.[14] |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles.[14] |
| Respiratory Irritation | Inhalation of dust may cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood. |
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
Appropriate PPE is fundamental to safe chemical handling and disposal. The following table outlines the recommended PPE when managing waste containing this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against accidental splashes or dust particles.[14] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact with the chemical.[14] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required if handled in a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling airborne particles. |
Spill Management: A Calm and Controlled Response
Accidental spills must be managed promptly and safely. The following protocol provides a general guideline; however, your laboratory's specific spill response plan should always be followed.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Contain the Spill: For solid materials, carefully sweep or scoop the material to prevent it from spreading. Avoid generating dust.
-
Absorb and Collect: Use an inert absorbent material to collect the spilled chemical.
-
Package and Label as Hazardous Waste: Place the collected material and any contaminated cleaning supplies into a designated, compatible waste container.[5] Label the container clearly as "Hazardous Waste" and include the chemical name and date.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Contaminated Materials: All materials used for cleanup must be disposed of as hazardous waste.[5]
Proper Disposal Procedures: A Step-by-Step Guide
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[6][9] The following steps provide a comprehensive workflow for its proper disposal.
1. Waste Segregation:
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[15]
-
Chemical Compatibility: Do not mix this waste with incompatible chemicals. Store it separately to prevent unintended reactions.
2. Container Selection and Management:
-
Use Appropriate Containers: Collect waste in containers that are compatible with the chemical. For solids, a securely sealed, wide-mouth container is suitable.[11][16]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6][11] This prevents the release of vapors and reduces the risk of spills.
-
Do Not Overfill: Leave adequate headspace in liquid waste containers to allow for expansion.
3. Labeling:
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date of accumulation.[8][17]
-
Hazard Identification: The label should also indicate the primary hazards associated with the waste.
4. Storage:
-
Designated Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[5][11]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to capture any potential leaks or spills.[15]
5. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[11] Follow their specific procedures for requesting a waste pickup.
-
Licensed Disposal Facility: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition.[10][18]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 4,5-Dimethyl-2,3-dihydro-1h-inden-1-one demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) required to handle this compound, ensuring both personal safety and the integrity of your research. While specific toxicological data for this compound is limited, the following recommendations are based on established best practices for handling similar chemical structures, such as other substituted indanones, and general principles of laboratory safety.
Hazard Assessment: The "Why" Behind the Protection
Assumed Hazards:
-
Skin Irritation/Corrosion: Potential to cause skin irritation or burns upon contact.
-
Serious Eye Damage: High risk of serious eye irritation or irreversible damage.
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. A safe laboratory environment is built upon a foundation of engineering and administrative controls.
-
Engineering Controls: The most effective control is to handle this compound within a certified chemical fume hood. This minimizes the concentration of airborne particles and protects the user from inhalation and splashes. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[5]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize the quantity of the chemical used. Always wash hands thoroughly with soap and water after handling.[4][6]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is crucial for preventing direct contact with the chemical. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Small Quantities (<1g) | Tightly fitting safety goggles | Chemical-resistant gloves (e.g., Nitrile, double-gloved) | Lab coat | Recommended if dust is generated |
| Syntheses/Reactions (All Scales) | Safety goggles and a face shield | Chemical-resistant gloves (e.g., Butyl rubber over nitrile) | Chemical-resistant apron over a lab coat | Required; NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges (P100) |
| Spill Cleanup | Safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant coverall or suit | Required; NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges (P100) |
Detailed PPE Specifications
-
Eye and Face Protection: Your eyes are extremely vulnerable.[7] At a minimum, wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][4] For procedures with a higher risk of splashes, such as transfers or reactions, a face shield must be worn in conjunction with goggles to protect your entire face.[6][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory.[1][4] Given the aromatic ketone structure, nitrile gloves may provide adequate splash protection for short-duration tasks, but they are not recommended for prolonged contact. For extended handling or immersion, butyl rubber gloves are a more protective choice. It is best practice to "double-glove," wearing a lighter nitrile glove underneath a more robust glove. This allows for the safe removal of the outer glove if it becomes contaminated.[8] Always inspect gloves for tears or degradation before use.[4]
-
Protective Clothing: A standard lab coat is the minimum requirement. For larger-scale work or situations with a significant splash risk, wear a chemical-resistant apron or impervious clothing over your lab coat.[2][7]
-
-
Respiratory Protection: Handling the solid form of this compound can generate dust. To prevent inhalation, it is crucial to work in a fume hood. If the engineering controls are insufficient to keep exposure below acceptable limits, or if you experience any respiratory irritation, respiratory protection is necessary.[2] A NIOSH-approved air-purifying respirator with cartridges rated for organic vapors and particulates (P100 filter) is recommended. Users must be properly fit-tested and trained in the use of their respirator.[8]
Operational and Disposal Plans
A comprehensive safety plan includes procedural guidance for handling and disposal.
Step-by-Step Safe Handling Protocol
-
Preparation: Before handling the chemical, ensure your engineering controls (fume hood) are operational. Designate a specific area for the work.
-
Donning PPE: Put on your lab coat, followed by safety goggles, and then your inner and outer gloves. If required, don your respirator.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After completing the task, decontaminate any equipment used.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove outer gloves first, followed by your lab coat and face shield/goggles, and finally your inner gloves. Wash hands thoroughly.
Emergency & Disposal Plan
-
Accidental Release: In case of a spill, evacuate personnel from the immediate area.[1][4] Wearing the appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[6] Collect the material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4][6]
-
Disposal: All waste, including excess reagent, contaminated materials (gloves, paper towels), and empty containers, must be treated as hazardous waste.[9] Collect waste in a clearly labeled, sealed container and dispose of it through your institution's environmental health and safety office.[4][6] Do not discharge the chemical into drains.[1][4]
Visualizing the Safety Workflow
To ensure a consistent and logical approach to safety, the following workflow outlines the decision-making process for handling this compound.
Caption: PPE selection and handling workflow for this compound.
By integrating these safety measures into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- ChemicalBook. (2022, August 11). This compound Chemical Safety Data Sheet.
- Echemi. (n.d.). 4,5-Dimethoxy-1-indanone SDS, 6342-80-9 Safety Data Sheets.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2022, August 11). Material Safety Data Sheet or SDS for this compound.
- Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
- CookeChem. (n.d.). 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one.
- Thermo Fisher Scientific. (2025, September 12). 1,4-Dimethoxybenzene Safety Data Sheet. Retrieved from a generic Thermo Fisher Scientific SDS.
- ChemicalBook. (2025, December 13). 1H-Inden-1-one, 2,3-dihydro-2,6-diMethyl- Chemical Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Echemi. (n.d.). 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one Safety Data Sheets.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- University of Nebraska Omaha. (n.d.). P-Listed Chemicals & Hazardous Wastes.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, October 26). Human health tier II assessment.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 4,4-Dimethyl-2-pentanone.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
